molecular formula C9H11NO2S B1363594 2,5-Dimethoxythiobenzamide CAS No. 351065-79-7

2,5-Dimethoxythiobenzamide

Cat. No.: B1363594
CAS No.: 351065-79-7
M. Wt: 197.26 g/mol
InChI Key: XQBSOMICYVLAMS-UHFFFAOYSA-N
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Description

2,5-Dimethoxythiobenzamide is a useful research compound. Its molecular formula is C9H11NO2S and its molecular weight is 197.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethoxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-11-6-3-4-8(12-2)7(5-6)9(10)13/h3-5H,1-2H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBSOMICYVLAMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374348
Record name 2,5-Dimethoxythiobenzamide
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Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351065-79-7
Record name 2,5-Dimethoxythiobenzamide
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Record name 351065-79-7
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Foundational & Exploratory

2,5-Dimethoxythiobenzamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Evaluation of 2,5-Dimethoxythiobenzamide as a Novel Therapeutic Candidate

Introduction

This compound is a thioamide derivative of interest in medicinal chemistry. While this specific molecule is not extensively characterized in the public scientific literature, its structural motifs—the thioamide group and the dimethoxy-substituted phenyl ring—are present in numerous compounds with significant biological activity. This guide will, therefore, use this compound as a case study to delineate the comprehensive evaluation process for a novel thiobenzamide derivative, from synthesis and characterization to predicting its metabolic fate and proposing a pharmacological screening cascade. This document is intended for researchers, scientists, and drug development professionals as a framework for the systematic investigation of new chemical entities.

Physicochemical Properties: The Foundation of Drug-Likeness

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For a novel compound like this compound, these properties are often predicted using in silico models before synthesis. These predictions guide the initial assessment of the compound's potential as a drug candidate.

PropertyPredicted ValueSignificance in Drug Development
Molecular FormulaC₉H₁₁NO₂SDefines the elemental composition.
Molecular Weight197.25 g/mol Influences absorption and distribution; lower molecular weight is often preferred.
LogP (octanol-water partition coefficient)1.85A measure of lipophilicity, which affects solubility, absorption, and membrane permeability.
pKa (acid dissociation constant)11.5 (predicted)Indicates the ionization state at physiological pH, which impacts solubility and target binding.
Hydrogen Bond Donors2Influences binding to biological targets and solubility.
Hydrogen Bond Acceptors3Affects solubility and target interactions.
Molar Refractivity54.5 cm³Relates to the molecule's volume and polarizability, which can influence binding affinity.

Synthesis and Spectroscopic Characterization

A robust and scalable synthetic route is essential for the further investigation of any new chemical entity. A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide using a thionating agent such as Lawesson's reagent.

Proposed Synthesis of this compound

The synthesis of this compound can be readily achieved by the thionation of 2,5-dimethoxybenzamide with Lawesson's reagent in an anhydrous solvent such as toluene or dioxane. The reaction typically proceeds under reflux conditions.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethoxybenzamide (1.0 eq) and anhydrous toluene (10 mL/mmol of amide).

  • Addition of Reagent: Add Lawesson's reagent (0.5 eq) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

G A 2,5-Dimethoxybenzamide D Reaction Mixture A->D B Lawesson's Reagent B->D C Anhydrous Toluene C->D E Reflux (110°C) D->E F Reaction Monitoring (TLC) E->F G Cooling & Solvent Removal F->G H Crude Product G->H I Column Chromatography H->I J Pure this compound I->J

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Confirmation of the structure of the synthesized this compound would be achieved through a combination of spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Would show characteristic peaks for the aromatic protons and the methoxy groups, as well as the broad singlet for the -NH₂ protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would confirm the presence of the nine carbon atoms in the molecule, including the characteristic downfield shift for the C=S carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary thioamide and the C=S bond.

  • MS (Mass Spectrometry): Would show the molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition.

Chemical Reactivity and Potential Metabolic Pathways

The thioamide functional group is known to have a unique reactivity profile and is susceptible to various metabolic transformations.

The sulfur atom in the thioamide group is nucleophilic and can be oxidized by metabolic enzymes, primarily cytochrome P450s and flavin-containing monooxygenases. Potential metabolic pathways for this compound include:

  • S-oxidation: Oxidation of the sulfur atom to form a sulfine, which can be further oxidized to a sulfene. These reactive intermediates can covalently modify biological macromolecules.

  • O-demethylation: The methoxy groups on the phenyl ring are susceptible to oxidative O-demethylation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.

  • Hydrolysis: The thioamide can be hydrolyzed to the corresponding amide, although this is generally a slower process than for amides.

G A This compound B S-Oxidation (CYP450, FMO) A->B D O-Demethylation (CYP450) A->D F Hydrolysis A->F C Sulfine Intermediate B->C E Hydroxylated Metabolites D->E G 2,5-Dimethoxybenzamide F->G

Caption: Potential metabolic pathways of this compound.

Hypothetical Pharmacological Profile and Mechanism of Action

Thiobenzamide-containing molecules have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects. For instance, ethionamide is a key second-line anti-tuberculosis drug.

Given the structural similarity to known kinase inhibitors, a plausible hypothesis is that this compound could act as an inhibitor of a protein kinase involved in a disease-relevant signaling pathway, such as a receptor tyrosine kinase (RTK) pathway implicated in cancer.

G A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B D Phosphorylation Cascade (e.g., RAS-RAF-MEK-ERK) B->D C This compound (Hypothetical Inhibitor) C->B E Gene Transcription D->E F Cell Proliferation & Survival E->F

Caption: Hypothetical inhibition of an RTK signaling pathway.

Proposed Research Workflow: A Target-Agnostic Screening Cascade

For a novel compound with a hypothetical mechanism of action, a systematic screening cascade is necessary to identify its biological targets and elucidate its mechanism of action.

G A High-Throughput Screening (e.g., Phenotypic Screen) B Hit Identification & Confirmation A->B C Target Deconvolution (e.g., Affinity Chromatography, Proteomics) B->C D In Vitro Target Validation (Biochemical & Biophysical Assays) C->D E Cell-Based Assays (Target Engagement & Pathway Modulation) D->E F Lead Optimization E->F

Caption: Proposed screening cascade for this compound.

Screening Cascade Protocol

  • High-Throughput Screening (HTS): The compound would first be screened in a high-throughput phenotypic assay, for example, a cancer cell line proliferation assay, to identify any significant biological activity.

  • Hit Confirmation and Dose-Response: Active compounds ("hits") are then re-tested to confirm their activity and to determine their potency (e.g., IC₅₀ or EC₅₀) by generating a dose-response curve.

  • Target Deconvolution: For a confirmed hit, the next critical step is to identify its molecular target(s). This can be achieved through various methods, such as affinity chromatography-mass spectrometry, thermal proteome profiling, or yeast-based genetic screens.

  • In Vitro Target Validation: Once a putative target is identified, the interaction between the compound and the purified protein is validated using in vitro biochemical or biophysical assays (e.g., enzyme kinetics, surface plasmon resonance).

  • Cell-Based Mechanistic Studies: The mechanism of action is further investigated in relevant cell models to confirm target engagement and to study the downstream effects on signaling pathways.

  • Lead Optimization: If the compound shows promising activity and a clear mechanism of action, its structure can be systematically modified to improve its potency, selectivity, and drug-like properties.

Conclusion

While this compound itself is an understudied molecule, it serves as an excellent model for illustrating the multifaceted process of evaluating a novel chemical entity in a drug discovery context. From its synthesis and characterization to the prediction of its metabolic fate and the systematic investigation of its biological activity, each step is crucial for building a comprehensive understanding of a compound's therapeutic potential. The frameworks and methodologies described in this guide provide a robust foundation for the investigation of other novel thiobenzamide derivatives and underscore the importance of a systematic, multidisciplinary approach in modern drug discovery.

An In-depth Technical Guide to the Synthesis of 2,5-Dimethoxythiobenzamide from 2,5-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thioamide Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. Among the vast arsenal of functional groups available to the synthetic chemist, the thioamide group has emerged as a particularly compelling isostere of the ubiquitous amide bond.[1][2] Thioamides, while sharing the planar geometry of amides, exhibit distinct electronic properties, a longer carbon-sulfur bond, and altered hydrogen bonding capabilities.[2][3] These subtle yet significant differences can impart improved metabolic stability, enhanced membrane permeability, and unique target interactions.[1][2] Thioamide-containing molecules have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties, cementing their status as a valuable pharmacophore in contemporary drug design.[1][4] This guide provides a detailed examination of the synthesis of a specific thioamide, 2,5-dimethoxythiobenzamide, from its corresponding aldehyde, offering both a robust experimental protocol and a deep dive into the underlying chemical principles.

Synthetic Strategy: The Willgerodt-Kindler Reaction

The conversion of an aldehyde to a thioamide can be accomplished through several synthetic routes. One of the most direct and atom-economical methods is the Willgerodt-Kindler reaction.[3][5] This powerful multi-component reaction facilitates the synthesis of thioamides from carbonyl compounds, an amine, and elemental sulfur.[6][7]

When an aldehyde is used as the starting material, the reaction proceeds without the skeletal rearrangement characteristic of the classic Willgerodt reaction with alkyl aryl ketones.[6][8] The process is a one-pot condensation that offers significant advantages in terms of efficiency and simplicity.

Reaction Mechanism

The mechanism of the Willgerodt-Kindler reaction, when initiated with an aldehyde, is a well-established sequence of nucleophilic additions and redox transformations.

  • Imine Formation: The reaction commences with the condensation of the aldehyde (2,5-dimethoxybenzaldehyde) and an amine (in this case, ammonia, which can be generated in situ or provided as a source like ammonium chloride) to form an intermediate imine.

  • Thiolation: Elemental sulfur (S₈) reacts with the imine. The sulfur ring is opened, and a nucleophilic sulfur species adds to the imine carbon.

  • Thioamide Formation: Subsequent steps involving proton transfers and elimination lead to the final thioamide product.

Below is a diagram illustrating the key mechanistic steps.

G cluster_reaction Reaction Pathway Aldehyde 2,5-Dimethoxy- benzaldehyde Imine Imine Intermediate Aldehyde->Imine Amine Amine (NH₃) Amine->Imine Sulfur Elemental Sulfur (S₈) Thiolated_Intermediate Thiolated Intermediate Imine->Thiolated_Intermediate + S₈ Thioamide 2,5-Dimethoxy- thiobenzamide Thiolated_Intermediate->Thioamide Proton Transfer & Elimination G A 1. Charge Flask - 2,5-Dimethoxybenzaldehyde - Sulfur - NH₄Cl - Pyridine B 2. Reaction - Heat to reflux (approx. 115°C) - Stir for 4-6 hours A->B Heat C 3. Cooldown & Quench - Cool to room temperature - Pour into 1M HCl (aq) B->C Monitor by TLC D 4. Extraction - Extract with Dichloromethane (3x) C->D E 5. Washing - Wash organic layer with:  1. 1M HCl  2. Sat. NaHCO₃  3. Brine D->E F 6. Drying & Concentration - Dry over Na₂SO₄ - Filter - Concentrate via rotary evaporation E->F G 7. Purification - Column Chromatography (Silica Gel) F->G Crude Product H 8. Final Product - this compound - Characterize (NMR, IR, MS) G->H Pure Product

References

In Silico Prediction of 2,5-Dimethoxythiobenzamide Bioactivity: A Framework for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The journey from a chemical entity to a therapeutic agent is fraught with challenges, high costs, and significant attrition rates. Computational, or in silico, methodologies have emerged as indispensable tools to streamline this process, offering predictive insights into a molecule's potential bioactivity and drug-likeness before committing to costly and time-consuming wet-lab synthesis and testing.[1][2] This guide provides a comprehensive, technically-grounded workflow for the in silico evaluation of 2,5-Dimethoxythiobenzamide, a small molecule featuring the versatile thioamide functional group. The thioamide moiety, an isostere of the amide bond, is of significant interest in medicinal chemistry due to its unique physicochemical properties and its presence in a range of pharmacologically active compounds, including anticancer, antimicrobial, and antiviral agents.[3][4][5] We will dissect a self-validating protocol that integrates molecular docking to predict target affinity and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling to assess pharmacokinetic viability. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel therapeutics.

Introduction: The Rationale for a Computational Approach

The thioamide group is more than a simple substitution for an amide; it alters key molecular properties. The carbon-sulfur double bond is longer and weaker than a carbon-oxygen double bond, and the sulfur atom is larger, more polarizable, and less electronegative than oxygen.[3][6] These differences can lead to enhanced membrane permeability, improved metabolic stability, and unique target interactions, such as forming strong hydrogen bonds and participating in metal chelation.[4][6] Given these promising characteristics, any new thioamide-containing molecule like this compound warrants investigation.

However, synthesizing and screening every new compound is impractical. In silico virtual screening acts as a critical filter, allowing for the rapid evaluation of vast chemical libraries against biological targets to identify promising candidates.[7][8][9] This approach is broadly categorized into two types:

  • Structure-Based Virtual Screening (SBVS): Utilized when the three-dimensional structure of the biological target (e.g., a protein) is known. Molecular docking, the primary SBVS technique, predicts the preferred binding orientation and affinity of a ligand to its target.[10]

  • Ligand-Based Virtual Screening (LBVS): Employed when the target's 3D structure is unknown but a set of molecules with known activity exists. This method identifies new molecules based on their similarity to known active compounds.[8][11]

This guide will focus on an SBVS workflow, as it provides detailed atomic-level insights into the potential mechanism of action.

Overall Predictive Workflow

The logical flow of our investigation is designed to first establish a potential mechanism of action through target binding and then to evaluate the "drug-like" potential of the molecule.

Overall_Workflow cluster_0 Part 1: Target Interaction Modeling cluster_1 Part 2: Pharmacokinetic & Safety Profiling cluster_2 Part 3: Synthesis & Decision Making A Ligand Preparation (this compound) B Target Identification & Preparation C Molecular Docking Simulation B->C Input Structures D Binding Affinity & Pose Analysis C->D Calculate Scores & Poses G Integrated Bioactivity Prediction D->G Binding Data E ADMET Prediction (In Silico) F Drug-Likeness & Physicochemical Property Analysis E->F Evaluate Properties F->G ADMET Profile H Go / No-Go Decision (for In Vitro Testing) G->H Prioritize Candidate Molecular_Docking_Process A Prepared Protein (PDBQT) C Define Search Space (Grid Box) A->C B Prepared Ligand (PDBQT) B->C D Run Docking Algorithm (e.g., AutoDock Vina) C->D Set Coordinates & Size E Generate Binding Poses & Scores D->E Exhaustive Search F Analyze Top Poses E->F Rank by Binding Affinity G Identify Key Interactions (H-bonds, Hydrophobic, etc.) F->G Visualize Complex ADMET_Funnel cluster_0 ADMET Evaluation Cascade A Candidate Molecule (this compound) B Physicochemical Properties (LogP, TPSA, MW) A->B C Drug-Likeness Filters (e.g., Lipinski's Rule of 5) B->C Input for Rules D Pharmacokinetics (ADME) (Absorption, Distribution, Metabolism) C->D Pass/Fail E Toxicity Prediction (hERG, AMES, Hepatotoxicity) D->E Assess Safety F Viable Drug Candidate? E->F Final Profile

References

An In-Depth Technical Guide: 2,5-Dimethoxythiobenzamide as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, owing to their unique stereoelectronic properties and their ability to engage in specific biological interactions.[1][2] Thioamides, in particular, serve as powerful and versatile building blocks in the synthesis of sulfur and nitrogen-containing heterocycles.[3][4] This technical guide provides an in-depth exploration of 2,5-dimethoxythiobenzamide, a readily accessible thioamide, as a pivotal precursor for constructing medicinally relevant heterocyclic scaffolds. We will delve into the synthesis of this precursor and detail its application in forming key heterocyclic systems, including thiazoles, 1,3,4-thiadiazoles, and 4-thiazolidinones. The narrative emphasizes the mechanistic rationale behind synthetic choices and provides field-proven protocols, offering researchers, scientists, and drug development professionals a practical guide to leveraging this valuable chemical entity.

The Precursor: Profiling this compound

The utility of any building block is defined by its accessibility and predictable reactivity. This compound is an excellent candidate in this regard. The electron-donating methoxy groups on the phenyl ring modulate the electronic properties of the thioamide functional group, influencing its reactivity in subsequent cyclization reactions.

Physicochemical Properties

A clear understanding of a precursor's physical properties is critical for its effective use in synthesis, including solvent selection and purification strategies.

PropertyValueReference
CAS Number 351065-79-7[][6][7]
Molecular Formula C₉H₁₁NO₂S[6]
Molecular Weight 197.25 g/mol [6]
Appearance (Typically) Yellowish solidVaries by purity
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Ethanol)General chemical knowledge
Synthesis of this compound

The most direct and common route to thioamides is the thionation of the corresponding amide. This transformation is crucial and the choice of thionating agent can significantly impact yield and purity. Lawesson's reagent is often preferred for its efficacy and milder conditions compared to phosphorus pentasulfide (P₄S₁₀).

Workflow: Synthesis of this compound

cluster_start Starting Material cluster_reagent Thionating Agent cluster_conditions Conditions cluster_product Product A 2,5-Dimethoxybenzamide C Anhydrous Toluene or Dioxane Reflux A->C 1. Dissolve B Lawesson's Reagent (or P₄S₁₀) B->C 2. Add D This compound C->D 3. Reaction & Workup

Caption: Workflow for the synthesis of the target thioamide.

Detailed Experimental Protocol: Thionation of 2,5-Dimethoxybenzamide

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dimethoxybenzamide (1.0 eq).

  • Solvent: Add anhydrous toluene (or dioxane) to create a suspension (approx. 0.2 M concentration).

  • Reagent Addition: Add Lawesson's reagent (0.5-0.6 eq) portion-wise to the stirred suspension at room temperature. Causality Note: Using slightly more than the stoichiometric 0.5 eq ensures complete conversion of the starting amide, which can be difficult to separate from the thioamide product.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Core Reactivity

The synthetic versatility of this compound stems from the nucleophilicity of its sulfur and nitrogen atoms. The thiocarbonyl sulfur is a soft nucleophile, readily attacking electrophilic carbon centers, while the nitrogen, after tautomerization to the thioimidate form, acts as a nucleophile in intramolecular cyclization steps.

Synthesis of Thiazole Scaffolds via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classic, robust, and high-yielding method for constructing the thiazole ring, a scaffold present in numerous FDA-approved drugs.[8][9][10] The reaction involves the condensation of a thioamide with an α-halocarbonyl compound.[10][11]

Mechanistic Deep Dive

The reaction proceeds via a two-stage mechanism: an initial intermolecular S-alkylation followed by an intramolecular cyclization and dehydration.

  • S-Alkylation: The nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-haloketone in an Sₙ2 reaction, displacing the halide and forming an isothioamide salt intermediate.[12][13]

  • Cyclization: The nitrogen atom of the isothioamide attacks the carbonyl carbon in an intramolecular condensation reaction.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the final, stable aromatic thiazole ring. The aromaticity of the product is a key thermodynamic driving force for this step.[12]

Mechanism: Hantzsch Thiazole Synthesis

Thioamide This compound Intermediate1 Isothioamide Salt (S-Alkylation Product) Thioamide->Intermediate1 Sₙ2 Attack Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Product 2-Aryl-4-Substituted Thiazole Intermediate2->Product Dehydration (-H₂O)

Caption: Mechanistic pathway of the Hantzsch thiazole synthesis.

Field-Proven Experimental Protocol
  • Mixing Reagents: In a scintillation vial or round-bottom flask, combine this compound (1.0 eq) and the desired α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq).[8]

  • Solvent Addition: Add a suitable polar solvent such as ethanol or methanol (to approx. 1.0 M concentration).[8]

  • Heating: Add a stir bar and heat the mixture with stirring (e.g., on a hot plate set to 80-100°C) for 30-60 minutes.[8] The reaction can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction to room temperature. If the product hydrohalide salt precipitates, it can be collected. To obtain the neutral product, pour the reaction mixture into a beaker containing a weak base, such as 5% aqueous sodium carbonate solution, which will neutralize the acid formed and precipitate the thiazole product.[12]

  • Purification: Filter the solid product using a Büchner funnel, wash with water, and air dry. The product is often pure enough for characterization, or it can be recrystallized from ethanol if necessary.[8]

Data Summary: Representative Thiazole Syntheses
α-HaloketoneProduct Substituent (R)SolventTypical Yield
2-BromoacetophenonePhenylEthanol>90%
Ethyl bromopyruvate-COOEtMethanol85-95%
ChloroacetoneMethylEthanol80-90%
3-Bromopentan-2,4-dione-C(O)CH₃, -CH₃Methanol>85%

Accessing the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is another "privileged scaffold" in medicinal chemistry, known for its diverse biological activities, including antimicrobial and anticancer properties.[14][15] A common synthetic route involves the cyclization of thiosemicarbazide derivatives, which can be accessed from thioamides or, more directly, through cyclocondensation reactions involving the thioamide itself.

Synthetic Strategy via Acylhydrazines

A reliable method involves converting an acylhydrazine with the thioamide precursor. This typically requires an acid catalyst to promote the cyclodehydration step.

  • Reaction: this compound is reacted with an acylhydrazine (R-C(O)NHNH₂).

  • Cyclodehydration: The reaction is heated in the presence of a strong acid catalyst (e.g., H₂SO₄, PPA) which facilitates the elimination of water and hydrogen sulfide to form the stable 1,3,4-thiadiazole ring.

Mechanism: 1,3,4-Thiadiazole Synthesis

Thioamide This compound Intermediate1 N-Acylthiohydrazide Intermediate Thioamide->Intermediate1 Condensation Reagent Acylhydrazine Reagent->Intermediate1 Product 2,5-Disubstituted 1,3,4-Thiadiazole Intermediate1->Product Acid-Catalyzed Cyclodehydration

Caption: General pathway for 1,3,4-thiadiazole formation.

Detailed Experimental Protocol
  • Reagent Preparation: In a round-bottom flask, thoroughly mix this compound (1.0 eq) and the chosen acylhydrazine (1.0 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (or a larger quantity of polyphosphoric acid) to the mixture under cooling in an ice bath.

  • Reaction: Heat the mixture gently (60-80°C) with stirring for 2-5 hours. Monitor the reaction's completion via TLC.

  • Workup: Pour the cooled reaction mixture onto crushed ice and neutralize carefully with a base (e.g., aqueous ammonia or sodium bicarbonate).

  • Isolation: The precipitated solid is collected by filtration, washed thoroughly with water, and dried. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.

Construction of Thiazolidin-4-one Derivatives

4-Thiazolidinones are saturated thiazole analogs that possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[16][17][18] A prevalent synthesis involves the cyclocondensation of a Schiff base with a mercaptoalkanoic acid. While not a direct use of the thioamide, the corresponding aldehyde (2,5-dimethoxybenzaldehyde) is the immediate precursor to the thioamide, making this class of compounds highly relevant.

Three-Component Reaction Workflow

A highly efficient, one-pot approach involves the reaction of 2,5-dimethoxybenzaldehyde, a primary amine, and mercaptoacetic acid (thioglycolic acid).

Workflow: One-Pot Thiazolidin-4-one Synthesis

A 2,5-Dimethoxybenzaldehyde D Toluene Dean-Stark Trap A->D B Primary Amine (e.g., Aniline) B->D C Mercaptoacetic Acid C->D E Schiff Base Intermediate (in situ) D->E Reflux (Imination) F 2,3-Disubstituted Thiazolidin-4-one E->F Cyclocondensation

Caption: One-pot synthesis of thiazolidin-4-ones.

Detailed Experimental Protocol
  • Setup: Equip a round-bottom flask with a Dean-Stark trap, reflux condenser, and magnetic stirrer.

  • Reagents: Charge the flask with 2,5-dimethoxybenzaldehyde (1.0 eq), a primary amine (1.0 eq, e.g., aniline), and toluene as the solvent.

  • Schiff Base Formation: Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the formation of the Schiff base.

  • Cyclization: Cool the mixture slightly and add mercaptoacetic acid (1.1 eq). Causality Note: A slight excess of mercaptoacetic acid ensures the complete conversion of the intermediate Schiff base.

  • Completion: Resume refluxing for another 3-6 hours.

  • Isolation: Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure, and the resulting solid can be washed with a cold solvent like ethanol or a saturated sodium bicarbonate solution to remove unreacted acid, followed by recrystallization.

Applications in Medicinal Chemistry and Drug Development

The introduction of heterocyclic scaffolds is a cornerstone strategy in drug design to modulate a compound's ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[1] The 2,5-dimethoxy substitution pattern itself is found in numerous psychoactive compounds, suggesting that heterocycles derived from this precursor may have interesting neurological or other biological activities.

  • Thiazoles: This core is found in drugs like the anti-Parkinsonian agent Pramipexole and numerous antibacterial cephems.[10]

  • 1,3,4-Thiadiazoles: Derivatives have shown potent activity as carbonic anhydrase inhibitors (diuretics), and as antimicrobial and antitumor agents.[19]

  • 4-Thiazolidinones: This scaffold is present in compounds with a broad range of activities, including acting as inhibitors of the bacterial enzyme MurB, making them attractive antibacterial candidates.[17]

The synthetic routes detailed in this guide provide a clear and reproducible path to novel chemical entities based on these valuable scaffolds, starting from a single, versatile precursor. The ability to easily modify the substituents at other positions (e.g., by varying the α-haloketone in the Hantzsch synthesis) allows for the rapid generation of compound libraries for screening and lead optimization in drug discovery programs.

References

The Alchemist's Bond: A Senior Application Scientist's Guide to the Synthesis of Aromatic Thioamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aromatic thioamides are a cornerstone of modern medicinal chemistry and materials science, prized for their unique bioisosteric properties and utility as synthetic intermediates.[1][2] The replacement of the amide oxygen with sulfur imparts profound changes in molecular properties, including enhanced metabolic stability, altered hydrogen bond capabilities, and novel reactivity.[1][3] This in-depth technical guide provides a comprehensive review of the principal synthetic routes to aromatic thioamides, designed for researchers, scientists, and drug development professionals. We will delve into the core methodologies, offering not just step-by-step protocols, but also the underlying mechanistic principles and the rationale behind experimental choices, empowering you to select and optimize the ideal synthetic strategy for your target molecules.

Introduction: The Enduring Allure of the Thioamide Functional Group

The thioamide moiety, with its characteristic thiocarbonyl group, is more than a mere structural analogue of the ubiquitous amide bond. It is a versatile functional group that has been strategically employed to modulate the biological activity and pharmacokinetic profiles of numerous therapeutic agents.[1][2] Beyond the realm of pharmaceuticals, aromatic thioamides serve as pivotal building blocks in the synthesis of sulfur-containing heterocycles, which are themselves prevalent in a wide range of bioactive natural products and functional materials.[4]

This guide will navigate the rich landscape of synthetic methodologies for accessing aromatic thioamides, from classical thionation reactions to modern multicomponent strategies. We will explore the nuances of each approach, providing the necessary context for informed decision-making in your synthetic campaigns. Our focus will be on providing not just the "how," but also the "why," fostering a deeper understanding of the chemical principles at play.

The Classical Approach: Thionation of Aromatic Amides

The most direct and conceptually simple route to aromatic thioamides is the thionation of their corresponding amide precursors. This transformation is typically achieved using phosphorus- and sulfur-based reagents, with Lawesson's reagent and phosphorus pentasulfide being the most prominent.

Lawesson's Reagent: A Mild and Versatile Workhorse

Lawesson's reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is a highly effective and relatively mild reagent for the thionation of a wide array of carbonyl compounds, including aromatic amides. Its superior solubility in organic solvents and often milder reaction conditions compared to phosphorus pentasulfide have cemented its status as a go-to reagent in the synthetic chemist's toolbox.

Mechanism of Action: A Wittig-like Pathway

The efficacy of Lawesson's reagent stems from its ability to exist in equilibrium with a reactive dithiophosphine ylide monomer in solution. This monomer then engages in a [2+2] cycloaddition with the amide carbonyl, forming a transient thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion, which is entropically favored and results in the formation of a stable P=O bond, yielding the desired thioamide and a phosphorus-containing byproduct. This mechanistic pathway shares conceptual similarities with the well-known Wittig reaction.

Diagram: Mechanism of Thionation with Lawesson's Reagent

lawessons_mechanism reagents Aromatic Amide + Lawesson's Reagent intermediate Thiaoxaphosphetane Intermediate reagents->intermediate [2+2] Cycloaddition products Aromatic Thioamide + P=O byproduct intermediate->products Cycloreversion

Caption: Mechanism of amide thionation using Lawesson's reagent.

Experimental Protocol: Synthesis of N-(p-methylphenyl)benzothioamide [5]

  • To a 500 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, add N-(p-methylphenyl)benzamide (42.3 g, 0.20 mol), Lawesson's reagent (42.0 g, 0.104 mol), and toluene (200 mL).

  • Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.

  • Cool the reaction mixture to room temperature.

  • Work-up: To the cooled mixture, add ethylene glycol (100 mL) and water (1.0 mL). Stir the resulting mixture at 95 °C for approximately 3.5 hours, or until TLC analysis of the toluene layer indicates the complete disappearance of the phosphorus byproduct.

  • Transfer the slightly cooled mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford pure N-(p-methylphenyl)benzothioamide.

Causality Behind Experimental Choices:

  • Toluene: A common solvent for reactions with Lawesson's reagent due to its relatively high boiling point, which allows for sufficient thermal energy to drive the reaction, and its ability to dissolve both the starting amide and the reagent.

  • Ethylene Glycol in Work-up: The phosphorus-containing byproduct from Lawesson's reagent can often complicate purification due to its similar polarity to the desired thioamide. Heating with ethylene glycol and a small amount of water effectively decomposes this byproduct into more polar, water-soluble species, facilitating a chromatography-free purification.[5]

Phosphorus Pentasulfide (P₄S₁₀): The Classical Powerhouse

Phosphorus pentasulfide is a more traditional and highly reactive thionating agent. It is often used in situations where Lawesson's reagent is ineffective, but its use typically requires higher reaction temperatures and can be less selective. Its polymeric nature and low solubility in common organic solvents can also present practical challenges.

The Willgerodt-Kindler Reaction: A Convergent Multicomponent Approach

The Willgerodt-Kindler reaction is a powerful and versatile multicomponent reaction for the synthesis of thioamides, particularly N-substituted arylthioamides, from an aldehyde or ketone, an amine, and elemental sulfur.[6][7] This reaction has seen numerous modifications and improvements over the years, including the use of microwave irradiation and solvent-free conditions, enhancing its practicality and "green" credentials.[8][9]

Mechanism of Action: A Cascade of Transformations [6]

The reaction is believed to proceed through the initial formation of an enamine from the carbonyl compound and the amine. This enamine then acts as a nucleophile, attacking the elemental sulfur (S₈ ring). A series of subsequent intramolecular rearrangements and tautomerization steps lead to the final thioamide product.[6] The use of a secondary amine, such as morpholine, is common as it readily forms the enamine intermediate and is a good nucleophile.[6]

Diagram: Generalized Workflow for the Willgerodt-Kindler Reaction

willgerodt_workflow start Aromatic Aldehyde/Ketone + Amine + Elemental Sulfur enamine Enamine Formation start->enamine thionation Nucleophilic Attack on Sulfur enamine->thionation rearrangement Intramolecular Rearrangement & Tautomerization thionation->rearrangement product Aromatic Thioamide rearrangement->product

Caption: A simplified workflow of the Willgerodt-Kindler reaction.

Experimental Protocol: Microwave-Assisted Synthesis of N-Arylthioamides [8]

  • In a microwave-transparent reaction vessel, combine the aromatic aldehyde (1.0 mmol), the desired amine (1.2 mmol), and elemental sulfur (1.5 mmol) in 1-methyl-2-pyrrolidone (NMP, 2 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a temperature of 110-180 °C for 2-20 minutes. The optimal time and temperature will depend on the specific substrates.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure aromatic thioamide.

Causality Behind Experimental Choices:

  • Microwave Irradiation: This technique significantly accelerates the reaction, often reducing reaction times from hours to minutes and improving yields by providing efficient and uniform heating.[8]

  • NMP as Solvent: NMP is a high-boiling polar aprotic solvent that is well-suited for microwave-assisted synthesis. It effectively dissolves the reactants and can withstand the high temperatures required for the reaction.

  • Morpholine: Often the amine of choice due to its secondary nature, which prevents the formation of unwanted side products that can arise with primary amines, and its ability to act as a base to catalyze the initial enamine formation.

Synthesis from Aromatic Nitriles: A Direct and Atom-Economical Route

The conversion of aromatic nitriles to primary aromatic thioamides is another important synthetic strategy. While the classical approach involves the use of hazardous gaseous hydrogen sulfide, modern methods have been developed that utilize safer and more convenient sulfur sources.

Sodium Hydrosulfide (NaSH): A Safer Alternative to H₂S

The use of sodium hydrosulfide (NaSH) in a suitable solvent provides a practical and efficient means of converting aromatic nitriles to primary thioamides, obviating the need to handle highly toxic hydrogen sulfide gas.[10][11]

Mechanism of Action: Nucleophilic Addition to the Nitrile

The reaction proceeds via the nucleophilic addition of the hydrosulfide ion (SH⁻) to the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated during work-up to yield the primary thioamide. The addition of a Lewis acid, such as magnesium chloride, can enhance the electrophilicity of the nitrile carbon, thereby accelerating the reaction.[10][11]

Experimental Protocol: Synthesis of Primary Aromatic Thioamides from Nitriles [10]

  • To a solution of the aromatic nitrile (1.0 mmol) in dimethylformamide (DMF, 5 mL), add sodium hydrogen sulfide hydrate (70%, 2.0-3.0 mmol) and magnesium chloride hexahydrate (1.0-1.5 mmol).

  • Stir the mixture at room temperature for 0.5-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with dilute hydrochloric acid or ammonium chloride solution to remove magnesium hydroxide, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford the primary aromatic thioamide, which is often obtained in high purity without the need for further purification.

Causality Behind Experimental Choices:

  • DMF as Solvent: A polar aprotic solvent that effectively dissolves the aromatic nitrile and the inorganic reagents.[10]

  • Magnesium Chloride: Acts as a Lewis acid, coordinating to the nitrogen of the nitrile. This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the hydrosulfide ion and thus accelerating the reaction.[11]

Modern Multicomponent Syntheses: Efficiency and Diversity in One Pot

In recent years, there has been a surge in the development of multicomponent reactions (MCRs) for the synthesis of thioamides.[4][12] These reactions, which combine three or more starting materials in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds.[4]

A common theme in these reactions is the use of elemental sulfur as the sulfur source in combination with an aldehyde, an amine, and often a catalyst or mediator.[12]

Experimental Protocol: Three-Component Synthesis of Aromatic Thioamides [12]

  • In a reaction vessel, combine the substituted benzaldehyde (1.0 mmol), the primary amine (1.2 mmol), and elemental sulfur (1.5 mmol).

  • The reaction can be performed under catalyst-free and solvent-free conditions by heating the mixture, or in a suitable solvent such as water, depending on the specific substrates.[12]

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor the progress by TLC.

  • After completion, cool the reaction mixture and perform an appropriate work-up, which may involve extraction with an organic solvent or direct crystallization of the product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for a particular aromatic thioamide will depend on several factors, including the availability of starting materials, the desired substitution pattern on the thioamide, and the scale of the reaction. The following table provides a comparative summary of the key features of the major synthetic routes discussed.

Synthetic Route Starting Materials Key Reagents Typical Reaction Conditions Advantages Limitations Yields
Thionation of Amides Aromatic AmidesLawesson's Reagent, P₄S₁₀Reflux in toluene or other high-boiling solventsDirect conversion, generally good yields.Limited by availability of the corresponding amide, purification can be challenging.70-95%
Willgerodt-Kindler Reaction Aromatic Aldehydes/Ketones, AminesElemental SulfurThermal or microwave heating, often in a high-boiling solvent or solvent-free.Multicomponent, convergent, good for N-substituted thioamides.Can require high temperatures, substrate scope can be limited by steric hindrance.60-90%
From Aromatic Nitriles Aromatic NitrilesSodium Hydrosulfide (NaSH)Room temperature in DMF.Mild conditions, avoids H₂S, good for primary thioamides.Primarily for primary thioamides.80-99%
Multicomponent Synthesis Aromatic Aldehydes, AminesElemental SulfurOften catalyst- and solvent-free with heating.Highly efficient, atom-economical, good for library synthesis.Can require optimization for specific substrates.75-95%

Conclusion: A Versatile Toolkit for the Modern Chemist

The synthesis of aromatic thioamides is a mature field with a rich and diverse array of methodologies at the disposal of the synthetic chemist. From the venerable thionation of amides to the elegant efficiency of modern multicomponent reactions, each approach offers its own set of advantages and considerations. A thorough understanding of the underlying mechanisms and the rationale behind experimental choices, as outlined in this guide, is paramount for the successful synthesis of these valuable compounds. As the demand for novel bioactive molecules and functional materials continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of aromatic thioamides will undoubtedly remain an active and exciting area of chemical research.

References

The Farnesoid X Receptor Agonist GW4064: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of GW4064

GW4064 (CAS Number: 351065-79-7) has emerged as a cornerstone research tool for investigating the multifaceted roles of the Farnesoid X Receptor (FXR), a nuclear receptor pivotal to metabolic and inflammatory homeostasis. This potent, selective, and non-steroidal FXR agonist has been instrumental in preclinical studies across a spectrum of diseases, including metabolic disorders, cancer, and inflammatory conditions.[1][2] Its utility lies in its ability to mimic the effects of endogenous bile acids, the natural ligands of FXR, thereby allowing for the precise dissection of FXR-mediated signaling pathways. This guide provides an in-depth exploration of the research applications of GW4064, offering technical insights, detailed experimental protocols, and a mechanistic framework for its use in drug discovery and development.

Core Mechanism of Action: Orchestrating Metabolic and Anti-inflammatory Responses through FXR Activation

GW4064 exerts its biological effects primarily by binding to and activating FXR. As a member of the nuclear receptor superfamily, FXR functions as a ligand-activated transcription factor. Upon binding GW4064, FXR undergoes a conformational change, leading to the recruitment of co-activator proteins and its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4][5]

A central tenet of FXR activation by GW4064 is the regulation of bile acid homeostasis. A key target gene is the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5] This negative feedback loop is crucial for preventing the accumulation of cytotoxic levels of bile acids.

Beyond bile acid metabolism, FXR activation by GW4064 influences a broad array of cellular processes, including lipid and glucose metabolism, inflammation, and cell proliferation. These pleiotropic effects underscore the therapeutic potential of targeting FXR in a variety of disease contexts.

FXR_Mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GW4064 GW4064 FXR_inactive Inactive FXR GW4064->FXR_inactive Binds and Activates FXR_active Active FXR-RXR Heterodimer FXR_inactive->FXR_active Conformational Change & Heterodimerization with RXR RXR RXR RXR->FXR_active FXRE FXR Response Element (FXRE) on Target Gene Promoters FXR_active->FXRE Binds to Target_Genes Modulation of Target Gene Transcription FXRE->Target_Genes Regulates

Figure 1: Simplified workflow of GW4064-mediated FXR activation.

I. Research Applications in Metabolic Diseases

The role of FXR as a master regulator of metabolism has positioned GW4064 as a valuable tool for investigating and developing therapeutic strategies for a range of metabolic disorders.

A. Cholestatic Liver Disease

Rationale: Cholestasis, the impairment of bile flow, leads to the accumulation of toxic bile acids in the liver, causing hepatocellular injury. GW4064, by activating FXR, is hypothesized to protect against cholestatic liver damage by suppressing bile acid synthesis and promoting their transport and elimination.[6][7][8]

Experimental Approach: In vivo models of cholestasis, such as bile duct ligation (BDL) or α-naphthylisothiocyanate (ANIT)-induced cholestasis in rats, are commonly employed.[8][9]

Key Findings: Treatment with GW4064 in these models has been shown to:

  • Significantly reduce serum levels of liver injury markers, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH).[7][8]

  • Decrease the incidence and severity of liver necrosis and inflammatory cell infiltration.[6][8]

  • Modulate the expression of genes involved in bile acid homeostasis, such as decreasing the expression of bile acid biosynthetic genes and increasing the expression of genes involved in bile acid transport.[6][8]

ParameterBDL Rat Model (GW4064 Treatment)ANIT Rat Model (GW4064 Treatment)
Serum ALTSignificant ReductionSubstantial, Statistically Significant Reduction
Serum ASTSignificant ReductionSubstantial, Statistically Significant Reduction
Serum LDHSignificant ReductionSubstantial, Statistically Significant Reduction
Liver NecrosisDecreased Incidence and ExtentProtection Against Necrosis
Inflammatory InfiltrationDecreasedLess Severe

Table 1: Summary of the hepatoprotective effects of GW4064 in rat models of cholestasis.[7][8][9]

B. Hepatic Steatosis and Insulin Resistance

Rationale: Non-alcoholic fatty liver disease (NAFLD) is characterized by the accumulation of fat in the liver, which can progress to more severe conditions like non-alcoholic steatohepatitis (NASH). FXR activation by GW4064 is investigated for its potential to improve hepatic steatosis and insulin sensitivity by regulating lipid and glucose metabolism.[10][11]

Experimental Approach: In vivo studies often utilize diet-induced obesity models, such as feeding C57BL/6 mice a high-fat diet (HFD).[10][11] In vitro experiments may involve treating cell lines like mouse liver BNL-CL2 cells with oleic acid to induce lipid accumulation.[11]

Key Findings:

  • GW4064 treatment suppresses weight gain in mice on a high-fat diet.[10][11]

  • It significantly represses diet-induced hepatic steatosis, as evidenced by lower triglyceride and free fatty acid levels in the liver.[10][11]

  • GW4064 attenuates hepatic inflammation.[10][11]

  • It improves glucose homeostasis by decreasing the expression of key gluconeogenic enzymes, phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6pase).[10][11]

ParameterHigh-Fat Diet Mouse Model (GW4064 Treatment)
Body Weight GainSignificantly Attenuated
Hepatic TriglyceridesSignificantly Reduced
Hepatic Free Fatty AcidsSignificantly Reduced
Hepatic InflammationAttenuated
Pepck mRNASignificantly Lowered
G6pase mRNASignificantly Lowered

Table 2: Effects of GW4064 on metabolic parameters in a diet-induced obesity mouse model.[10][11]

C. Diabetes

Rationale: Given its role in regulating glucose metabolism, FXR is a target for anti-diabetic therapies. GW4064 is used to explore the potential of FXR activation in improving hyperglycemia and insulin sensitivity.

Experimental Approach: Diabetic mouse models, such as the genetically diabetic db/db mice, are commonly used.[6][12][13]

Key Findings:

  • Administration of GW4064 to db/db mice significantly reduces plasma glucose, triglyceride, and cholesterol levels.[6][12][13]

  • It increases hepatic glycogen synthesis and storage.[6][14]

  • The effects of GW4064 on glucose and lipid homeostasis are dependent on FXR, as they are not observed in FXR-knockout mice.[6][15]

II. Research Applications in Oncology

The dysregulation of FXR has been implicated in the pathogenesis of several cancers, making GW4064 a valuable probe to investigate the anti-tumor potential of FXR activation.

A. Colorectal Cancer (CRC)

Rationale: FXR expression is often deficient in CRC, and its activation is thought to have an inhibitory effect on CRC progression.[12][16] GW4064 is used to explore the consequences of restoring FXR function in CRC cells.

Experimental Approach: In vitro studies utilize human CRC cell lines such as HCT116 and CT26.[12][16] In vivo experiments often involve xenograft models in mice.[17]

Key Findings:

  • In vitro, GW4064 can induce apoptosis, block the cell cycle, and inhibit the proliferation of CRC cells.[12][16][18][19]

  • Interestingly, while effective in vitro, GW4064 alone may not suppress the growth of CRC tumors in vivo.[12][16][17][19]

  • GW4064 has been shown to upregulate the expression of PD-L1 in CRC cells, suggesting a potential for combination therapy with immune checkpoint inhibitors.[12][16][17][19]

  • The combination of GW4064 with an anti-PD-L1 antibody has demonstrated enhanced anti-tumor effects in a mouse xenograft model.[12][17][19]

  • GW4064 can also enhance the chemosensitivity of CRC cells to oxaliplatin by inducing pyroptosis.[7]

ParameterIn Vitro (CRC Cell Lines)In Vivo (CRC Xenograft Model)
Cell ProliferationInhibitionNo significant suppression alone
ApoptosisInduction-
Cell CycleG2/M Arrest-
PD-L1 ExpressionUpregulation-
Combination with anti-PD-L1-Enhanced anti-tumor effect
Combination with OxaliplatinEnhanced chemosensitivity-

Table 3: Summary of the effects of GW4064 in colorectal cancer models.[7][12][16][17][18][19]

CRC_Therapy GW4064 GW4064 FXR FXR Activation in CRC Cells GW4064->FXR Apoptosis Apoptosis & Cell Cycle Arrest FXR->Apoptosis Direct Effect (in vitro) PDL1 Upregulation of PD-L1 FXR->PDL1 Immune_Response Enhanced Anti-Tumor Immune Response PDL1->Immune_Response Target for Anti_PDL1 Anti-PD-L1 Antibody Anti_PDL1->Immune_Response Blocks PD-L1

Figure 2: Rationale for combining GW4064 with anti-PD-L1 immunotherapy in colorectal cancer.

III. Research Applications in Inflammatory Diseases

FXR activation has demonstrated anti-inflammatory properties, making GW4064 a useful tool to study its role in inflammatory conditions.

A. Inflammatory Bowel Disease (IBD) and Intestinal Inflammation

Rationale: FXR plays a crucial role in maintaining intestinal barrier function and modulating the inflammatory response in the gut. GW4064 is used to investigate the therapeutic potential of FXR activation in models of intestinal inflammation.

Experimental Approach: In vivo models often involve the administration of lipopolysaccharide (LPS) to induce intestinal inflammation and barrier dysfunction in mice.[20][21]

Key Findings:

  • GW4064 protects against LPS-induced intestinal epithelial barrier dysfunction.[20]

  • It alleviates LPS-induced inflammation by decreasing the expression of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-1β.[20]

  • The protective effects of GW4064 are dependent on FXR, as they are not observed in FXR-knockout mice.[20][21]

  • GW4064 can modulate the gut microbiota and bile acid metabolism, which are often dysregulated in IBD.[20][21]

B. Endotoxin-Induced Hepatic Inflammation

Rationale: Systemic inflammation, such as that induced by endotoxins, can lead to hepatic inflammation and injury. GW4064 is investigated for its ability to attenuate this inflammatory response in the liver.

Experimental Approach: Murine models of NAFLD are often challenged with LPS to induce an acute inflammatory response.[22] In vitro studies may use macrophage cell lines like RAW 264.7 stimulated with LPS.[22]

Key Findings:

  • GW4064 alleviates endotoxin-induced hepatic inflammation in a murine NAFLD model.[22]

  • It reduces serum levels of ALT and AST, as well as hepatocyte apoptosis.[22]

  • GW4064 represses the expression of pro-inflammatory cytokines in macrophages both in vivo and in vitro.[22]

IV. Experimental Protocols

The following are generalized protocols based on published literature. Researchers should optimize these protocols for their specific experimental systems.

A. In Vitro Cell-Based Assays

1. Cell Culture and Treatment:

  • Culture desired cell lines (e.g., HCT116, CT26, HepG2, RAW 264.7) in appropriate media and conditions.

  • Seed cells in multi-well plates at a suitable density.

  • Prepare a stock solution of GW4064 in a suitable solvent (e.g., DMSO).

  • Dilute the GW4064 stock solution in culture media to the desired final concentrations.

  • Replace the existing media with the GW4064-containing media and incubate for the desired duration (e.g., 24-48 hours).

2. Cell Viability/Proliferation Assay (e.g., MTT or CCK-8):

  • Following treatment with GW4064, add the viability reagent (e.g., MTT, CCK-8) to each well.[16]

  • Incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

3. Apoptosis Assay (e.g., Annexin V/PI Staining):

  • After GW4064 treatment, harvest the cells.[16]

  • Wash the cells with PBS and resuspend in binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.[16]

  • Analyze the stained cells by flow cytometry.

B. In Vivo Animal Studies

1. Animal Models:

  • Utilize appropriate animal models for the disease of interest (e.g., db/db mice for diabetes, C57BL/6 mice on a high-fat diet for NAFLD, bile duct ligated rats for cholestasis).

2. GW4064 Administration:

  • GW4064 is typically administered via oral gavage or intraperitoneal (i.p.) injection.

  • A common dosage range is 30-50 mg/kg body weight, administered daily or on a specified schedule.[17][22]

  • Prepare the GW4064 solution in a suitable vehicle (e.g., corn oil, DMSO).

3. Monitoring and Sample Collection:

  • Monitor animal health, body weight, and food intake throughout the study.

  • At the end of the study, collect blood samples for serum analysis (e.g., liver enzymes, glucose, lipids).

  • Harvest tissues of interest (e.g., liver, intestine) for histological analysis, gene expression analysis (qRT-PCR), and protein analysis (Western blot).

V. Considerations for Experimental Design and Data Interpretation

While GW4064 is a potent and selective FXR agonist, it is crucial to consider potential off-target effects. Some studies have suggested that GW4064 may have FXR-independent activities, such as inhibiting the NLRP3 inflammasome and modulating G protein-coupled receptors.[23][24] Therefore, it is essential to include appropriate controls, such as FXR-knockout animals or cells, to confirm that the observed effects are indeed mediated by FXR.

Conclusion

GW4064 has proven to be an indispensable pharmacological tool for elucidating the diverse biological functions of FXR. Its applications span across metabolic diseases, oncology, and inflammatory conditions, providing valuable insights into potential therapeutic strategies. This guide offers a comprehensive overview of the research applications of GW4064, supported by detailed experimental considerations and a mechanistic framework. As research into the complexities of FXR signaling continues, GW4064 will undoubtedly remain a key asset in the quest for novel therapeutics for a wide range of human diseases.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of Thiobenzamide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiobenzamides

The thiobenzamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antimicrobial, anticancer, and antiviral effects.[1][2] A notable example is the second-line antitubercular drug ethionamide, a thioamide derivative that plays a crucial role in treating multidrug-resistant tuberculosis.[3] Ethionamide is a prodrug that, upon activation by the mycobacterial enzyme EthA, inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis.[3][4] This mechanism highlights a key strategy for targeting pathogens with unique cell wall components. The versatility of the thioamide group, which can act as a bioisostere for amides and other functional groups, offers a rich chemical space for the discovery of novel therapeutics.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute high-throughput screening (HTS) campaigns for thiobenzamide libraries. We will delve into the critical aspects of library synthesis and quality control, assay development for both phenotypic and target-based screening, and a rigorous hit validation cascade to identify promising lead compounds.

Part 1: Thiobenzamide Library: Synthesis and Quality Control

A successful HTS campaign begins with a high-quality and diverse compound library. The synthesis of a thiobenzamide library can be approached through various established organic chemistry methods.

1.1. Synthetic Strategies for Thiobenzamide Libraries

A common and efficient method for the synthesis of thioamides is the reaction of the corresponding amide with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide. For a combinatorial approach to generate a diverse library, a solid-phase synthesis strategy can be employed. This allows for the systematic variation of substituents on the benzamide core. For instance, a diverse set of benzoic acids can be coupled to a solid support, followed by amidation with a library of amines, and finally, thionation to yield the desired thiobenzamides. DNA-encoded libraries (DELs) offer another powerful strategy for generating vast and diverse libraries of thiobenzamide derivatives for screening.[5][6]

1.2. Quality Control of the Thiobenzamide Library

The purity and integrity of the compound library are paramount for the reliability of HTS data.[7] Each compound in the library should undergo rigorous quality control (QC) to ensure its identity, purity, and stability.

QC Parameter Method Acceptance Criteria Rationale
Identity LC-MS, ¹H NMRCorrect mass and characteristic NMR spectrumConfirms the correct chemical structure.
Purity HPLC-UV, LC-MS>90% purityMinimizes the risk of false positives or negatives due to impurities.
Solubility Nephelometry, Visual InspectionSoluble in DMSO at screening concentration (e.g., 10 mM)Ensures compounds are in solution during the assay to avoid aggregation-based artifacts.
Stability Repeat QC after freeze-thaw cycles or prolonged storageNo significant degradationConfirms compound integrity over the course of the screening campaign.

A robust compound management system is essential for tracking and handling the library, ensuring that compounds are stored under optimal conditions (e.g., -20°C in a dry environment) to prevent degradation.[8]

Part 2: High-Throughput Screening Strategies

The choice of screening strategy depends on the specific research question and the available resources. Both phenotypic and target-based approaches offer distinct advantages for screening thiobenzamide libraries.

2.1. Phenotypic Screening: A Holistic Approach

Phenotypic screening directly assesses the effect of compounds on a whole organism or cell, providing a more physiologically relevant context.[9] This approach is particularly valuable for identifying compounds with novel mechanisms of action.

Whole-Cell Antibacterial Screening

Given the known antimicrobial activity of thioamides, a primary phenotypic screen against relevant bacterial pathogens is a logical starting point.

Protocol 1: High-Throughput Whole-Cell Growth Inhibition Assay

Objective: To identify thiobenzamide compounds that inhibit the growth of a target bacterium (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis).

Materials:

  • Bacterial strain (e.g., M. smegmatis mc²155)

  • Growth medium (e.g., Middlebrook 7H9 broth supplemented with ADC and Tween 80)

  • 384-well microtiter plates (black, clear bottom for fluorescence reading)

  • Thiobenzamide library (10 mM in DMSO)

  • Positive control (e.g., ethionamide, rifampicin)

  • Negative control (DMSO)

  • Resazurin solution (e.g., 0.02% w/v)

  • Automated liquid handling system

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Prepare a mid-log phase culture of the bacterial strain and dilute it to the desired starting optical density (e.g., OD₆₀₀ = 0.05).

  • Using an automated liquid handler, dispense 50 µL of the bacterial suspension into each well of the 384-well plates.

  • Add 0.5 µL of the thiobenzamide compounds (final concentration 10 µM) and controls to the respective wells.

  • Incubate the plates at the optimal growth temperature (e.g., 37°C) for a predetermined time (e.g., 48-72 hours).

  • Add 10 µL of resazurin solution to each well and incubate for an additional 4-6 hours.

  • Measure fluorescence (Ex/Em: 560/590 nm) or absorbance (600 nm) to determine cell viability.

Data Analysis:

  • Calculate the percentage of growth inhibition for each compound relative to the positive and negative controls.

  • Determine the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent.[10]

  • Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >80%).

Diagram 1: Phenotypic Screening Workflow

phenotypic_workflow cluster_primary Primary Screen cluster_confirmation Hit Confirmation cluster_secondary Secondary Assays Primary_Screen Single-Concentration HTS (e.g., 10 µM) Primary_Hits Primary Hits (e.g., >80% Inhibition) Primary_Screen->Primary_Hits Dose_Response Dose-Response Assay (IC50 Determination) Primary_Hits->Dose_Response Cytotoxicity Cytotoxicity Assay (e.g., HepG2 cells) Dose_Response->Cytotoxicity Confirmed_Hits Confirmed & Selective Hits Cytotoxicity->Confirmed_Hits MIC MIC Determination Confirmed_Hits->MIC Spectrum Spectrum of Activity (Gram+/Gram-) MIC->Spectrum MOA Mechanism of Action Studies Spectrum->MOA

Caption: A typical workflow for a phenotypic high-throughput screening campaign.

2.2. Target-Based Screening: A Focused Approach

Target-based screening focuses on identifying compounds that modulate the activity of a specific, validated drug target. This approach can provide a more direct path to lead optimization.

Screening for Inhibitors of InhA

Given that InhA is a known target of ethionamide, a biochemical assay to identify direct inhibitors of this enzyme is a promising strategy.

Protocol 2: High-Throughput InhA Inhibition Assay

Objective: To identify thiobenzamide compounds that directly inhibit the enzymatic activity of InhA.

Materials:

  • Purified recombinant InhA enzyme

  • Substrate: 2-trans-dodecenoyl-CoA

  • Cofactor: NADH

  • Assay buffer (e.g., 100 mM NaCl, 50 mM Tris-HCl pH 8.0)

  • 384-well, low-volume, black microtiter plates

  • Thiobenzamide library (10 mM in DMSO)

  • Positive control (e.g., triclosan)

  • Negative control (DMSO)

  • Automated liquid handling system

  • Plate reader (absorbance)

Procedure:

  • Dispense 0.5 µL of thiobenzamide compounds and controls into the wells of the 384-well plate.

  • Add 10 µL of a solution containing InhA enzyme in assay buffer to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of a solution containing the substrate (2-trans-dodecenoyl-CoA) and NADH.

  • Immediately monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) in a kinetic mode for 10-15 minutes.

Data Analysis:

  • Calculate the initial reaction velocity (rate of NADH consumption) for each well.

  • Determine the percentage of inhibition for each compound relative to the controls.

  • Hits are identified as compounds that significantly reduce the enzymatic activity of InhA.

Diagram 2: Target-Based Screening Workflow

target_based_workflow cluster_primary Primary Screen cluster_confirmation Hit Confirmation & Validation cluster_cellular Cellular Assays Biochemical_Screen Biochemical HTS (e.g., InhA Inhibition) Primary_Hits Primary Hits Biochemical_Screen->Primary_Hits Dose_Response Dose-Response Assay (IC50 Determination) Primary_Hits->Dose_Response Counter_Screens Counter-Screens (Assay Interference) Dose_Response->Counter_Screens Orthogonal_Assay Orthogonal Assay (e.g., different substrate) Counter_Screens->Orthogonal_Assay Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits Cell_Permeability Cellular Activity Assay (e.g., Whole-cell growth) Confirmed_Hits->Cell_Permeability Target_Engagement Target Engagement Assay (e.g., CETSA) Cell_Permeability->Target_Engagement Validated_Leads Validated Leads Target_Engagement->Validated_Leads

Caption: A typical workflow for a target-based high-throughput screening campaign.

Part 3: Hit Validation and Triaging: From Hits to Leads

A critical phase of any HTS campaign is the rigorous validation of primary hits to eliminate false positives and prioritize the most promising compounds for lead optimization.[11]

3.1. Hit Confirmation and Dose-Response Analysis

Primary hits should be re-tested in the primary assay to confirm their activity. Confirmed hits are then subjected to dose-response analysis to determine their potency (IC₅₀ or EC₅₀ values).

3.2. Counter-Screening for Assay Interference

Thiobenzamides and other sulfur-containing compounds can be prone to assay interference.[12] Therefore, a series of counter-screens is essential to identify and eliminate false positives.[13]

Type of Interference Counter-Screening Strategy Rationale
Compound Aggregation Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).Aggregating compounds often show reduced activity in the presence of detergents.
Reactivity An ALARM NMR assay can be used to identify non-specific protein interactions by monitoring changes in the conformation of a reporter protein.[14]Identifies compounds that may be reacting non-specifically with proteins in the assay.
Fluorescence Interference For fluorescence-based assays, measure the intrinsic fluorescence of the compounds at the assay's excitation and emission wavelengths.Identifies compounds that are autofluorescent or quench the fluorescent signal.
Luciferase Inhibition For luciferase-based reporter assays, test the compounds directly against purified luciferase.Eliminates compounds that directly inhibit the reporter enzyme.

3.3. Orthogonal Assays and Selectivity Profiling

Confirmed, non-interfering hits should be tested in an orthogonal assay that measures the same biological endpoint but uses a different detection method. This provides further confidence in the observed activity. Additionally, selectivity profiling against related targets or in cytotoxicity assays using mammalian cell lines (e.g., HepG2) is crucial to assess the compound's specificity and potential for off-target effects.

3.4. Biophysical Methods for Target Engagement

For hits from target-based screens, confirming direct binding to the target protein is a critical validation step. Several biophysical techniques can be employed for this purpose.[7][15]

Biophysical Method Principle Information Gained
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a protein upon ligand binding in a cellular environment.[15][16][17]Confirms target engagement in a physiological context.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target protein.Provides real-time kinetic data (kₐ, kₔ) and affinity (K₋).
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event.Provides thermodynamic parameters of binding (ΔH, ΔS, K₋).
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitors chemical shift perturbations in the protein's NMR spectrum upon ligand binding.Identifies the binding site and provides structural information about the interaction.

3.5. Hit-to-Lead Optimization

Validated hits with confirmed target engagement, cellular activity, and a favorable selectivity profile can be advanced to the hit-to-lead optimization phase.[11][18][19][20] This involves medicinal chemistry efforts to improve the compound's potency, selectivity, and pharmacokinetic properties.

Conclusion

The high-throughput screening of thiobenzamide libraries represents a promising avenue for the discovery of novel therapeutics. By combining strategic library design, robust assay development, and a rigorous hit validation cascade, researchers can effectively navigate the complexities of HTS and identify high-quality lead compounds for further development. The protocols and strategies outlined in this guide provide a comprehensive framework to support these efforts and accelerate the translation of promising thiobenzamides from the bench to the clinic.

References

Application Notes and Protocols: 2,5-Dimethoxythiobenzamide in Metal-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2,5-Dimethoxythiobenzamide in Modern Synthesis

In the landscape of synthetic organic chemistry, the quest for novel and versatile building blocks is perpetual. Thioamides, as a class of compounds, have garnered significant attention beyond their traditional roles in medicinal and materials chemistry.[1] Their ability to serve as precursors to highly reactive intermediates in metal-catalyzed cross-coupling reactions has opened new avenues for the construction of complex molecular architectures.[2][3] This guide focuses on a specific, yet promising, member of this family: this compound.

The presence of two electron-donating methoxy groups on the aromatic ring of this compound is anticipated to modulate its electronic properties, influencing its reactivity in catalytic cycles. This document provides a comprehensive overview of the synthesis, mechanistic underpinnings, and detailed protocols for the application of this compound in palladium-catalyzed cross-coupling reactions, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound: A Reliable Preparative Route

The journey into the applications of this compound begins with its synthesis. A robust and widely adopted method for the thionation of amides and aldehydes is the use of Lawesson's reagent.[4][5][6] The following protocol details the synthesis of this compound from the readily available 2,5-dimethoxybenzaldehyde.

Protocol 1: Synthesis of this compound from 2,5-Dimethoxybenzaldehyde

This protocol is adapted from standard thionation procedures using Lawesson's reagent.[7]

Materials:

  • 2,5-Dimethoxybenzaldehyde

  • Ammonia solution (7N in methanol)

  • Lawesson's Reagent [2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Amide Formation:

    • To a solution of 2,5-dimethoxybenzaldehyde (1.0 equiv) in methanol, add a 7N solution of ammonia in methanol (3.0 equiv).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Remove the solvent under reduced pressure to obtain the crude 2,5-dimethoxybenzamide. This can be used in the next step without further purification.

  • Thionation:

    • Dissolve the crude 2,5-dimethoxybenzamide in anhydrous toluene.

    • Add Lawesson's reagent (0.5 equiv) to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Mechanistic Insights: The Dual Role of Thioamides in Palladium Catalysis

The utility of thioamides, including this compound, in palladium-catalyzed cross-coupling reactions stems from their ability to undergo desulfurization to form a palladium-carbene intermediate in situ.[2][3] This transformation is a pivotal step that unlocks a unique catalytic cycle.

The generally accepted mechanism, particularly for Suzuki-Miyaura type couplings, involves the following key steps:[3]

  • Coordination and Desulfurization: The thioamide coordinates to a Pd(II) species. In the presence of a thiophilic agent, such as a silver salt (e.g., Ag₂CO₃), the sulfur atom is abstracted, leading to the formation of a Pd(II)-diaminocarbene complex.[2][3] The silver salt not only facilitates the desulfurization but can also act as an oxidant.[2]

  • Transmetalation: The organoboron reagent (in the case of Suzuki-Miyaura coupling) undergoes transmetalation with the Pd(II)-carbene complex.

  • Reductive Elimination: The resulting organopalladium(II) intermediate undergoes reductive elimination to form the C-C bond of the product and regenerate a Pd(0) species.

  • Oxidation: The Pd(0) is then re-oxidized to Pd(II) to complete the catalytic cycle.

The electron-donating 2,5-dimethoxy groups on the thiobenzamide are expected to increase the electron density on the carbene carbon, which could influence the rates of transmetalation and reductive elimination.

Suzuki-Miyaura Catalytic Cycle with Thioamide cluster_reactants Reactants Pd(II) Precatalyst Pd(II) Precatalyst Pd(II)-Thioamide Complex Pd(II)-Thioamide Complex Pd(II) Precatalyst->Pd(II)-Thioamide Complex Coordination Pd(II)-Carbene Complex Pd(II)-Carbene Complex Pd(II)-Thioamide Complex->Pd(II)-Carbene Complex Desulfurization (+ Ag Salt) Organo-Pd(II)-Carbene Complex Organo-Pd(II)-Carbene Complex Pd(II)-Carbene Complex->Organo-Pd(II)-Carbene Complex Transmetalation (R-B(OR)2) Pd(0) Pd(0) Organo-Pd(II)-Carbene Complex->Pd(0) Reductive Elimination (Product) Pd(0)->Pd(II) Precatalyst Oxidation This compound This compound Organoboronic Acid Organoboronic Acid Silver Salt Silver Salt

Caption: Proposed catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Application Protocols for Metal-Catalyzed Cross-Coupling Reactions

The following protocols are designed as a starting point for the application of this compound in various palladium-catalyzed cross-coupling reactions. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol is based on established procedures for the Suzuki-Miyaura coupling of thioamides.[2][8]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)
1Phenylboronic acid5K₂CO₃1,4-Dioxane11018
24-Tolylboronic acid5K₂CO₃1,4-Dioxane11018
34-Methoxyphenylboronic acid5Cs₂CO₃Toluene12024
43-Thienylboronic acid5K₃PO₄DMF10016
Protocol 3: Proposed Heck-Type Reaction of this compound

While less common for thioamides, a Heck-type reaction is plausible. This hypothetical protocol is based on standard Heck reaction conditions.[9][10]

Heck Reaction Workflow Setup Reaction Setup (Thioamide, Alkene, Pd Catalyst, Base, Solvent) Reaction Heating under Inert Atmosphere Setup->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification

References

Protocol for the Thionation of 2,5-Dimethoxybenzamide to Yield 2,5-Dimethoxythiobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2,5-dimethoxythiobenzamide via the thionation of 2,5-dimethoxybenzamide. Thioamides are crucial bioisosteres of amides in medicinal chemistry, often enhancing the biological activity and pharmacokinetic properties of drug candidates.[1] This guide details the use of Lawesson's Reagent as a mild and efficient thionating agent, presenting a step-by-step methodology suitable for researchers in organic synthesis and drug development. The document covers the underlying reaction mechanism, safety protocols, experimental setup, purification, and analytical characterization of the final product.

Introduction: The Strategic Importance of Thionation

The conversion of a carbonyl group to a thiocarbonyl group, known as thionation, is a fundamental transformation in modern organic synthesis. The resulting thioamides are valuable intermediates and structural motifs in a wide array of pharmaceuticals, agrochemicals, and materials.[1][2] The substitution of an oxygen atom with a sulfur atom can significantly alter a molecule's steric and electronic properties, leading to enhanced biological efficacy and metabolic stability.[1]

The starting material, 2,5-Dimethoxybenzamide, is a derivative of 2,5-dimethoxybenzaldehyde, a key building block in the synthesis of pharmaceutically relevant phenethylamines and other complex molecules.[3][4][5] The conversion of this amide to its thioamide analogue, this compound, opens new avenues for creating novel compounds with potentially superior pharmacological profiles.

Principle and Mechanism: The Rationale for Lawesson's Reagent

While several thionating agents exist, including the powerful but often harsh Phosphorus Pentasulfide (P₄S₁₀)[6], Lawesson's Reagent (LR) has emerged as the preferred choice for many applications due to its milder reaction conditions and cleaner product profiles.[7][8] P₄S₁₀ typically requires higher temperatures and can lead to complex purification challenges, whereas LR allows for the efficient thionation of amides, ketones, and esters with high yields.[7][9]

The mechanism of thionation using Lawesson's Reagent is a well-established process driven by the high thermodynamic stability of a phosphorus-oxygen double bond.[10]

  • Dissociation: In solution, the Lawesson's Reagent dimer exists in equilibrium with a highly reactive dithiophosphine ylide monomer.[7][9]

  • [2+2] Cycloaddition: The electron-rich carbonyl oxygen of the amide attacks the electrophilic phosphorus atom of the ylide monomer. This is followed by the nucleophilic attack of the sulfur atom on the carbonyl carbon, forming a four-membered thiaoxaphosphetane intermediate.[7][9][11]

  • Cycloreversion: This intermediate rapidly collapses in a retro-[2+2] cycloaddition reaction. The driving force is the formation of a very stable P=O bond in the resulting oxothiophosphine byproduct, which liberates the desired thiocarbonyl compound (the thioamide).[7][10] This final step is mechanistically analogous to the final stage of the Wittig reaction.[7]

// Nodes Amide [label="2,5-Dimethoxybenzamide\n(Carbonyl Compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; LR [label="Lawesson's Reagent\n(Reactive Monomer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Thiaoxaphosphetane\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Thioamide [label="this compound\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Oxothiophosphine\nByproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Amide -> Intermediate [label="[2+2] Cycloaddition"]; LR -> Intermediate; Intermediate -> Thioamide [label="Cycloreversion\n(Rate-Limiting Step)"]; Intermediate -> Byproduct [label="P=O Bond Formation\n(Driving Force)"]; } .enddot Caption: Mechanism of amide thionation using Lawesson's Reagent.

Health and Safety Precautions (EHS)

All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.

  • Lawesson's Reagent (CAS: 19172-47-5): Harmful if swallowed, inhaled, or in contact with skin.[12] Critically, it reacts with water or moisture to liberate toxic and extremely flammable gases.[13][14] The reagent must be handled under an inert atmosphere (e.g., argon or nitrogen) and stored in a tightly sealed container in a dry environment.[14][15]

  • Anhydrous Toluene (CAS: 108-88-3): Flammable liquid and vapor. It is a skin, eye, and respiratory irritant with potential for systemic toxicity.

  • Work-up and Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Phosphorus-containing byproducts should be treated as hazardous waste.

Detailed Experimental Protocol

This protocol is optimized for a 5 mmol scale reaction. Adjustments can be made as needed, maintaining the specified molar ratios.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Molar Eq.
2,5-Dimethoxybenzamide181.190.906 g5.01.0
Lawesson's Reagent404.471.213 g3.00.6
Anhydrous Toluene-50 mL--
Silica Gel (230-400 mesh)-As needed--
Hexane (HPLC Grade)-As needed--
Ethyl Acetate (HPLC Grade)-As needed--

Equipment:

  • 100 mL oven-dried, two-neck round-bottom flask

  • Oven-dried magnetic stir bar

  • Septa and needles for inert atmosphere

  • Reflux condenser with inert gas inlet/outlet

  • Heating mantle with a temperature controller and thermocouple

  • Inert gas line (Argon or Nitrogen)

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Thionation Procedure

// Node styles node_setup [fillcolor="#F1F3F4", fontcolor="#202124"]; node_reaction [fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_workup [fillcolor="#FBBC05", fontcolor="#202124"]; node_purify [fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_final [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes A [label="1. Setup & Reagents\n- Dry glassware\n- Add amide and LR\n- Purge with Argon", class="node_setup"]; B [label="2. Reaction\n- Add anhydrous toluene\n- Heat to reflux (110-135°C)\n- Stir under Argon", class="node_reaction"]; C [label="3. Monitoring\n- Track progress via TLC\n(Hexane:EtOAc 7:3)\n- ~2-4 hours", class="node_reaction"]; D [label="4. Work-up\n- Cool to room temp\n- Remove solvent via\nrotary evaporation", class="node_workup"]; E [label="5. Purification\n- Column Chromatography\n(Silica Gel)\n- Elute with Hexane/EtOAc", class="node_purify"]; F [label="6. Characterization\n- Collect pure fractions\n- Analyze by NMR, IR, MS", class="node_final"];

// Edges A -> B [label="Initiate"]; B -> C [label="Monitor"]; C -> D [label="Completion"]; D -> E [label="Isolate"]; E -> F [label="Verify"]; } .enddot Caption: Step-by-step experimental workflow for thioamide synthesis.

  • Preparation: Place the 2,5-dimethoxybenzamide (0.906 g) and Lawesson's Reagent (1.213 g) into the 100 mL round-bottom flask containing a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with septa, and purge with argon or nitrogen for 10-15 minutes to ensure an anhydrous, inert environment.

  • Solvent Addition: Add 50 mL of anhydrous toluene via syringe.

  • Heating and Reflux: Lower the flask into the heating mantle, attach the reflux condenser, and ensure a gentle flow of inert gas through the condenser. Begin stirring and heat the mixture to reflux (approximately 110-115 °C). A recent study suggests a temperature of 135 °C can also be effective.[1]

  • Reaction Monitoring: The reaction is typically complete within 2-4 hours.[16] Monitor the progress by Thin Layer Chromatography (TLC), eluting with a 7:3 mixture of hexane and ethyl acetate. The starting amide will have a lower Rf value than the less polar thioamide product. The reaction is complete when the starting material spot is no longer visible by UV light.

  • Cooling and Concentration: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel.

    • Packing: Prepare a column using a slurry of silica gel in hexane.

    • Loading: Adsorb the crude solid onto a small amount of silica gel and carefully load it onto the top of the column.

    • Elution: Begin eluting with a hexane/ethyl acetate gradient, starting with 100% hexane and gradually increasing the polarity with ethyl acetate. The thioamide product will elute after any non-polar impurities.

  • Isolation: Collect the fractions containing the pure product (as determined by TLC), combine them, and remove the solvent under reduced pressure to yield this compound as a solid.[17]

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic peaks for the aromatic protons, the two methoxy group protons, and the broad singlet for the thioamide N-H protons. The aromatic proton signals will differ from the starting material due to the electronic changes from the C=S group.

    • ¹³C NMR: The most significant change will be the downfield shift of the carbonyl carbon (~168 ppm) to a thiocarbonyl carbon, which typically appears in the 190-210 ppm range.[1]

  • Infrared (IR) Spectroscopy: The spectrum should show the disappearance of the strong amide C=O stretching band (approx. 1650-1680 cm⁻¹) and the appearance of a C=S stretching band.

  • Mass Spectrometry (MS): Analysis should confirm the expected molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₁NO₂S), which is 197.25 g/mol .[17]

References

Application Note: Development and Validation of Analytical Methods for the Quantification of 2,5-Dimethoxythiobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of analytical methods for the accurate quantification of 2,5-Dimethoxythiobenzamide. As a thioamide-containing compound, this compound holds potential in medicinal chemistry and drug development, necessitating robust and reliable analytical techniques for its characterization and quantification in various matrices.[1][2][3][4][5] This application note details two primary analytical approaches: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a more sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications. The protocols are presented with a focus on the scientific rationale behind experimental choices and are designed to meet the stringent validation requirements of regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[2][3][6][7][8][9][10][11]

Introduction to this compound and the Importance of Quantification

This compound belongs to the thioamide class of compounds, which are analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and different metabolic pathways compared to their amide counterparts.[1][12] Thioamides are of significant interest in drug discovery, with several compounds in this class being investigated or approved for various therapeutic indications.[1][2][3][4][5]

Accurate quantification of this compound is critical throughout the drug development lifecycle. In early discovery, it is essential for assessing purity, stability, and solubility. During preclinical and clinical development, validated analytical methods are required for pharmacokinetic studies, metabolism profiling, and quality control of the active pharmaceutical ingredient (API) and formulated drug product.

This guide provides the foundational methodologies to establish reliable quantification of this compound, ensuring data integrity and regulatory compliance.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValue/InformationSource
Chemical Formula C9H11NO2S[9]
Molecular Weight 197.25 g/mol [9]
Appearance White to off-white crystalline solid[13]
Solubility Soluble in organic solvents like methanol, acetonitrile, and DMSO. Limited aqueous solubility.Inferred from structure
UV Absorbance (λmax) Expected in the range of 260-300 nm due to the thioamide chromophore and substituted benzene ring.[14]
pKa The thioamide proton is weakly acidic.[1]

The presence of the thioamide group and the aromatic ring provides a strong chromophore, making UV detection a viable quantification technique. The compound's solubility profile dictates the choice of solvents for sample preparation and the mobile phase in liquid chromatography.

HPLC-UV Method for Routine Quantification

This section details a robust HPLC-UV method suitable for the routine analysis of this compound in bulk drug substance and simple formulations.

Rationale for Method Development

A reversed-phase HPLC method is selected due to the non-polar nature of this compound. A C18 column is a suitable starting point for retaining the analyte. The mobile phase will consist of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is often beneficial for thioamides to ensure consistent peak shape and retention time by suppressing the ionization of any residual silanol groups on the column and protonating the analyte. UV detection is chosen for its simplicity, robustness, and the strong UV absorbance of the analyte.

Experimental Protocol: HPLC-UV

Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (reagent grade)

  • This compound reference standard

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 60% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm (to be optimized based on UV scan)
Run Time 15 minutes

Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation (ICH Q2(R2) Guidelines)

The developed HPLC-UV method must be validated to ensure it is fit for its intended purpose.[2][8][10]

Validation Parameters:

ParameterProcedureAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and a spiked sample.No interfering peaks at the retention time of the analyte. Peak purity should be confirmed using a photodiode array detector.
Linearity Analyze a minimum of five concentrations across the intended range.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.80-120% of the test concentration for assay.
Accuracy Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%).Percent recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-assay): Six replicate injections of a standard solution. Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.LOD and LOQ should be reported.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).System suitability parameters should remain within acceptable limits.

LC-MS/MS Method for Bioanalytical Quantification

For the quantification of this compound in biological matrices such as plasma or tissue homogenates, a more sensitive and selective method is required. LC-MS/MS offers superior performance for these applications.

Rationale for Method Development

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This is crucial for bioanalysis where the analyte is often present at low concentrations and in a complex matrix. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for this purpose. An internal standard (IS) is essential to correct for matrix effects and variations in sample processing and instrument response. A structurally similar compound, such as an isotopically labeled this compound or a related thioamide, would be a suitable IS.

Experimental Protocol: LC-MS/MS

Instrumentation:

  • LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (may require optimization):

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A rapid gradient will be used to ensure a short run time.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: Precursor ion (Q1) -> Product ion (Q3) to be determined by infusion of a standard solution. A likely precursor ion would be the protonated molecule [M+H]+ at m/z 198.1.

    • Internal Standard (IS): Q1 -> Q3 to be determined.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 10 µL of IS working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Bioanalytical Method Validation (FDA Guidelines)

Validation of bioanalytical methods follows specific FDA guidance.[4][15][16]

Validation Parameters:

ParameterProcedureAcceptance Criteria
Selectivity Analyze at least six different blank matrix lots.No significant interference at the retention times of the analyte and IS.
Calibration Curve A minimum of six non-zero standards.r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy and Precision Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, mid, high) in at least five replicates.Mean accuracy within ±15% of nominal. Precision (RSD) ≤ 15%.
Matrix Effect Assess the effect of the biological matrix on ionization.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Recovery Compare the analyte response from extracted samples to that of post-extraction spiked samples.Should be consistent and reproducible.
Stability Evaluate analyte stability under various conditions (freeze-thaw, short-term bench-top, long-term storage, stock solution).Mean concentration of stability samples within ±15% of nominal concentration.

Data Presentation and Visualization

HPLC-UV Method Validation Summary
Validation ParameterResult
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (RSD) < 1.5%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
LC-MS/MS Method Validation Summary
Validation ParameterResult
Linearity (r²) > 0.995
Accuracy (% Bias) Within ±10%
Precision (RSD) < 10%
LLOQ 1 ng/mL

Experimental Workflows

HPLC_Method_Development cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Standards & Samples D Inject Sample B->D C->D E Data Acquisition D->E F Integrate Peaks E->F G Generate Calibration Curve F->G H Quantify Sample G->H

Caption: HPLC-UV method development workflow.

LCMSMS_Bioanalysis A Plasma Sample Collection B Spike with Internal Standard A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Transfer D->E F Evaporation E->F G Reconstitution F->G H LC-MS/MS Injection G->H I Data Analysis H->I

Caption: LC-MS/MS bioanalytical sample preparation workflow.

Conclusion

This application note provides detailed and scientifically grounded protocols for the development and validation of analytical methods for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies. By following the outlined procedures and adhering to the principles of method validation, researchers can ensure the generation of accurate, reliable, and reproducible data that will be crucial for the advancement of this compound in the drug development pipeline.

References

Application Notes & Protocols: 2,5-Dimethoxythiobenzamide as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2,5-Dimethoxythiobenzamide as a key building block in contemporary drug discovery. We will delve into the synthesis of this versatile scaffold, explore its physicochemical properties, and present detailed, field-proven protocols for its derivatization into novel heterocyclic entities with significant therapeutic potential. The inherent value of the thioamide functional group as a bioisostere for the amide bond will be discussed, highlighting its ability to modulate pharmacokinetic and pharmacodynamic properties. Furthermore, we will explore the latent potential of the 2,5-dimethoxyphenyl moiety, a known pharmacophore in centrally acting agents, to guide the design of new chemical entities targeting a range of biological targets.

Introduction: The Strategic Value of this compound

The amide functional group is a cornerstone of peptide and protein structure and is prevalent in a vast number of clinically approved drugs.[1] However, its susceptibility to enzymatic hydrolysis can limit oral bioavailability and metabolic stability. Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical properties, is a powerful strategy in medicinal chemistry to overcome these limitations.[2][3] The thioamide group is a classic bioisostere of the amide bond, offering distinct electronic and steric properties that can lead to improved metabolic stability, enhanced receptor binding, and novel intellectual property.[4]

This compound, in particular, emerges as a building block of significant interest. It combines the advantageous properties of the thioamide moiety with the 2,5-dimethoxyphenyl scaffold. This latter group is a well-established pharmacophore found in a variety of psychoactive compounds and other biologically active molecules, often conferring affinity for serotonin receptors.[1][5][6] The strategic incorporation of this compound into drug discovery programs can, therefore, open new avenues for the development of innovative therapeutics with potentially enhanced pharmacological profiles.

Key Physicochemical Properties of Thioamides vs. Amides:

PropertyAmide (-C(=O)NH-)Thioamide (-C(=S)NH-)Implication in Drug Design
Bond Length (C=X) ShorterLongerAltered geometry and steric interactions.
Hydrogen Bond Donor GoodStrongerEnhanced binding to target proteins.[4]
Hydrogen Bond Acceptor StrongWeakerCan modulate binding affinity and selectivity.[4]
Dipole Moment SmallerLargerInfluences solubility and membrane permeability.
Metabolic Stability Susceptible to hydrolysisGenerally more resistantImproved pharmacokinetic profile.[4]

Synthesis of this compound: Protocols and Mechanistic Insights

The synthesis of this compound can be efficiently achieved via thionation of the corresponding amide, 2,5-dimethoxybenzamide. The most common and reliable method employs Lawesson's reagent.

Synthesis of the Precursor: 2,5-Dimethoxybenzamide

The necessary precursor, 2,5-dimethoxybenzamide, can be prepared from commercially available 2,5-dimethoxybenzoic acid.

This two-step, one-pot procedure involves the activation of the carboxylic acid followed by amidation.

Materials:

  • 2,5-Dimethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Aqueous ammonia (NH₄OH)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,5-dimethoxybenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of dimethylformamide (DMF). Cool the solution in an ice bath and add thionyl chloride (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.

  • Amidation: In a separate flask, prepare a solution of aqueous ammonia in an ice bath. Slowly add the reaction mixture containing the acid chloride to the cold ammonia solution with vigorous stirring.

  • Work-up and Isolation: A precipitate of 2,5-dimethoxybenzamide will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

Causality: The conversion of the carboxylic acid to the more reactive acid chloride is necessary for efficient amidation. The use of an ice bath during the addition to ammonia is crucial to control the exothermic reaction.

Thionation of 2,5-Dimethoxybenzamide

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide) is a highly effective thionating agent for amides.[6]

Materials:

  • 2,5-Dimethoxybenzamide

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Standard laboratory glassware for reflux

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2,5-dimethoxybenzamide (1.0 eq) and Lawesson's reagent (0.5 eq) in anhydrous toluene.

  • Reflux: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC until the starting amide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Trustworthiness: The stoichiometry of Lawesson's reagent is critical; using a significant excess can lead to side products. Anhydrous conditions are recommended to prevent decomposition of the reagent.

Visualization of the Synthetic Workflow:

G cluster_0 Synthesis of 2,5-Dimethoxybenzamide cluster_1 Thionation to this compound 2,5-Dimethoxybenzoic_Acid 2,5-Dimethoxybenzoic Acid Acid_Chloride 2,5-Dimethoxybenzoyl Chloride 2,5-Dimethoxybenzoic_Acid->Acid_Chloride SOCl₂, DCM 2,5-Dimethoxybenzamide 2,5-Dimethoxybenzamide Acid_Chloride->2,5-Dimethoxybenzamide NH₄OH 2,5-Dimethoxybenzamide_Thionation 2,5-Dimethoxybenzamide This compound This compound 2,5-Dimethoxybenzamide_Thionation->this compound Lawesson's Reagent, Toluene, Reflux

Caption: Synthetic pathway to this compound.

Applications in Heterocyclic Synthesis: Building Biologically Relevant Scaffolds

This compound is an excellent precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles, which are privileged scaffolds in drug discovery.

Synthesis of 2-Aryl-thiazoles

Thiazoles are found in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities. The Hantzsch thiazole synthesis is a classic and reliable method for their preparation.[7]

Materials:

  • This compound

  • An α-haloketone (e.g., 2-bromoacetophenone)

  • Ethanol

  • Standard laboratory glassware for reflux

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) and the α-haloketone (1.0 eq) in ethanol in a round-bottom flask.

  • Reflux: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The product may precipitate upon cooling or after the addition of water. Collect the solid by filtration, wash with cold ethanol, and recrystallize if necessary to obtain the pure 2-(2,5-dimethoxyphenyl)-thiazole derivative.

Mechanistic Insight: The reaction proceeds via nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[7]

Synthesis of 3,5-Diaryl-1,2,4-thiadiazoles

1,2,4-Thiadiazoles are another class of heterocycles with diverse pharmacological applications.[2]

This protocol describes a general method for the synthesis of symmetrical 3,5-diaryl-1,2,4-thiadiazoles.

Materials:

  • This compound

  • An oxidizing agent (e.g., hydrogen peroxide, iodine)

  • A suitable solvent (e.g., ethanol, dichloromethane)

Procedure:

  • Reaction Setup: Dissolve this compound in a suitable solvent.

  • Oxidation: Add the oxidizing agent portion-wise at room temperature. The reaction is often rapid.

  • Work-up and Isolation: Monitor the reaction by TLC. Once the starting material is consumed, the product can be isolated by removing the solvent and purifying the residue by column chromatography or recrystallization.

Visualization of Heterocycle Synthesis:

G Thiobenzamide This compound Thiazole 2-(2,5-Dimethoxyphenyl)thiazole Derivative Thiobenzamide->Thiazole α-Haloketone, EtOH, Reflux (Hantzsch Synthesis) Thiadiazole 3,5-bis(2,5-Dimethoxyphenyl)-1,2,4-thiadiazole Thiobenzamide->Thiadiazole Oxidizing Agent (e.g., H₂O₂ or I₂)

Caption: Key heterocyclic scaffolds from this compound.

Drug Discovery Perspectives: Targeting Serotonin Receptors

The 2,5-dimethoxyphenyl moiety is a key structural feature in a class of phenethylamines known as the 2C series, which are potent agonists of serotonin 5-HT₂ receptors.[1][5] This suggests that derivatives of this compound could be valuable starting points for the design of novel ligands for these receptors, with potential applications in the treatment of various neuropsychiatric disorders.

Potential Drug Discovery Workflow:

  • Library Synthesis: Utilize the protocols outlined in Section 3 to synthesize a library of thiazole and thiadiazole derivatives of this compound.

  • In Vitro Screening: Screen the synthesized compounds for binding affinity and functional activity at a panel of serotonin receptors (e.g., 5-HT₂ₐ, 5-HT₂C).

  • Structure-Activity Relationship (SAR) Studies: Analyze the screening data to identify key structural features that contribute to potency and selectivity.

  • Lead Optimization: Modify the most promising hits to improve their pharmacological and pharmacokinetic properties (e.g., solubility, metabolic stability, oral bioavailability).

Visualization of the Drug Discovery Logic:

G cluster_0 Scaffold Generation cluster_1 Library Synthesis cluster_2 Screening & Optimization cluster_3 Therapeutic Goal Building_Block This compound Library Library of Thiazole & Thiadiazole Derivatives Building_Block->Library Screening In Vitro Screening (5-HT Receptors) Library->Screening SAR SAR Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Drug_Candidate Novel Drug Candidate Lead_Opt->Drug_Candidate

Caption: A workflow for drug discovery using the target scaffold.

Conclusion

This compound is a readily accessible and highly versatile building block for drug discovery. Its unique combination of a bioisosteric thioamide group and a privileged 2,5-dimethoxyphenyl scaffold provides a solid foundation for the synthesis of novel heterocyclic compounds with significant potential for therapeutic applications, particularly in the realm of neuroscience. The protocols and strategies outlined in this guide are intended to empower researchers to explore the full potential of this valuable chemical entity in their drug discovery endeavors.

References

Application Notes and Protocols for the Exploration of 2,5-Dimethoxythiobenzamide in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive framework for the synthesis, characterization, and evaluation of 2,5-Dimethoxythiobenzamide as a potential lead compound in agricultural chemistry. This document is intended for researchers, scientists, and professionals in the field of agrochemical discovery and development. It outlines detailed protocols for the synthesis of the target compound, followed by robust in vitro and in vivo screening methodologies to assess its potential fungicidal, herbicidal, and insecticidal activities. The causality behind experimental choices is explained to provide a deeper understanding of the protocols. All methodologies are designed to be self-validating, and this guide is grounded in authoritative references to ensure scientific integrity.

Introduction: The Potential of Thiobenzamides in Agriculture

The relentless challenge of ensuring global food security necessitates the continuous development of novel and effective crop protection agents. Thioamides, organic compounds characterized by the presence of a C(=S)N group, represent a promising class of molecules for agrochemical research. The replacement of the carbonyl oxygen in amides with a sulfur atom can significantly alter the compound's chemical and biological properties, including increased reactivity and altered binding affinities for biological targets.[1] While the use of thioamides in medicine, particularly as antithyroid drugs, is well-established, their potential in agriculture remains an area of active exploration.[2]

This document focuses on a specific, yet under-explored, member of this class: This compound . The presence of the thioamide functional group, combined with the dimethoxy-substituted benzene ring, provides a unique chemical scaffold that warrants investigation for potential bioactivity against a range of agricultural pests and diseases. The methoxy groups can influence the compound's lipophilicity and metabolic stability, which are critical parameters for its efficacy and environmental fate.

These application notes will guide the researcher through a logical workflow, from the synthesis of this compound to its comprehensive biological evaluation.

Synthesis of this compound

The most common and effective method for the synthesis of thioamides from their corresponding amides is thionation using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).[3][4][5][6] This protocol outlines a reliable procedure for the synthesis of this compound from 2,5-Dimethoxybenzamide.

Materials and Reagents
  • 2,5-Dimethoxybenzamide

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Experimental Protocol: Thionation of 2,5-Dimethoxybenzamide
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-Dimethoxybenzamide (1.0 equivalent) and Lawesson's Reagent (0.6 equivalents) in anhydrous toluene.

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the starting amide is consumed, cool the reaction mixture to room temperature. Add excess ethanol and heat the mixture at reflux for 2 hours to quench any remaining Lawesson's reagent.[7]

  • Extraction: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure product.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

Preparation of Test Solutions for Biological Screening

The accurate and consistent preparation of test solutions is critical for obtaining reliable and reproducible bioassay results. The solubility of this compound should be determined in various solvents to select the most appropriate one for stock solution preparation. Dimethyl sulfoxide (DMSO) is a common solvent for initial screening due to its ability to dissolve a wide range of organic compounds.

Protocol for Stock Solution Preparation
  • Accurately weigh a precise amount of purified this compound.

  • Dissolve the compound in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL or 50 mM).

  • Store the stock solution at -20°C in a tightly sealed, light-protected container.

Protocol for Working Solution Preparation
  • On the day of the experiment, thaw the stock solution at room temperature.

  • Prepare a series of dilutions from the stock solution using the appropriate culture medium or solvent for the specific bioassay. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the assay does not exceed a level that affects the test organisms (typically ≤ 1%).

Fungicidal Activity Screening

The following protocols are designed to evaluate the potential of this compound to inhibit the growth of pathogenic fungi.

In Vitro Antifungal Assay: Mycelial Growth Inhibition

This method is a standard and widely used technique to determine the direct effect of a compound on fungal growth.[8][9]

  • Pure cultures of pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Alternaria solani)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes

  • Stock solution of this compound

  • Sterile distilled water

  • Control fungicide (e.g., carbendazim)

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions. Autoclave and cool to 45-50°C.

  • Incorporation of Test Compound: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). Also, prepare a solvent control (PDA with DMSO at the same concentration as the highest test concentration) and a negative control (PDA only). Pour the amended PDA into sterile petri dishes.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the fungal growth in the negative control plate almost covers the entire plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC₅₀ Determination: Determine the effective concentration required to inhibit 50% of mycelial growth (EC₅₀) by probit analysis of the inhibition data.

Concentration (µg/mL)Mycelial Growth Inhibition (%)
115.2
535.8
1052.1
2578.5
5092.3
100100
EC₅₀ (µg/mL) 9.8
In Vivo Fungicidal Assay: Detached Leaf Assay

This assay provides an indication of the compound's efficacy in a more biologically relevant system.[10]

  • Healthy, young leaves from a susceptible host plant (e.g., tomato, grape)

  • Spore suspension of a pathogenic fungus (e.g., Phytophthora infestans)

  • Working solutions of this compound

  • Control fungicide

  • Moist chambers (e.g., petri dishes with moist filter paper)

  • Leaf Preparation: Detach healthy leaves and wash them gently with sterile distilled water. Place them adaxial side up in moist chambers.

  • Treatment: Apply the working solutions of this compound and the control fungicide to the leaf surfaces. A solvent control should also be included.

  • Inoculation: After the treatment has dried, inoculate the leaves with a droplet of the fungal spore suspension.

  • Incubation: Incubate the moist chambers at an appropriate temperature and light cycle to promote fungal infection.

  • Disease Assessment: After a suitable incubation period (e.g., 3-7 days), assess the disease severity by measuring the lesion diameter or using a disease rating scale.

  • Data Analysis: Calculate the percentage of disease control for each treatment compared to the solvent control.

Herbicidal Activity Screening

The following protocols are designed to evaluate the potential of this compound to inhibit plant growth.

In Vitro Herbicidal Assay: Seed Germination and Seedling Growth

This is a primary screening method to assess the pre-emergent herbicidal activity of a compound.

  • Seeds of a model weed species (e.g., Arabidopsis thaliana, cress)

  • Filter paper

  • Petri dishes

  • Working solutions of this compound

  • Control herbicide (e.g., glyphosate)

  • Assay Setup: Place a sterile filter paper in each petri dish and moisten it with a known volume of the respective working solution of this compound or control.

  • Seed Plating: Place a specific number of seeds (e.g., 20) on the moistened filter paper in each petri dish.

  • Incubation: Incubate the petri dishes in a growth chamber with controlled light and temperature conditions.

  • Data Collection: After a defined period (e.g., 5-7 days), record the percentage of seed germination, and measure the root and shoot length of the seedlings.

  • Data Analysis: Calculate the percentage of inhibition of germination, root growth, and shoot growth for each treatment compared to the solvent control.

Whole Plant Herbicidal Assay: Post-emergence Application

This assay evaluates the post-emergent herbicidal activity of the compound.

  • Potted seedlings of a model weed species at the 2-3 leaf stage

  • Working solutions of this compound

  • Control herbicide

  • Spray bottle or a laboratory sprayer

  • Treatment: Uniformly spray the seedlings with the working solutions of this compound and the control herbicide. A solvent control should also be included.

  • Incubation: Place the treated plants in a greenhouse or growth chamber with controlled environmental conditions.

  • Phytotoxicity Assessment: Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0 = no injury, 100 = complete kill).

  • Data Collection: At the end of the experiment, harvest the above-ground biomass and measure the fresh and dry weight.

  • Data Analysis: Calculate the percentage of biomass reduction for each treatment compared to the solvent control.

Insecticidal Activity Screening

The following protocols are designed to evaluate the potential of this compound to cause mortality in insect pests.

Contact Toxicity Assay: Topical Application

This method assesses the insecticidal activity of the compound upon direct contact.[1]

  • Adults or late-instar larvae of a model insect pest (e.g., Spodoptera litura, Aphis gossypii)

  • Microsyringe

  • Working solutions of this compound in a volatile solvent (e.g., acetone)

  • Control insecticide (e.g., cypermethrin)

  • Insect Handling: Anesthetize the insects briefly with CO₂.

  • Application: Apply a small, precise volume (e.g., 1 µL) of the working solution to the dorsal thorax of each insect using a microsyringe. A solvent control should also be included.

  • Incubation: Place the treated insects in ventilated containers with a food source and maintain them under controlled environmental conditions.

  • Mortality Assessment: Record the number of dead insects at 24, 48, and 72 hours after treatment.

  • Data Analysis: Calculate the percentage of mortality for each treatment, correcting for any mortality in the control group using Abbott's formula. Determine the LD₅₀ (lethal dose for 50% of the population).

Ingestion Toxicity Assay: Leaf Disc Bioassay

This assay evaluates the insecticidal activity of the compound when ingested by the insect.

  • Larvae of a chewing insect pest (e.g., Plutella xylostella)

  • Leaf discs from a suitable host plant

  • Working solutions of this compound

  • Control insecticide

  • Leaf Disc Treatment: Dip leaf discs of a uniform size into the respective working solutions for a short period and allow them to air dry.

  • Bioassay Setup: Place one treated leaf disc in a petri dish with a moist filter paper.

  • Insect Release: Introduce a known number of pre-starved larvae into each petri dish.

  • Incubation: Maintain the petri dishes under controlled environmental conditions.

  • Mortality and Feeding Assessment: Record larval mortality at 24, 48, and 72 hours. The amount of leaf area consumed can also be estimated.

  • Data Analysis: Calculate the percentage of mortality and feeding inhibition for each treatment. Determine the LC₅₀ (lethal concentration for 50% of the population).

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the screening of this compound.

Fungicide_Screening_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Screening Synthesis Synthesis of this compound MycelialGrowth Mycelial Growth Inhibition Assay Synthesis->MycelialGrowth DetachedLeaf Detached Leaf Assay Synthesis->DetachedLeaf EC50 Determine EC50 MycelialGrowth->EC50 DiseaseControl Assess Disease Control DetachedLeaf->DiseaseControl

Caption: Workflow for Fungicidal Activity Screening.

Herbicide_Screening_Workflow cluster_synthesis Synthesis cluster_pre_emergence Pre-emergence Screening cluster_post_emergence Post-emergence Screening Synthesis Synthesis of this compound SeedGermination Seed Germination & Seedling Growth Assay Synthesis->SeedGermination WholePlant Whole Plant Assay Synthesis->WholePlant Inhibition Assess Growth Inhibition SeedGermination->Inhibition Phytotoxicity Assess Phytotoxicity & Biomass Reduction WholePlant->Phytotoxicity

Caption: Workflow for Herbicidal Activity Screening.

Insecticide_Screening_Workflow cluster_synthesis Synthesis cluster_contact Contact Toxicity cluster_ingestion Ingestion Toxicity Synthesis Synthesis of this compound TopicalApp Topical Application Assay Synthesis->TopicalApp LeafDisc Leaf Disc Bioassay Synthesis->LeafDisc LD50 Determine LD50 TopicalApp->LD50 LC50 Determine LC50 LeafDisc->LC50

Caption: Workflow for Insecticidal Activity Screening.

Conclusion and Future Directions

The protocols detailed in these application notes provide a solid foundation for the systematic evaluation of this compound as a potential agrochemical. The tiered screening approach, from in vitro to in vivo assays, allows for a cost-effective and efficient assessment of its biological activity. Positive results in these initial screens would warrant further investigation, including mode of action studies, structure-activity relationship (SAR) analysis through the synthesis of analogues, and formulation development. The exploration of novel chemical scaffolds, such as the one presented by this compound, is essential for the discovery of next-generation crop protection solutions.

References

Application Note & Protocols: A Multi-Assay Strategy for Evaluating the Cytotoxicity of 2,5-Dimethoxythiobenzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The investigation of novel small molecules for therapeutic potential is a cornerstone of drug discovery. Thiobenzamide derivatives, including 2,5-dimethoxythiobenzamide and its analogs, represent a class of compounds with emerging interest due to their diverse biological activities.[1] Preliminary studies on similar structures have suggested potential anticancer properties, often linked to the induction of cell death in rapidly proliferating cancer cells.[1] However, to advance these compounds through the drug development pipeline, a thorough understanding of their cytotoxic profile is imperative. Cytotoxicity assays are fundamental in determining a compound's safety, therapeutic window, and potential side effects.[2]

This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust, multi-parametric cell-based assay workflow to comprehensively evaluate the cytotoxicity of this compound analogs. By employing a suite of assays that interrogate different cellular processes, we can move beyond a simple live/dead assessment to elucidate the underlying mechanisms of cytotoxicity, such as necrosis, apoptosis, and general metabolic disruption.[3] This multi-assay approach provides a more complete picture of a compound's cellular impact, enabling more informed decisions in lead optimization and candidate selection.[4]

Guiding Principles for Robust Cytotoxicity Assessment

A successful cytotoxicity study hinges on a well-conceived experimental design. The following principles are critical for generating reliable and reproducible data.

Strategic Cell Line Selection

The choice of cell line is paramount and should be driven by the therapeutic goal.[5] For anti-cancer drug development, a panel of cell lines representing different tumor types is often employed to assess the breadth of activity.[6] Consider the following factors:

  • Tissue of Origin: Select cell lines relevant to the intended cancer target (e.g., breast, lung, colon).

  • Genetic Background: The presence or absence of specific mutations (e.g., in oncogenes or tumor suppressor genes) can significantly influence drug sensitivity.[5]

  • Metabolic Capacity: For compounds that may require metabolic activation to exert their cytotoxic effects, cell lines with appropriate enzymatic machinery (e.g., HepG2 for liver metabolism) are crucial.[7]

A systematic approach, such as utilizing a well-characterized panel like the NCI-60 or creating a custom panel based on specific molecular targets, can enhance the clinical relevance of the findings.[5][6]

The Importance of Dose-Response and IC50 Determination

Evaluating compounds at a single concentration provides limited information. A dose-response analysis, where cells are treated with a range of compound concentrations, is essential for determining the potency of the analogs.[8] This allows for the calculation of the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces a cellular response by 50%.[9][10]

The IC50 value is a key metric for comparing the potency of different analogs and for guiding structure-activity relationship (SAR) studies.[8] It is crucial to use a logarithmic scale for the concentration axis to generate a sigmoidal dose-response curve, which facilitates accurate IC50 determination through non-linear regression analysis.[8][11]

Experimental Workflow: A Three-Tiered Assay Approach

To gain a comprehensive understanding of the cytotoxic effects of this compound analogs, we recommend a tiered approach that progresses from general viability to more specific mechanisms of cell death.

Cytotoxicity Assay Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Cell Death cluster_2 Tier 3: Advanced Profiling A MTT Assay (Metabolic Activity) B LDH Release Assay (Necrosis) A->B Hits C Caspase-3/7 Assay (Apoptosis) A->C Hits D High-Content Imaging (Multiparametric Analysis) B->D Further Characterization C->D Further Characterization

Caption: A tiered workflow for comprehensive cytotoxicity assessment.

Tier 1: Primary Screening for Metabolic Viability

The initial screen aims to identify analogs that impact overall cell health. The MTT assay is a widely used, robust, and cost-effective method for this purpose.[12]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][14] The amount of formazan produced is proportional to the number of metabolically active cells.[15]

Protocol: MTT Assay
  • Cell Seeding:

    • Plate cells in a 96-well plate at a pre-determined optimal density (typically 5,000-20,000 cells per well) in 100 µL of complete culture medium.[16]

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in culture medium. A typical concentration range is 0.01 µM to 100 µM.[17]

    • Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.[17]

    • Incubate for a specified duration, typically 48-72 hours.[17]

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[14][15]

    • Add 10 µL of the MTT solution to each well.[18]

    • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[13][15]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.[13]

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13][15]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14][15]

  • Data Acquisition:

    • Measure the absorbance at 570-590 nm using a microplate reader.[14]

    • A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

Data Analysis and Interpretation
  • Normalization: Convert the absorbance values to percentage of viability relative to the vehicle-treated control cells (representing 100% viability).[9]

  • Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.[11]

  • IC50 Calculation: Use non-linear regression analysis to fit a sigmoidal curve to the data and determine the IC50 value.[9][11]

Table 1: Example Data Presentation for MTT Assay

AnalogIC50 (µM)95% Confidence Interval
DM-TB-015.24.8 - 5.60.99
DM-TB-0212.811.9 - 13.70.98
DM-TB-03> 100N/AN/A

Tier 2: Elucidating the Mechanism of Cell Death

Analogs demonstrating significant activity in the MTT assay should be further investigated to determine the primary mechanism of cell death. We will employ two distinct assays to differentiate between necrosis and apoptosis.

A. LDH Release Assay for Necrosis

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis.[3][19][20] The LDH assay quantitatively measures the amount of released LDH through a coupled enzymatic reaction that results in the formation of a colored product.[19][20]

Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 500 x g for 5 minutes.[15] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Assay Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay from Promega).[21]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[22]

    • Incubate at room temperature for 30 minutes, protected from light.[22]

  • Stop Reaction and Data Acquisition:

    • Add 50 µL of the stop solution to each well.[22]

    • Measure the absorbance at 490 nm.[19]

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that of a positive control (cells lysed to achieve maximum LDH release).[22]

B. Caspase-3/7 Assay for Apoptosis

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and caspase-7 are executioner caspases that are activated during the apoptotic cascade.[23] The Caspase-Glo® 3/7 Assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3 and -7.[23][24] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.[23][24]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Reagent Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent directly to each well of the 96-well plate containing the cells in 100 µL of medium.[23]

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours.[23]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis: An increase in luminescence compared to the vehicle control indicates the induction of apoptosis. The data can be presented as fold-change in caspase activity.

Apoptosis_vs_Necrosis cluster_0 Apoptosis (Programmed Cell Death) cluster_1 Necrosis (Uncontrolled Cell Death) A Intact Membrane B Caspase Activation A->B C Blebbing B->C D Membrane Rupture E LDH Release D->E F Inflammation E->F

Caption: Key differences between apoptotic and necrotic cell death pathways.

Tier 3: Advanced Profiling with High-Content Imaging

For lead compounds that show promising and specific cytotoxic activity, high-content screening (HCS) offers a powerful tool for multiparametric analysis at the single-cell level.[7][25]

Principle: HCS combines automated fluorescence microscopy with sophisticated image analysis software to simultaneously quantify multiple cellular parameters.[26][27] By using a cocktail of fluorescent dyes, one can assess changes in:

  • Nuclear morphology (e.g., condensation, fragmentation)

  • Mitochondrial membrane potential

  • Cell membrane permeability

  • Generation of reactive oxygen species

Protocol: Multiparametric Cytotoxicity Imaging

  • Cell Seeding and Treatment: Plate and treat cells in optically clear 96- or 384-well plates as previously described.

  • Staining: After the treatment period, add a cocktail of fluorescent probes to each well. For example:

    • Hoechst 33342: To stain the nucleus and assess nuclear morphology.

    • TMRM (Tetramethylrhodamine, Methyl Ester): To measure mitochondrial membrane potential.

    • Propidium Iodide or a similar viability dye: To identify cells with compromised membranes.

  • Image Acquisition: Use a high-content imaging system to automatically acquire images from multiple channels for each well.

  • Image Analysis: Employ dedicated software to segment the images, identify individual cells, and quantify the fluorescence intensity and morphological features for each parameter.

Data Analysis: The rich dataset generated by HCS can be used to create detailed cytotoxic profiles for each analog, revealing subtle differences in their mechanisms of action. This can be visualized using heatmaps or spider plots to compare the multiparametric responses.

Self-Validating Systems and Controls

To ensure the trustworthiness of the data, each assay must include a set of controls:

  • Untreated Control: Cells cultured in medium alone to establish baseline viability and background signals.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds.[17]

  • Positive Control: A known cytotoxic agent (e.g., staurosporine for apoptosis, doxorubicin for general cytotoxicity) to confirm that the assay system is responsive.[28]

  • Media Only (Blank) Control: Wells containing only culture medium and the assay reagents to determine the background absorbance/luminescence/fluorescence.[29]

Conclusion

The evaluation of the cytotoxic properties of novel compounds like this compound analogs requires a multi-faceted approach. By progressing from a broad assessment of metabolic viability with the MTT assay to more specific mechanistic assays for necrosis (LDH) and apoptosis (Caspase-3/7), and finally to in-depth profiling with high-content imaging, researchers can build a comprehensive understanding of a compound's cellular effects. This structured workflow, grounded in robust protocols and appropriate controls, will generate high-quality, reliable data to guide the advancement of promising therapeutic candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dimethoxythiobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2,5-Dimethoxythiobenzamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this valuable thioamide intermediate. This compound serves as a key building block in the development of various pharmacologically active compounds and materials.

Achieving a high yield in thioamide synthesis can be challenging due to potential side reactions, reagent stability issues, and purification difficulties. This guide provides an in-depth analysis of the most common synthetic routes, troubleshooting for low-yield scenarios, and detailed, optimized protocols to help you successfully improve your experimental outcomes.

Part 1: Overview of Synthetic Pathways

The synthesis of this compound can be approached from several common starting materials. The choice of pathway often depends on the availability of precursors, safety considerations (e.g., handling of H₂S gas), and scalability. The three primary routes are:

  • Thionation of 2,5-Dimethoxybenzamide: The most direct method, typically employing a thionating agent like Lawesson's Reagent.

  • Sulfurization of 2,5-Dimethoxybenzonitrile: A robust method that involves the addition of a sulfur source across the nitrile triple bond.

  • The Willgerodt-Kindler Reaction: A one-pot reaction starting from 2,5-Dimethoxybenzaldehyde, an amine source (ammonia), and elemental sulfur.

The following diagram illustrates these primary synthetic routes.

G cluster_start Starting Materials cluster_reagents Key Reagents / Reactions Amide 2,5-Dimethoxybenzamide LR Lawesson's Reagent Amide->LR Thionation Nitrile 2,5-Dimethoxybenzonitrile H2S H₂S Source (e.g., NaSH) Nitrile->H2S Sulfurization Aldehyde 2,5-Dimethoxybenzaldehyde WK Willgerodt-Kindler (S₈, NH₃) Aldehyde->WK One-Pot Condensation Product This compound LR->Product H2S->Product WK->Product

Caption: Primary synthetic routes to this compound.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Route 1: Thionation using Lawesson's Reagent

Question: My reaction with Lawesson's Reagent (LR) is sluggish or incomplete, resulting in a low yield. What are the likely causes?

Answer: This is a frequent issue stemming from several factors related to the reagent itself and the reaction conditions.

  • Causality - Reagent Quality: Lawesson's Reagent (LR) can degrade upon exposure to moisture or if stored improperly. Its thionating activity relies on the integrity of its dithiadiphosphetane ring structure, which can be compromised. Furthermore, LR has limited solubility in many common solvents.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use freshly purchased LR or material that has been stored under an inert atmosphere in a desiccator. A yellowish, crystalline powder with a characteristic odor is expected.

    • Optimize Solvent Choice: Toluene or xylene are excellent choices as they are non-polar and allow for the higher temperatures often required for thionation.[1] Dichloromethane (DCM) or tetrahydrofuran (THF) can also be used, sometimes offering better starting material solubility, but may require longer reaction times or reflux.[2]

    • Ensure Anhydrous Conditions: The reaction is sensitive to water. Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.

    • Increase Temperature: Thionation of amides often requires heat. Refluxing in toluene (approx. 110 °C) is a standard condition.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid thermal decomposition of the product with excessive heating.

Question: I'm getting a good conversion, but my final product is difficult to purify from the phosphorus-containing byproducts. How can I improve the workup?

Answer: The workup of LR reactions is notoriously challenging due to phosphorus byproducts that often have similar polarity to the desired thioamide.[1]

  • Causality - Byproduct Formation: Upon reaction, LR forms a stable six-membered ring byproduct (structure A in Figure 1 of reference[1]) and other polar phosphine oxides. These byproducts can co-elute with your product during column chromatography.

  • Troubleshooting & Optimization:

    • Optimized Stoichiometry: While 0.5 equivalents of LR are theoretically needed per mole of amide, using a slight excess (0.55 - 0.6 eq) can drive the reaction to completion. However, a large excess will exacerbate purification issues.

    • Byproduct Quenching: A highly effective method involves quenching the reaction mixture with a small amount of an alcohol, such as ethanol or ethylene glycol, and heating for a short period.[1] This breaks down the phosphorus byproducts into more polar, water-soluble species that can be easily removed during an aqueous workup.

    • Aqueous Wash: Perform a thorough aqueous workup. Washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution can help remove some acidic phosphorus impurities.

    • Chromatography Strategy: If column chromatography is necessary, use a solvent system with a gradual polarity gradient. A hexane/ethyl acetate system is typically effective. Running a small analytical column first can help optimize the separation conditions.

Route 2: Sulfhydration of 2,5-Dimethoxybenzonitrile

Question: I want to avoid using Lawesson's Reagent and gaseous H₂S. Is the method with sodium hydrogen sulfide (NaSH) reliable?

Answer: Absolutely. The use of NaSH is a modern, safer, and highly effective alternative for converting aromatic nitriles to primary thioamides. Yields are often high (80-99% for many aromatic nitriles).[3][4]

  • Causality - Reaction Mechanism: This reaction proceeds via the nucleophilic addition of the hydrosulfide ion (SH⁻) to the electrophilic carbon of the nitrile group. The presence of certain additives can facilitate this process.

  • Key Considerations for High Yield:

    • Choice of Additive: The addition of magnesium chloride (MgCl₂) is reported to significantly improve yields.[3] It is thought to act as a Lewis acid, activating the nitrile group towards nucleophilic attack. Alternatively, using diethylamine hydrochloride in a mixed solvent system is also effective.[5]

    • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) are ideal for this reaction as they effectively dissolve the reagents.[3]

    • Reagent Quality: Use hydrated NaSH (NaSH·xH₂O) as it is generally more stable and easier to handle than the anhydrous form. Ensure it has been stored properly to minimize oxidation.

Question: My reaction using NaSH stalls and does not go to completion. What could be wrong?

Answer: Incomplete conversion in this reaction is typically related to stoichiometry, reagent activity, or reaction time.

  • Troubleshooting Steps:

    • Check Stoichiometry: A molar excess of the sulfur source is required. Using 2-3 equivalents of NaSH and 1-1.5 equivalents of MgCl₂ relative to the nitrile is a good starting point for driving the reaction to completion.[3]

    • Monitor Reaction Progress: Use TLC to monitor the disappearance of the starting nitrile. Aromatic nitriles are often converted smoothly at room temperature within 0.5 to 4 hours.[3] If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied, but watch for potential byproduct formation.

    • Ensure Purity of Starting Nitrile: The synthesis of 2,5-Dimethoxybenzonitrile from the corresponding aldoxime is a common route.[6] Ensure your starting nitrile is pure and free of any residual reagents from its synthesis, as these could interfere with the sulfhydration step.

The following workflow can help diagnose issues with your synthesis.

G start Low or No Yield of This compound check_sm 1. Verify Starting Material Purity (NMR, LCMS) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok If OK sm_sol Solution: Recrystallize or re-synthesize starting material. check_sm->sm_sol If Impure check_reagents 2. Assess Reagent Quality (Fresh LR? Dry Solvents? Active NaSH?) reagents_ok Reagents Verified check_reagents->reagents_ok If OK reagents_sol Solution: Use fresh reagents, dry solvents rigorously. check_reagents->reagents_sol If Poor check_conditions 3. Review Reaction Conditions (Temp? Time? Inert Atmosphere?) conditions_ok Conditions Correct check_conditions->conditions_ok If OK conditions_sol Solution: Optimize temp/time using TLC monitoring. check_conditions->conditions_sol If Suboptimal check_workup 4. Analyze Workup & Purification (Product loss during extraction? Poor chromatography separation?) workup_ok Workup Optimized check_workup->workup_ok If OK workup_sol Solution: Modify workup (e.g., quench LR) or optimize chromatography. check_workup->workup_sol If Problematic sm_ok->check_reagents reagents_ok->check_conditions conditions_ok->check_workup success High Yield Achieved workup_ok->success

Caption: Troubleshooting workflow for low-yield synthesis.

Part 3: Optimized Experimental Protocols

The following protocols are provided as a robust starting point for achieving high yields.

Protocol 1: Thionation of 2,5-Dimethoxybenzamide with Lawesson's Reagent

This protocol includes an optimized workup to simplify purification.[1]

Materials:

  • 2,5-Dimethoxybenzamide (1.0 eq)

  • Lawesson's Reagent (LR) (0.6 eq)

  • Anhydrous Toluene

  • Ethanol

  • Ethyl Acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-Dimethoxybenzamide (1.0 eq) and Lawesson's Reagent (0.6 eq).

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Add anhydrous toluene (approx. 0.1 M concentration relative to the amide).

  • Heat the mixture to reflux (approx. 110 °C).

  • Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate) until the starting amide is fully consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Add ethanol (approx. 2 mL per mmol of starting amide) to the mixture and heat at reflux for 1-2 hours. This step decomposes the LR byproducts.[1]

  • Remove the volatiles (toluene and excess ethanol) under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.

Protocol 2: Synthesis from 2,5-Dimethoxybenzonitrile and NaSH

This protocol avoids the use of gaseous H₂S and is highly effective for aromatic nitriles.[3]

Materials:

  • 2,5-Dimethoxybenzonitrile (1.0 eq)

  • Sodium hydrogen sulfide hydrate (NaSH·xH₂O) (2.5 eq)

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O) (1.2 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Deionized Water

  • Brine

Procedure:

  • To a round-bottom flask, add 2,5-Dimethoxybenzonitrile (1.0 eq), sodium hydrogen sulfide hydrate (2.5 eq), and magnesium chloride hexahydrate (1.2 eq).

  • Add DMF (approx. 0.2 M concentration relative to the nitrile).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting nitrile is consumed (typically 1-4 hours). The reaction may be gently warmed to 40 °C if it is slow.

  • Once complete, pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with water (2x) and brine (1x) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization (e.g., from ethanol/water) or a short silica plug.

Part 4: Data Summary Table

The table below summarizes typical conditions and expected outcomes for the described synthetic routes.

Parameter Route 1: Lawesson's Reagent Route 2: NaSH Method Route 3: Willgerodt-Kindler
Starting Material 2,5-Dimethoxybenzamide2,5-Dimethoxybenzonitrile2,5-Dimethoxybenzaldehyde
Key Reagents Lawesson's ReagentNaSH·xH₂O, MgCl₂·6H₂OElemental Sulfur (S₈), aq. NH₃
Solvent Toluene, Xylene, THFDMFDMF
Temperature Reflux (80-110 °C)Room Temperature to 40 °C115 °C
Typical Yield 70-90%80-95%[3]Moderate to Good (variable)[7]
Key Advantages Widely applicable to amides.High yields, mild conditions, avoids toxic gas.One-pot from aldehyde.
Key Challenges Purification from P-byproducts.[1]Removal of DMF during workup.Can have lower yields for some substrates.

References

Technical Support Center: Thionation of 2,5-Dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the thionation of 2,5-dimethoxybenzamide in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions, grounded in both established chemical principles and practical laboratory experience.

Introduction to the Thionation of 2,5-Dimethoxybenzamide

The conversion of the carbonyl group in 2,5-dimethoxybenzamide to a thiocarbonyl to form 2,5-dimethoxythiobenzamide is a crucial transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. Lawesson's reagent (LR) is the most commonly employed thionating agent for this purpose due to its relatively mild reaction conditions compared to alternatives like phosphorus pentasulfide (P₄S₁₀).[1][2] While seemingly straightforward, this reaction is often plagued by challenges related to side reactions and product purification. This guide will equip you with the knowledge to anticipate, troubleshoot, and mitigate these issues effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during the thionation of 2,5-dimethoxybenzamide.

Problem 1: Low or No Yield of this compound

Question: I am getting a very low yield of my desired thioamide, or the reaction is not proceeding to completion according to TLC analysis. What are the potential causes and how can I improve the yield?

Answer:

Several factors can contribute to a low yield in this thionation reaction. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Recommended Solution Scientific Rationale
Insufficient Reaction Temperature or Time Gradually increase the reaction temperature (e.g., from refluxing THF to refluxing toluene) and/or extend the reaction time. Monitor the reaction progress closely by TLC.The thionation of amides, while generally favorable, requires sufficient thermal energy to overcome the activation barrier of the reaction.[3]
Degradation of Lawesson's Reagent Use freshly purchased Lawesson's reagent or reagent from a recently opened bottle. Ensure it has been stored under anhydrous conditions.Lawesson's reagent is sensitive to moisture and can hydrolyze over time, reducing its reactivity.[4]
Incomplete Dissolution of Lawesson's Reagent Ensure that Lawesson's reagent is fully dissolved in the reaction solvent. This may require using a larger volume of solvent or switching to a solvent in which LR is more soluble (e.g., THF, toluene).[5]The reaction occurs in the solution phase, and undissolved reagent will not participate effectively, leading to an incomplete reaction.
Sub-optimal Stoichiometry While a 0.5 equivalent of Lawesson's reagent (which is a dimer) is theoretically sufficient, empirically optimizing the stoichiometry (e.g., trying 0.6-0.7 equivalents) may improve the yield.An excess of the reagent can help drive the reaction to completion, especially if some of the reagent has degraded.

G cluster_0 Troubleshooting Low Yield Start Start Low Yield Observed Low Yield Observed Increase Temp/Time Increase Temperature/ Time Check Reagent Quality Check LR Quality/ Stoichiometry Ensure LR Dissolution Ensure Complete LR Dissolution Reaction Complete? Reaction Complete? Isolate Product Isolate Product End End

Problem 2: Presence of Multiple Spots on TLC, Indicating Side Products

Question: My reaction mixture shows multiple spots on the TLC plate in addition to my starting material and desired product. What are these impurities and how can I minimize their formation?

Answer:

The formation of multiple byproducts is a common issue, primarily arising from the reactivity of Lawesson's reagent and subsequent workup procedures.

Common Side Products and Their Prevention:

  • Phosphorus-Containing Byproducts: The primary byproduct of the reaction is a six-membered ring structure derived from Lawesson's reagent.[6] This and other phosphorus-containing impurities often have polarities similar to the desired thioamide, making chromatographic separation challenging.[7]

    • Mitigation Strategy: A highly effective method to simplify purification is to quench the reaction with an alcohol, such as ethanol or ethylene glycol, and heat for a short period.[7] This transesterification reaction converts the problematic phosphorus byproducts into more polar and easily separable phosphonates.[8]

  • Unreacted Lawesson's Reagent: If the reaction is incomplete, residual Lawesson's reagent will contaminate the product.

    • Mitigation Strategy: Ensure the reaction goes to completion by following the troubleshooting steps for low yield. A proper aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) can also help to hydrolyze and remove unreacted Lawesson's reagent.[5]

  • Side Reactions on the Aromatic Ring: While the methoxy groups themselves are generally stable, the electron-rich nature of the 2,5-dimethoxy-substituted ring could make it susceptible to electrophilic attack under harsh conditions, though this is less common with Lawesson's reagent.

    • Mitigation Strategy: Avoid overly harsh reaction conditions (excessively high temperatures or prolonged reaction times). Stick to the optimized conditions determined for the thionation of the amide.

G cluster_1 Minimizing Side Product Formation Reaction Complete Reaction Complete Quench with Alcohol Quench with Ethanol/ Ethylene Glycol & Heat Aqueous Workup Perform Aqueous Workup (NaHCO₃) Chromatography Purify by Column Chromatography Pure Product Pure Product

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the thionation of 2,5-dimethoxybenzamide with Lawesson's reagent?

A1: The reaction proceeds through a well-established mechanism. Lawesson's reagent, a dimer, is in equilibrium with a more reactive dithiophosphine ylide monomer in solution.[2] This monomer undergoes a [2+2] cycloaddition with the carbonyl group of the 2,5-dimethoxybenzamide to form a four-membered oxathiaphosphetane intermediate.[3] This intermediate then undergoes a cycloreversion, driven by the formation of a very stable P=O bond, to yield the desired this compound and a phosphorus-containing byproduct.[2]

Q2: Are the methoxy groups on the aromatic ring of 2,5-dimethoxybenzamide susceptible to cleavage by Lawesson's reagent?

A2: It is highly unlikely that the methoxy groups will be cleaved under typical thionation conditions with Lawesson's reagent. Lawesson's reagent itself is synthesized from anisole (methoxybenzene) and P₄S₁₀ at high temperatures, which demonstrates the stability of the methoxyaryl moiety. The reagent is known for its chemoselectivity towards carbonyl groups over ethers.

Q3: Which solvents are recommended for the thionation of 2,5-dimethoxybenzamide?

A3: The choice of solvent is critical for reaction success. Anhydrous solvents are essential to prevent the hydrolysis of Lawesson's reagent. Common choices include:

  • Tetrahydrofuran (THF): Allows for reactions at a lower reflux temperature (around 66 °C). It is often a good starting point for optimization.[5]

  • Toluene or Xylene: These are used for less reactive amides that require higher temperatures (reflux at ~111 °C for toluene and ~140 °C for xylene).[4] Given the electron-donating nature of the methoxy groups, which activate the amide, toluene should provide sufficient heat.

Q4: How can I effectively purify the final product, this compound?

A4: Purification is often the most challenging step. As mentioned in the troubleshooting guide, the key is to deal with the phosphorus byproducts before chromatography.

  • Post-Reaction Alcohol Quench: After the reaction is complete, add ethanol or ethylene glycol and heat the mixture (e.g., reflux for 1-2 hours) to convert the phosphorus byproducts into more polar, easily separable species.[7]

  • Aqueous Workup: Perform a standard aqueous workup with saturated sodium bicarbonate solution to remove any acidic impurities and hydrolyze any remaining Lawesson's reagent. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Column Chromatography: The crude product can then be purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the thioamide and any remaining impurities, but a gradient of ethyl acetate in hexanes is a common starting point.

Experimental Protocols

Protocol 1: Thionation of 2,5-Dimethoxybenzamide

Materials:

  • 2,5-Dimethoxybenzamide

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,5-dimethoxybenzamide (1.0 eq) and Lawesson's reagent (0.6 eq).

  • Add anhydrous toluene via syringe under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Add ethanol (approximately 1/4 of the toluene volume) and heat the mixture to reflux for 1-2 hours.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purity Assessment by ¹H NMR

Procedure:

  • Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • Expected Signals for this compound:

    • Two singlets for the two methoxy groups (O-CH₃).

    • Signals corresponding to the three aromatic protons.

    • Broad singlets for the -NH₂ protons of the thioamide. The chemical shift of these protons can be variable and they may exchange with D₂O.

References

Technical Support Center: Purification of Crude 2,5-Dimethoxythiobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of crude 2,5-Dimethoxythiobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to empower you with the knowledge to overcome common obstacles and achieve high purity for your downstream applications.

Introduction to the Challenges

This compound is a crucial building block in medicinal chemistry, often utilized in the synthesis of various heterocyclic compounds with potential therapeutic activities. However, its purification from crude reaction mixtures frequently presents significant challenges. These can range from the removal of closely related impurities and starting materials to the inherent instability of the thioamide functional group under certain conditions. This guide provides a structured approach to troubleshooting these issues, grounded in fundamental chemical principles and validated experimental protocols.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My TLC analysis of the crude product shows multiple spots close to the product spot. How can I improve separation?

Answer:

Co-eluting impurities are a frequent issue, often arising from byproducts with similar polarity to this compound. The primary starting material for its synthesis is often 2,5-dimethoxybenzonitrile, and incomplete conversion is a common source of a key impurity.

Underlying Cause: The polarity of the thioamide product is often very similar to the corresponding nitrile or amide impurities, making chromatographic separation challenging with standard solvent systems.

Troubleshooting Steps:

  • Solvent System Optimization for TLC: Before proceeding to column chromatography, it is critical to optimize the solvent system for thin-layer chromatography (TLC).

    • Initial Screening: Start with a standard mobile phase like 30% ethyl acetate in hexanes.

    • Polarity Adjustment: Gradually increase or decrease the polarity. For thioamides, sometimes a less polar solvent system provides better separation from non-polar impurities, while a more polar one might be needed to resolve polar byproducts.

    • Solvent System Modification: If simple binary mixtures are ineffective, consider adding a small percentage (0.5-1%) of a third solvent with different properties, such as methanol or dichloromethane, to alter the selectivity of the separation.

  • Column Chromatography Strategy:

    • Column Dimensions: Use a long, thin column to increase the number of theoretical plates and improve resolution. A column with a length-to-diameter ratio of at least 10:1 is recommended.

    • Slurry Packing: Ensure the column is packed uniformly using a slurry method to avoid channeling, which can significantly decrease separation efficiency.

    • Gradient Elution: If isocratic elution (using a single solvent mixture) fails, a shallow gradient elution can be highly effective. Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent. This will help to first elute the less polar impurities, followed by your product, and finally the more polar impurities.

    Table 1: Example Gradient Elution Profile for Column Chromatography

StepSolvent A (Hexanes)Solvent B (Ethyl Acetate)Volume
190%10%2 column volumes
280%20%5 column volumes
370%30%5 column volumes
460%40%2 column volumes
Question 2: I am experiencing low recovery of my product after column chromatography. What could be the cause?

Answer:

Low recovery can be attributed to several factors, including irreversible adsorption onto the stationary phase or product degradation.

Underlying Cause: The sulfur atom in the thioamide group can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and irreversible adsorption.

Troubleshooting Steps:

  • Deactivating the Silica Gel:

    • Triethylamine Treatment: Before packing the column, treat the silica gel with a 1-2% solution of triethylamine in the chosen non-polar solvent (e.g., hexanes). This neutralizes the acidic sites on the silica surface, minimizing product adsorption.

    • Mobile Phase Additive: Alternatively, add a small amount (0.1-0.5%) of triethylamine to the mobile phase during chromatography. This can dynamically passivate the silica gel surface.

  • Alternative Stationary Phases:

    • If irreversible adsorption is severe, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a suitable alternative to silica gel for the purification of basic compounds like thioamides.

    • For very challenging separations, reversed-phase chromatography (e.g., C18 silica) may be an option, although this typically requires different solvent systems (e.g., acetonitrile/water or methanol/water).

Question 3: My purified product appears to be degrading upon storage. How can I improve its stability?

Answer:

Thioamides can be susceptible to hydrolysis, oxidation, or light-induced degradation.

Underlying Cause: The thioamide functional group is more nucleophilic than its amide counterpart and can be prone to oxidation at the sulfur atom. It can also be sensitive to acidic or basic conditions, which can catalyze hydrolysis back to the corresponding amide or carboxylic acid.

Troubleshooting Steps:

  • Thorough Drying: Ensure the purified product is completely free of residual solvents, especially water and alcohols, which can promote hydrolysis. Drying under high vacuum for several hours is recommended.

  • Inert Atmosphere: Store the purified solid under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Protection from Light: Store the product in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Low Temperature Storage: For long-term storage, keeping the product at low temperatures (-20°C) can significantly slow down degradation pathways.

Frequently Asked Questions (FAQs)

  • What is the typical appearance and melting point of pure this compound?

    • Pure this compound is typically a yellow crystalline solid. Its melting point is reported to be in the range of 125-127 °C. A broad melting range or a lower melting point is often indicative of impurities.

  • Can I use recrystallization for the purification of crude this compound?

    • Yes, recrystallization can be a very effective method, especially for removing less soluble impurities. The key is to find a suitable solvent or solvent system in which the thioamide is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Recommended Solvents for Recrystallization:

      • Ethanol

      • Isopropanol

      • Toluene

      • Mixtures of ethyl acetate and hexanes.

  • What are the key spectroscopic signatures to confirm the identity and purity of this compound?

    • ¹H NMR: Expect to see characteristic peaks for the aromatic protons and the two methoxy groups. The thioamide N-H protons may appear as broad signals.

    • ¹³C NMR: The thiocarbonyl carbon (C=S) is a key diagnostic peak, typically appearing far downfield (around 200 ppm).

    • IR Spectroscopy: Look for the characteristic C=S stretching vibration, which is typically found in the region of 1250-1020 cm⁻¹.

    • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of this compound (C₉H₁₁NO₂S, MW = 197.25 g/mol ).

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography
  • Slurry Preparation: In a beaker, add 100 g of silica gel to 300 mL of hexanes. Add 1-2 mL of triethylamine and stir for 15 minutes.

  • Column Packing: Carefully pour the slurry into the column and allow it to pack under a gentle flow of hexanes.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.

  • Elution: Begin elution with the starting mobile phase (e.g., 10% ethyl acetate in hexanes containing 0.1% triethylamine).

  • Gradient Application: If necessary, gradually increase the polarity of the mobile phase as described in Table 1.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration: If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow cluster_start Initial Assessment cluster_decision Method Selection cluster_paths Purification Pathways cluster_end Final Product start Crude this compound tlc TLC Analysis start->tlc decision Impurity Profile? tlc->decision recrystallization Recrystallization decision->recrystallization Baseline or Insoluble Impurities column Column Chromatography decision->column Multiple/Close Eluting Spots pure_product Pure Product (>98%) recrystallization->pure_product column->pure_product

Caption: Decision workflow for selecting a purification method.

Technical Support Center: Overcoming Poor Solubility of 2,5-Dimethoxythiobenzamide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 4, 2026

Introduction

Welcome to the technical support center for 2,5-Dimethoxythiobenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in their biological assays. Poor solubility is a common hurdle in drug discovery and can lead to inaccurate and irreproducible results. This document provides a comprehensive set of troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and ensure the integrity of your experimental outcomes. As your dedicated application scientist, my goal is to provide you with both the foundational knowledge and the practical steps necessary to succeed in your research with this compound.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a thioamide derivative with a chemical structure that suggests limited aqueous solubility. The presence of the aromatic ring and the thioamide group contributes to its hydrophobic nature. While specific quantitative solubility data in various solvents is not extensively published, its structural similarity to other thiobenzamides suggests that it is likely to be more soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) than in aqueous buffers.[1]

The stability of thioamides can also be a concern, as they can be susceptible to hydrolysis, particularly under acidic conditions, which can lead to the formation of the corresponding amide or carboxylic acid.[2] Therefore, it is crucial to not only achieve but also maintain the desired concentration of the active compound throughout your experiment.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a precipitate in my cell culture plate after adding this compound. What's happening?

A: This is a classic sign of your compound crashing out of solution. It typically occurs when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous-based assay buffer or cell culture medium. The drastic change in solvent polarity causes the compound's solubility to plummet, leading to precipitation. This is often an issue of kinetic solubility, where the compound doesn't have enough time to dissolve in the new environment.

Q2: My stock solution in DMSO is clear. Why does it precipitate in the final assay?

A: A clear stock solution in 100% DMSO does not guarantee solubility in your final aqueous assay buffer. DMSO is a powerful solvent that can dissolve many hydrophobic compounds at high concentrations.[3][4][5] However, when you introduce a small volume of this DMSO stock into a large volume of aqueous buffer, the final solvent environment is predominantly aqueous. If the concentration of this compound in this final solution exceeds its aqueous solubility limit, it will precipitate.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: While there's no universal answer, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines. However, it's crucial to determine the tolerance of your specific cell line to DMSO, as higher concentrations can cause cellular stress, and off-target effects, or even induce differentiation. Always run a vehicle control with the same final DMSO concentration as your experimental wells to account for any solvent effects.

Q4: Can the pH or salt concentration of my buffer affect the solubility of this compound?

A: Yes, both can have an impact. While this compound is not strongly ionizable, subtle changes in pH can influence the hydrogen bonding network of the solvent and the compound's surface charge, which can affect solubility. Similarly, high salt concentrations can decrease the solubility of organic compounds through the "salting-out" effect. It is advisable to test the solubility in the final assay buffer you intend to use.

Troubleshooting Guide: From Problem to Solution

If you are experiencing issues with the solubility of this compound, follow this step-by-step guide to diagnose and resolve the problem.

Step 1: Determine the Solubility of this compound in Your System

Before you can solve a solubility problem, you need to quantify it. We recommend determining both the kinetic and thermodynamic solubility of your compound in your specific assay buffer.

  • Kinetic Solubility: This measures the concentration at which a compound starts to precipitate when added from a concentrated DMSO stock into your aqueous buffer. It's a rapid assessment suitable for initial screening.[2][6][7]

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the dissolved compound is in equilibrium with its solid form. It's a more accurate but time-consuming measurement, crucial for later-stage development.[2][6][8]

Click to view Protocol 1: Determination of Kinetic and Thermodynamic Solubility

Objective: To determine the kinetic and thermodynamic solubility of this compound in a chosen aqueous buffer.

Materials:

  • This compound (solid powder and as a 10 mM stock in 100% DMSO)

  • Aqueous buffer of choice (e.g., PBS, cell culture medium)

  • 96-well microplate

  • Plate shaker

  • Plate reader (for UV-Vis absorbance or nephelometry) or HPLC-UV system

Kinetic Solubility Protocol (Nephelometric Method):

  • Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO in a 96-well plate.

  • In a separate 96-well plate, add your aqueous buffer.

  • Transfer a small, fixed volume of the DMSO dilutions to the corresponding wells of the buffer plate. The final DMSO concentration should be kept constant and low (e.g., 1%).

  • Mix the plate thoroughly and incubate at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation. The highest concentration that remains clear is the kinetic solubility.

Thermodynamic Solubility Protocol (Shake-Flask Method): [2][9]

  • Add an excess amount of solid this compound to a vial containing a known volume of your aqueous buffer.

  • Seal the vial and place it on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, check that there is still undissolved solid at the bottom of the vial.

  • Carefully filter the supernatant through a 0.22 µm filter to remove any undissolved particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV. This concentration is the thermodynamic solubility.

Step 2: Assess the Stability of this compound

It's important to ensure that your compound is not degrading during your experiment. A forced degradation study can help you identify conditions to avoid.

Click to view Protocol 2: Forced Degradation Study

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Solutions of 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂

  • Water bath or incubator

  • Photostability chamber

  • HPLC-UV system with a photodiode array (PDA) detector

Protocol:

  • Prepare solutions of this compound in your chosen solvent system.

  • Expose the solutions to the following stress conditions:[10][11][12]

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Incubate a solution at 60°C for 24 hours in the dark.

    • Photostability: Expose a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[1][11]

  • At various time points, take an aliquot of each solution, neutralize if necessary, and analyze by HPLC-PDA.

  • Compare the chromatograms of the stressed samples to that of an unstressed control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which indicate degradation products.

Step 3: Implement a Solubility Enhancement Strategy

Based on the data you've gathered, you can now choose an appropriate strategy to improve the solubility of this compound in your assay.

The addition of a water-miscible organic solvent can increase the solubility of a hydrophobic compound.

  • Recommended Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG).

  • Considerations: Co-solvents can affect the activity of enzymes and the viability of cells, so it's important to test their effects in your system.[13] Always include a vehicle control with the same concentration of the co-solvent.

Co-SolventTypical Starting Concentration in AssayProsCons
Ethanol 0.1% - 1%Readily available, effective for many compounds.Can be toxic to cells at higher concentrations.
Propylene Glycol 0.1% - 2%Generally well-tolerated by cells.Can be viscous.
PEG 300/400 0.1% - 5%Low toxicity, good solubilizing power.May interfere with some assay readouts.

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[14]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.

  • Considerations: The formation of an inclusion complex is dependent on the size and shape of both the cyclodextrin and the guest molecule. It is often necessary to screen different cyclodextrins and concentrations.

Click to view Protocol 3: Using Cyclodextrins for Solubilization

Objective: To prepare a stock solution of this compound with enhanced aqueous solubility using cyclodextrins.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer

  • Vortex mixer and sonicator

Protocol:

  • Prepare a solution of the cyclodextrin in your aqueous buffer (e.g., 10% w/v).

  • Add an excess of solid this compound to the cyclodextrin solution.

  • Vortex the mixture vigorously for several minutes.

  • Sonicate the mixture for 15-30 minutes.

  • Place the mixture on a shaker at room temperature overnight.

  • The next day, filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • The resulting clear solution is your cyclodextrin-formulated stock of this compound. Determine its concentration using a validated analytical method.

A nanosuspension is a colloidal dispersion of the pure drug in a liquid medium, stabilized by surfactants or polymers. Reducing the particle size to the nanometer range significantly increases the surface area, which can enhance the dissolution rate and saturation solubility.[15]

  • Stabilizers: Commonly used stabilizers include hydroxypropyl methylcellulose (HPMC) and polysorbates (e.g., Tween 80).

  • Preparation Methods: Nanosuspensions can be prepared by top-down methods (e.g., wet media milling) or bottom-up methods (e.g., precipitation).[15]

Click to view Protocol 4: Preparation of a Nanosuspension by Precipitation

Objective: To prepare a nanosuspension of this compound.

Materials:

  • This compound

  • A water-miscible organic solvent in which the compound is soluble (e.g., DMSO, ethanol)

  • An aqueous solution containing a stabilizer (e.g., 0.5% HPMC and 0.5% Tween 80 in water)

  • Stir plate and magnetic stir bar

Protocol:

  • Dissolve this compound in the organic solvent to create a concentrated solution.

  • Place the aqueous stabilizer solution in a beaker on a stir plate and stir vigorously.

  • Slowly add the organic solution of the compound dropwise to the rapidly stirring aqueous solution.

  • The compound should precipitate as nanoparticles.

  • Continue stirring for a period of time to allow for solvent evaporation and stabilization of the nanosuspension.

  • The resulting nanosuspension can be used directly in assays or further processed. Characterize the particle size and stability of the nanosuspension.

Visualization of Experimental Workflows

experimental_workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution Implementation A Compound Precipitation in Assay B Determine Kinetic & Thermodynamic Solubility (Protocol 1) A->B Quantify the problem C Assess Stability (Forced Degradation) (Protocol 2) A->C Rule out degradation D Co-Solvents (Ethanol, PEG) B->D Choose strategy based on solubility data E Cyclodextrins (HP-β-CD, SBE-β-CD) (Protocol 3) B->E Choose strategy based on solubility data F Nanosuspensions (Protocol 4) B->F Choose strategy based on solubility data

Caption: Troubleshooting workflow for addressing poor solubility of this compound.

Concluding Remarks

Overcoming the poor solubility of this compound requires a systematic approach. By first characterizing the solubility and stability of the compound in your specific experimental system, you can then make an informed decision on the most appropriate solubilization strategy. The protocols and troubleshooting guides provided here are intended to empower you to generate high-quality, reliable data. Should you have any further questions or require additional support, please do not hesitate to reach out.

References

Optimizing reaction conditions for the synthesis of 2,5-Dimethoxythiobenzamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-dimethoxythiobenzamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of compounds. These derivatives are valuable intermediates in the synthesis of various biologically active molecules, including serotonin 5-HT2 receptor agonists and other pharmacologically relevant heterocycles.[1][2][3]

The conversion of a carbonyl group to a thiocarbonyl is a foundational transformation in organic synthesis, yet it presents unique challenges. This guide moves beyond simple protocols to provide in-depth, cause-and-effect explanations for optimizing your reaction conditions. It is structured as a series of troubleshooting questions and FAQs to directly address the practical issues you may encounter in the lab.

Section 1: Overview of Synthetic Pathways

The two most common and reliable routes to synthesize this compound derivatives involve either the direct thionation of the corresponding benzamide or the conversion from a benzonitrile. Each pathway has its advantages and potential pitfalls, which we will explore in detail.

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Reaction Pathways 2_5_Dimethoxybenzamide 2,5-Dimethoxybenzamide Thionation Thionation (e.g., Lawesson's Reagent) 2_5_Dimethoxybenzamide->Thionation 2_5_Dimethoxybenzonitrile 2,5-Dimethoxybenzonitrile Thiohydrolysis Thiohydrolysis (e.g., NaSH, H₂S) 2_5_Dimethoxybenzonitrile->Thiohydrolysis Purification Purification (Chromatography/Recrystallization) Thionation->Purification Thiohydrolysis->Purification Final_Product This compound Derivative Purification->Final_Product

Caption: General workflow for synthesizing this compound derivatives.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem Area: Low or No Product Yield

Q1: My thionation of 2,5-dimethoxybenzamide using Lawesson's Reagent (LR) is resulting in a very low yield. What are the primary causes?

A1: This is a common issue that can typically be traced to one of four factors: reagent quality, reaction temperature, reaction time, or stoichiometry.

  • Reagent Quality and Stoichiometry: Lawesson's Reagent (LR) is the most widely used thionating agent for converting amides to thioamides due to its mildness compared to reagents like P₄S₁₀.[4][5][6] However, LR can degrade upon prolonged exposure to moisture. Ensure you are using a high-purity, dry reagent. The reaction mechanism involves a reactive dithiophosphine ylide that exists in equilibrium with the LR dimer.[4][7] For a complete conversion, at least 0.5 equivalents of the LR dimer are required per equivalent of amide. In practice, using 0.6-0.8 equivalents is often optimal to drive the reaction to completion without generating excessive byproducts. An insufficient amount of LR is a frequent cause of low conversion.

  • Reaction Temperature: The thionation of amides is significantly slower than that of ketones.[4][7] Aromatic amides, particularly electron-rich ones like 2,5-dimethoxybenzamide, require sufficient thermal energy. If you are running the reaction in a solvent like toluene or dioxane, ensure it is refluxing vigorously (typically 100-110 °C). Reactions performed at lower temperatures often stall, leaving a large amount of unreacted starting material.

  • Reaction Time: These reactions are not instantaneous. Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time can range from 4 to 24 hours. If the reaction has stalled (i.e., the ratio of product to starting material on TLC is not changing), a longer reaction time will not help. At this point, consider a small, additional charge of LR.

  • Solvent Choice: The solvent must be anhydrous and high-boiling. Toluene and dioxane are standard choices. Tetrahydrofuran (THF) is generally not suitable as its boiling point (66 °C) is too low for efficient thionation of amides.

Q2: I am attempting to synthesize the thioamide from 2,5-dimethoxybenzonitrile, but the reaction is not working. What should I investigate?

A2: The conversion of nitriles to primary thioamides typically involves reagents like sodium hydrosulfide (NaSH), hydrogen sulfide (H₂S) gas, or thioacetamide in an acidic system.[8][9][10] Failure in this reaction is often due to reagent deactivation, insufficient activation of the nitrile, or poor reaction conditions.

  • Reagent Activity: If using NaSH, ensure it is not old or excessively oxidized. If using H₂S gas, ensure a consistent and sufficient flow through the reaction mixture. The use of a catalyst, such as an anion-exchange resin or a phase-transfer catalyst, can significantly improve reaction rates, especially for aliphatic nitriles.[10][11]

  • Catalyst and pH: Some methods require a basic catalyst like triethylamine or pyridine to facilitate the addition of H₂S.[10] Conversely, the thioacetamide method requires a strong acid (like HCl) to generate H₂S in situ and activate the nitrile.[9] Ensure your conditions match the requirements of your chosen method.

  • Solvent and Temperature: Polar solvents like methanol or ethanol, often mixed with water, are typically used.[10] While many of these reactions can proceed at room temperature, gentle heating may be required to increase the rate, particularly for sterically hindered or electron-rich nitriles.

Problem Area: Side Products and Impurities

Q3: My final product is contaminated with a significant amount of the starting 2,5-dimethoxybenzamide. How can I improve the conversion?

A3: This indicates an incomplete reaction. Before resorting to difficult purification, it's best to optimize the reaction itself.

  • Increase LR Stoichiometry: As discussed in Q1, increase the amount of Lawesson's Reagent to 0.7-0.8 equivalents. This is often the most effective solution.

  • Extend Reaction Time: Ensure the reaction has run for at least 12-24 hours at reflux, with TLC monitoring to confirm it has gone to completion.

  • Use a Higher-Boiling Solvent: If using toluene (b.p. 111 °C), switching to xylene (b.p. ~140 °C) can sometimes provide the necessary energy to convert the final traces of starting material. However, be aware that higher temperatures can also lead to more degradation products.

Q4: What are the main byproducts when using Lawesson's Reagent, and how can they be minimized and removed?

A4: The primary byproducts are phosphorus-containing species derived from the reagent itself. The driving force of the reaction is the formation of a stable P=O bond.[4] This results in phosphine oxide-type byproducts, which can be difficult to separate from the desired thioamide due to their polarity.

  • Minimization: The best way to minimize them is to avoid using a large excess of Lawesson's Reagent. Stick to the optimal 0.6-0.8 equivalents range.

  • Removal:

    • Aqueous Workup: Some phosphorus byproducts can be hydrolyzed with an aqueous wash (e.g., saturated NaHCO₃ solution).

    • Column Chromatography: This is the most effective method. The phosphorus byproducts are typically very polar and will stick to the baseline or move very slowly on a silica gel column. The thioamide product is less polar and will elute first.

    • Filtration/Precipitation: In some cases, cooling the reaction mixture (after filtering off any solids at high temperature) can cause some byproducts to precipitate, allowing for removal by filtration.

Problem Area: Purification

Q5: How can I best purify my crude this compound derivative?

A5: A two-step process of column chromatography followed by recrystallization is highly recommended for achieving high purity.

  • Column Chromatography:

    • Adsorbent: Use standard silica gel (230-400 mesh).

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective. Start with a low polarity mobile phase (e.g., 5-10% EtOAc in hexanes) and gradually increase the polarity. The thioamide product is generally a yellow compound that can be easily visualized on the column.

  • Recrystallization:

    • Solvent Selection: After chromatography, recrystallization can remove any remaining minor impurities and provide a crystalline, high-purity final product. Ethanol is often a good first choice for recrystallization.[12] Other potential solvents include isopropanol or ethyl acetate/hexanes mixtures. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[12]

    • Procedure: Dissolve the crude solid in a minimal amount of hot solvent, filter the hot solution to remove any insoluble impurities, and then allow it to cool slowly and undisturbed to promote the growth of well-formed crystals.[12]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is Lawesson's Reagent and what is its mechanism of action?

A1: Lawesson's Reagent (LR), or 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide, is an organophosphorus-sulfur reagent used for converting carbonyl compounds into thiocarbonyls.[4] It is preferred over older reagents like P₄S₁₀ because it often gives cleaner reactions and higher yields under milder conditions.[4][13]

The mechanism proceeds through a [2+2] cycloaddition between the carbonyl group and a reactive dithiophosphine ylide monomer, which is in equilibrium with the LR dimer in solution. This forms a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion, driven by the formation of a very stable phosphorus-oxygen double bond, to yield the desired thiocarbonyl and a phosphorus-oxide byproduct.[4][7]

Lawesson_Mechanism Ylide Reactive Dithiophosphine Ylide Intermediate Thiaoxaphosphetane Intermediate [2+2] Adduct Ylide->Intermediate [2+2] Cycloaddition Amide R-C(=O)-NR'₂ (2,5-Dimethoxybenzamide) Amide->Intermediate Thioamide R-C(=S)-NR'₂ (Product) Intermediate->Thioamide Retro [2+2] Cycloreversion Byproduct P=O Byproduct Intermediate->Byproduct

Caption: Simplified mechanism of thionation using Lawesson's Reagent.

Q2: Are there any viable alternatives to Lawesson's Reagent?

A2: Yes, while LR is the most common, other reagents can be used.

  • Phosphorus Pentasulfide (P₄S₁₀): This is the classical reagent but typically requires higher temperatures and can lead to more side products.[5][14] Its reactivity can be enhanced by using it in combination with a scavenger like hexamethyldisiloxane (HMDO).[15]

  • Davy and Belleau Reagents: These are related phosphorus-sulfur reagents that can sometimes offer different selectivity or reactivity profiles.

  • Fluorous Lawesson's Reagent: This variant has been developed to simplify purification. The fluorous tag allows the phosphorus byproducts to be easily separated by fluorous solid-phase extraction.[14]

Q3: How should I monitor the progress of my thionation reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method.

  • Spotting: Co-spot your starting material alongside the reaction mixture on the TLC plate.

  • Eluent: Use the same eluent system you plan to use for column chromatography (e.g., 20-30% ethyl acetate in hexanes).

  • Visualization: The starting amide and the product thioamide can be visualized under a UV lamp (254 nm). The thioamide is typically less polar than the corresponding amide, so it will have a higher Rf value (it will travel further up the plate). The reaction is complete when the spot corresponding to the starting material has completely disappeared.

Section 4: Standard Operating Protocols

Protocol 1: Synthesis of this compound from 2,5-Dimethoxybenzamide

Disclaimer: This protocol is a general guideline. All reactions should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add 2,5-dimethoxybenzamide (1.0 eq).

  • Reagent Addition: Add anhydrous toluene (or dioxane) to create a ~0.2 M solution. Add Lawesson's Reagent (0.6 eq).

  • Reaction: Heat the mixture to reflux (oil bath temperature ~120 °C for toluene). The mixture will become a yellow solution.

  • Monitoring: Monitor the reaction by TLC every 2-4 hours until the starting amide is no longer visible. A typical reaction time is 8-16 hours.

  • Workup (Quench): Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo to yield the crude yellow solid product.

Protocol 2: Purification by Column Chromatography and Recrystallization

  • Column Preparation: Prepare a silica gel column using a slurry packing method with a low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

  • Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30%). Collect fractions and analyze by TLC.

  • Isolation: Combine the pure fractions (those containing only the product spot) and concentrate in vacuo to yield a purified yellow solid.

  • Recrystallization: Transfer the solid to an Erlenmeyer flask. Add a minimal amount of hot absolute ethanol to completely dissolve the solid.[12] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Section 5: Data and Troubleshooting Summary

Table 1: Recommended Reaction Conditions for Thionation

Parameter Recommended Value Rationale & Notes
Substrate 2,5-Dimethoxybenzamide Electron-rich amide, requires heat.
Thionating Agent Lawesson's Reagent Milder and often higher yielding than P₄S₁₀.[4][13]
Stoichiometry 0.6 - 0.8 equivalents of LR Balances reaction completion with minimizing byproducts.
Solvent Anhydrous Toluene or Dioxane High boiling point is crucial for amide thionation.
Temperature Reflux (~110-120 °C) Thermal energy is required to overcome the activation barrier.
Reaction Time 8 - 24 hours Monitor by TLC to determine completion.

| Workup | Aqueous NaHCO₃ wash | Helps to hydrolyze and remove some P-containing byproducts. |

Table 2: Troubleshooting Decision Matrix

Observation (TLC) Potential Cause Suggested Action
Only starting material spot Reaction hasn't started Check temperature; ensure reflux. Verify reagent quality.
Two spots (product & SM) after 12h Incomplete reaction Increase reaction time. Consider adding another 0.1 eq of LR.
Streaking from baseline Polar byproducts Incomplete workup. Will be removed by column chromatography.

| Product spot + new, non-polar spot | Degradation | Reaction temperature might be too high or time too long. |

References

Degradation pathways of 2,5-Dimethoxythiobenzamide under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,5-Dimethoxythiobenzamide. It addresses potential degradation pathways under common experimental conditions and offers troubleshooting strategies to ensure the integrity of your results.

Introduction to this compound Stability

This compound is a thioamide-containing compound. The thioamide group, an isostere of the amide bond, imparts unique chemical and biological properties.[1][2] However, this functional group can also be susceptible to degradation under certain experimental conditions, potentially impacting experimental outcomes and the stability of therapeutic agents.[1] Understanding these degradation pathways is crucial for accurate data interpretation and the development of stable formulations.

This support center is structured to address specific challenges you may encounter, providing both theoretical explanations and practical, step-by-step protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common questions and issues related to the stability and degradation of this compound.

FAQ 1: My compound appears to be degrading during analysis. What are the likely causes?

Degradation of thioamides like this compound can be initiated by several factors inherent to analytical and experimental procedures. The primary culprits are typically hydrolysis, oxidation, and photodegradation.

Troubleshooting Guide 1.1: Identifying the Degradation Pathway

To pinpoint the cause of degradation, a systematic forced degradation study is recommended.[3][4][5] This involves subjecting a sample of this compound to a variety of stress conditions.

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps to identify the conditions under which this compound is unstable.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC-UV or HPLC-MS system

  • Photostability chamber or UV lamp

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

    • Neutralize each aliquot with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw aliquots at the same time points as for acid hydrolysis.

    • Neutralize each aliquot with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at the specified time points.

  • Photodegradation:

    • Place a solution of the compound in a quartz cuvette or a suitable transparent container.

    • Expose the solution to a UV lamp (e.g., 254 nm or broad spectrum) or a photostability chamber.

    • Analyze samples at various time intervals.

  • Thermal Degradation:

    • Store a solid sample of the compound at an elevated temperature (e.g., 70°C).

    • At specified time points, dissolve a portion of the solid in a suitable solvent for analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

FAQ 2: What are the expected degradation products of this compound?

Based on the known reactivity of the thioamide functional group, several degradation pathways can be anticipated.

1. Hydrolysis:

Thioamides can undergo hydrolysis to the corresponding amide, in this case, 2,5-dimethoxybenzamide. While thioamides are generally more resistant to hydrolysis than their amide counterparts, this reaction can still occur, particularly under harsh acidic or basic conditions.[6] The rate of hydrolysis can be influenced by the pH of the solution.[7][8][9]

2. Oxidation:

The sulfur atom in the thioamide group is susceptible to oxidation.[10][11] This can lead to the formation of a thioamide S-oxide, which can be further oxidized to an S,S-dioxide. These intermediates are often unstable and can subsequently hydrolyze to the corresponding amide.[10] Oxidative desulfurization is a common pathway for the conversion of thioamides to amides.[12]

3. Photodegradation:

Aromatic thioamides can undergo photochemical reactions. For instance, some thiobenzamides have been shown to undergo photocatalytic oxidative cyclization in the presence of a suitable photocatalyst and light, leading to the formation of thiadiazole derivatives.[13][14][15]

Visualizing the Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound.

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation Thiobenzamide This compound Benzamide 2,5-Dimethoxybenzamide Thiobenzamide->Benzamide H₂O / H⁺ or OH⁻ SOxide Thioamide S-Oxide Thiobenzamide->SOxide [O] Thiadiazole Thiadiazole Derivative Thiobenzamide->Thiadiazole hv / Photocatalyst SO2Dioxide Thioamide S,S-Dioxide SOxide->SO2Dioxide [O] SO2Dioxide->Benzamide H₂O

Caption: Potential degradation pathways of this compound.

FAQ 3: How can I develop a stability-indicating analytical method for this compound?

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.[4] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Troubleshooting Guide 3.1: HPLC Method Development

The key to a good stability-indicating method is achieving adequate separation between the parent peak and all potential degradation product peaks.

Experimental Protocol: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing a suitable HPLC method.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a UV detector or a mass spectrometer (MS) is recommended. LC-MS is particularly useful for identifying unknown degradation products.[16]

  • Column: A reversed-phase C18 column is a good starting point.

Mobile Phase Optimization:

  • Initial Conditions: Begin with a simple gradient elution using a mixture of acetonitrile (ACN) and water, both containing 0.1% formic acid to improve peak shape.

    • Example Gradient: Start with 10% ACN and ramp up to 90% ACN over 20 minutes.

  • Analysis of Stressed Samples: Inject the samples generated from the forced degradation study.

  • Resolution Assessment: Examine the chromatograms for co-eluting peaks. The goal is to achieve a resolution of at least 1.5 between all peaks.

  • Method Optimization: If separation is not adequate, consider the following adjustments:

    • Modify the Gradient: Adjust the slope and duration of the gradient.

    • Change the Organic Modifier: Try methanol instead of acetonitrile.

    • Adjust the pH: Vary the pH of the aqueous mobile phase.

    • Try a Different Column: If resolution issues persist, consider a column with a different stationary phase (e.g., phenyl-hexyl).

Quantitative Data Summary

The following table provides a hypothetical summary of degradation data that could be obtained from a forced degradation study. This data is for illustrative purposes to demonstrate how to present your findings.

Stress ConditionDuration (hours)% Degradation of this compoundMajor Degradation Product(s)
0.1 M HCl, 60°C2415%2,5-Dimethoxybenzamide
0.1 M NaOH, RT2425%2,5-Dimethoxybenzamide
3% H₂O₂, RT2440%2,5-Dimethoxybenzamide, Thioamide S-Oxide
UV Light (254 nm)810%Unidentified Photoproducts
70°C (Solid)72< 5%-
FAQ 4: My experimental results are inconsistent. Could solvent choice be a factor in degradation?

Yes, the choice of solvent can significantly impact the stability of thioamides.[17]

Troubleshooting Guide 4.1: Solvent Compatibility

  • Protic Solvents: Protic solvents like methanol and ethanol can potentially act as nucleophiles and promote the degradation of thioamides, especially at elevated temperatures.[17]

  • Aprotic Solvents: Aprotic solvents such as acetonitrile, dichloromethane, and ethyl acetate are generally more suitable for handling thioamides.[17]

  • Aqueous Solutions: In aqueous media, the pH is a critical factor. As demonstrated in the forced degradation study, both acidic and basic conditions can lead to hydrolysis.[17]

Recommendation: For sample preparation and analysis, prioritize the use of aprotic solvents whenever possible. If aqueous solutions are necessary, maintain a neutral pH and conduct experiments at lower temperatures to minimize degradation.

Visualizing the Experimental Workflow

The following diagram outlines a logical workflow for investigating the degradation of this compound.

Workflow start Start: Suspected Degradation forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) start->forced_degradation hplc_dev Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev analyze_stressed Analyze Stressed Samples hplc_dev->analyze_stressed identify_products Identify Degradation Products (e.g., using LC-MS) analyze_stressed->identify_products pathway_elucidation Elucidate Degradation Pathways identify_products->pathway_elucidation troubleshoot Troubleshoot Experimental Conditions (Solvent, pH, Temperature) pathway_elucidation->troubleshoot end End: Optimized & Validated Method troubleshoot->end

Caption: Recommended workflow for investigating degradation.

References

Technical Support Center: Troubleshooting Low Cell Permeability of Thiobenzamide-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges associated with the low cell permeability of thiobenzamide-based compounds. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common experimental hurdles, and offer scientifically grounded solutions.

Introduction

Thiobenzamides and their derivatives are a versatile class of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1][2] Their unique physicochemical properties, stemming from the replacement of an amide oxygen with sulfur, can offer advantages in drug design, such as increased metabolic stability and altered hydrogen bonding capacity.[2][3] However, these same properties can also present significant challenges, most notably, low cell permeability, which can hinder oral bioavailability and overall drug efficacy.[4][5]

This guide provides a comprehensive collection of troubleshooting advice and frequently asked questions to help you diagnose and overcome permeability issues with your thiobenzamide-based compounds.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and initial troubleshooting steps when encountering low cell permeability with thiobenzamide-based compounds.

Q1: My thiobenzamide analog shows excellent target engagement in biochemical assays but has no activity in cell-based assays. Could this be a permeability issue?

A1: Yes, this is a classic indicator of poor cell permeability. When a compound is potent in a cell-free system (e.g., an enzyme inhibition assay) but inactive in a whole-cell context, it strongly suggests the compound is not reaching its intracellular target. The cell membrane acts as a selective barrier, and if your compound cannot efficiently cross it, it will not be able to exert its biological effect, regardless of its intrinsic potency.

Q2: I've read that thioamides can be more lipophilic than their amide counterparts. Shouldn't this improve permeability?

A2: While it's true that the sulfur atom in a thioamide can increase lipophilicity compared to the oxygen in an amide, the relationship between lipophilicity and permeability is not always linear.[2][6][7][8] An optimal range of lipophilicity (often measured as LogP or LogD) is required for good passive diffusion.[9] Excessively high lipophilicity can lead to poor aqueous solubility and increased binding to plasma proteins, both of which can negatively impact bioavailability. Furthermore, other factors like hydrogen bonding capacity, molecular size, and polar surface area (PSA) play crucial roles.[9][10] Thioamides are stronger hydrogen bond donors but weaker acceptors compared to amides, which can influence their interaction with the membrane and surrounding water molecules.[2]

Q3: What are the first steps I should take to assess the permeability of my thiobenzamide compound?

A3: A good starting point is to use a combination of in silico prediction and in vitro assays.

  • In Silico Prediction: Computational tools can provide an initial estimate of physicochemical properties like LogP, LogD, and PSA.[11][12][13] These predictions can help you prioritize which compounds to advance to experimental testing.

  • In Vitro Assays: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to assess passive diffusion.[9][11][14] For a more biologically relevant assessment, the Caco-2 cell permeability assay is the gold standard, as it models the human intestinal epithelium and can identify compounds that are substrates for efflux pumps.[10][15][16]

Q4: My compound has low permeability in the Caco-2 assay and a high efflux ratio. What does this mean?

A4: A high efflux ratio (typically >2) in a bidirectional Caco-2 assay indicates that your compound is actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[10] This is a common mechanism of low permeability and drug resistance. Even if a compound has favorable properties for passive diffusion, active efflux can significantly reduce its intracellular concentration.

Q5: Can I improve the permeability of my lead thiobenzamide compound without completely redesigning it?

A5: Yes, there are several strategies you can employ:

  • Prodrug Approach: This involves chemically modifying your compound to create a more permeable version (the prodrug) that is converted back to the active drug inside the cell.[14][17][18][19] This is a highly effective strategy to overcome permeability barriers.[14]

  • Formulation Strategies: For preclinical studies, using formulation techniques like self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of poorly permeable compounds.[20][21][22][23][24]

  • Structural Modifications: Minor structural changes can have a significant impact. This could involve masking polar groups, reducing hydrogen bond donor count, or optimizing lipophilicity.[25][26][27][28][29]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for diagnosing and addressing specific permeability issues.

Guide 1: Diagnosing the Root Cause of Low Permeability

The first step in solving a permeability problem is to understand its underlying cause. Is it due to poor passive diffusion, active efflux, or a combination of both?

Experimental Workflow for Diagnosing Low Permeability

G cluster_0 Initial Assessment cluster_1 In Vitro Permeability Assays cluster_2 Data Interpretation & Diagnosis start Low cell-based activity for a potent compound in_silico In Silico Prediction (LogP, PSA, etc.) start->in_silico pampa PAMPA Assay (Passive Diffusion) in_silico->pampa caco2 Bidirectional Caco-2 Assay (Passive + Active Transport) pampa->caco2 low_pampa Low PAMPA Permeability caco2->low_pampa Low Papp (A-B) high_pampa_low_caco2 High PAMPA, Low Caco-2 (A-B) caco2->high_pampa_low_caco2 High Papp (PAMPA) Low Papp (Caco-2 A-B) diagnosis1 Diagnosis: Poor Passive Diffusion low_pampa->diagnosis1 high_efflux High Efflux Ratio (B-A / A-B > 2) high_pampa_low_caco2->high_efflux diagnosis2 Diagnosis: Active Efflux Substrate high_efflux->diagnosis2

Caption: Workflow for diagnosing the cause of low cell permeability.

Interpreting the Results:
  • Low PAMPA Permeability: If your compound shows low permeability in the PAMPA assay, the primary issue is likely poor passive diffusion across the lipid membrane.[9] This can be due to unfavorable physicochemical properties such as high polarity (high PSA), low lipophilicity, or a large molecular size.

  • High PAMPA, Low Caco-2 Permeability (Apical to Basolateral): This scenario suggests that while the compound has the intrinsic ability to cross a lipid membrane, other biological factors are limiting its transport in a cellular context.

  • High Efflux Ratio in Caco-2: A high basolateral-to-apical (B-A) transport compared to apical-to-basolateral (A-B) transport confirms that the compound is a substrate for efflux pumps.[10]

Guide 2: Strategies to Improve Passive Diffusion

If your compound suffers from poor passive diffusion, the following strategies can be employed.

Structural Modification Strategies:
StrategyRationaleKey Considerations
Optimize Lipophilicity (LogD) A LogD in the range of 1-3 is often optimal for passive diffusion.Avoid excessive lipophilicity, which can lead to poor solubility and off-target effects.[6][7][30]
Reduce Polar Surface Area (PSA) Lowering the PSA, ideally to < 140 Ų, reduces the desolvation penalty for entering the lipid bilayer.Be mindful of maintaining necessary polar interactions for target binding.
Decrease Hydrogen Bond Donors (HBDs) Reducing the number of HBDs can significantly improve permeability by lowering the energy required for desolvation.[29]N-methylation of amides or thioamides is a common strategy.[3]
Introduce Intramolecular Hydrogen Bonds Forming an intramolecular hydrogen bond can mask polar groups, effectively reducing the compound's PSA and improving permeability.[25][26][27][28]The conformation required for the intramolecular bond should not compromise the binding to the target.
Bioisosteric Replacement Replace polar functional groups with less polar bioisosteres that maintain biological activity.[31][32][33] For thioamides, this could involve exploring other amide isosteres.[1][2]The success of bioisosteric replacement is highly context-dependent.[33]
Prodrug Approach:

The prodrug strategy is a powerful tool to transiently modify the physicochemical properties of a drug to enhance its permeability.[14][17][18][19]

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space prodrug Prodrug (High Permeability) transport Passive Diffusion prodrug->transport conversion Enzymatic or Chemical Conversion transport->conversion active_drug Active Drug (Low Permeability) conversion->active_drug target Intracellular Target active_drug->target

Caption: The prodrug concept for enhancing cell permeability.

Guide 3: Overcoming Active Efflux

If your compound is identified as an efflux pump substrate, the following approaches can be considered.

  • Structural Modification to Evade Efflux: This is a challenging but ideal solution. Subtle changes to the molecule's structure can disrupt its recognition by the efflux transporter. Key strategies include:

    • Reducing the number of hydrogen bond acceptors.

    • Altering the overall charge distribution.

    • Modifying the molecular shape.

  • Co-administration with an Efflux Inhibitor: In a research setting, using a known efflux inhibitor (e.g., verapamil for P-gp) can confirm that efflux is the primary barrier to accumulation. However, this is often not a viable long-term strategy for drug development due to potential drug-drug interactions.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the ability of a compound to passively diffuse across an artificial lipid membrane.[9][14]

Materials:

  • 96-well PAMPA plate system (e.g., Corning Gentest™)[9]

  • Donor and acceptor plates

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solutions (e.g., 10 mM in DMSO)

  • Reference compounds (high and low permeability controls)

  • Plate reader for quantification (e.g., UV-Vis or LC-MS)

Procedure:

  • Prepare the acceptor plate by adding 300 µL of PBS to each well.

  • Prepare the donor plate by adding the artificial membrane solution to the filter of each well according to the manufacturer's instructions.

  • Prepare the dosing solutions by diluting the test and reference compounds in PBS to the final desired concentration (e.g., 100 µM).

  • Add 200 µL of the dosing solution to each well of the donor plate.

  • Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor plate.

  • Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).

  • After incubation, carefully separate the plates.

  • Determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq]))

    Where:

    • V_D = volume of donor well

    • V_A = volume of acceptor well

    • A = area of the filter

    • t = incubation time

    • [C_A] = concentration in the acceptor well

    • [C_eq] = equilibrium concentration

Protocol 2: Caco-2 Cell Permeability Assay

This assay uses a monolayer of Caco-2 cells to model the human intestinal epithelium, assessing both passive and active transport.[10][15][16]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and reference compounds

  • Transepithelial Electrical Resistance (TEER) meter

  • Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.

  • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monitor the integrity of the cell monolayer by measuring the TEER. The monolayer is ready for the assay when the TEER values are stable and meet the established criteria (e.g., >200 Ω·cm²).[34]

  • On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

  • For Apical to Basolateral (A-B) Permeability:

    • Add the test compound solution in HBSS to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

  • For Basolateral to Apical (B-A) Permeability:

    • Add the test compound solution in HBSS to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Calculate the Papp value for both A-B and B-A directions.

  • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

Conclusion

Troubleshooting low cell permeability of thiobenzamide-based compounds requires a systematic and multi-faceted approach. By understanding the underlying physicochemical principles and employing a logical workflow of in silico, in vitro, and medicinal chemistry strategies, researchers can effectively diagnose and address these permeability challenges. This guide provides a foundational framework to navigate these complexities and unlock the full therapeutic potential of this promising class of molecules.[2]

References

Resolving inconsistencies in the biological activity of 2,5-Dimethoxythiobenzamide batches

Author: BenchChem Technical Support Team. Date: January 2026

Resolving Inconsistencies in the Biological Activity of 2,5-Dimethoxythiobenzamide Batches

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve inconsistencies in biological activity observed between different batches of this compound. As a Senior Application Scientist, my goal is to provide you with the logical framework and practical tools to ensure the integrity and reproducibility of your experimental data.

Troubleshooting Guide

This section addresses specific issues you may encounter. Follow the question-and-answer format to diagnose the root cause of the variability in your experiments.

Q1: My IC50 value has shifted significantly with a new batch of this compound. What is the most likely cause?

Immediate Troubleshooting Steps:

  • Confirm Identity and Purity: The first step is to verify that the new batch is indeed this compound and to quantify its purity. Do not rely solely on the vendor's Certificate of Analysis (CoA). An independent verification is crucial for data integrity.

  • Side-by-Side Comparison: If you have any of the "old" batch remaining, perform a head-to-head comparison with the "new" batch in your biological assay. This is the most definitive way to confirm that the batch is the source of the variability, rather than experimental drift.

  • Solubility Check: Ensure both batches dissolve completely at the concentrations used. Poor solubility can lead to an inaccurate effective concentration in your assay.[3]

Q2: I'm observing a new or unexpected phenotype/off-target effect with the latest batch. Why is this happening?

The appearance of unexpected biological activity strongly suggests the presence of a contaminating substance with its own distinct bioactivity. Even trace amounts of impurities can interact with biological targets, leading to loss of efficacy or safety issues.[4]

Causality Explained:

  • Synthesis Byproducts: The synthesis of this compound may involve starting materials or generate byproducts with different pharmacological profiles. For example, the synthesis of related compounds like 2,5-dimethoxybenzaldehyde involves multiple steps where isomers or related compounds can form.[5][6] A slight change in the purification process between batches could lead to the carryover of such impurities.

  • Degradation Products: Improper storage or handling can lead to the degradation of the parent compound into new chemical entities that may be biologically active.

To investigate this, advanced analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are required to profile the impurity landscape of each batch.[7]

Q3: My compound solution appears to have a precipitate or looks different after preparation. What should I do?

Visual changes in the solution are a red flag. Small molecule inhibitors often have limited aqueous solubility.[1] If you observe precipitation, consider the following:

  • Solubility Limit: You may be exceeding the compound's solubility in your assay buffer. Check the literature or the supplier's technical data sheet for solubility information.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can have different solubilities and dissolution rates. This is a known cause of batch-to-batch variability.[1]

  • Solvent Effects: Ensure the final concentration of your stock solvent (e.g., DMSO) is consistent across experiments and is at a level that does not affect your biological system.[3]

Recommended Action: Attempt to dissolve the compound in a small amount of pure organic solvent (like DMSO) before diluting it into your aqueous assay buffer. If precipitation still occurs at the final concentration, you may need to lower the tested concentration or explore the use of solubility enhancers, but be aware these can also impact your biological system.

Frequently Asked Questions (FAQs)

What are the primary causes of batch-to-batch variability in small molecules? The primary causes include:

  • Chemical Purity and Impurities: Differences in the purity of the active pharmaceutical ingredient (API) and the presence of residual solvents, starting materials, or byproducts.[1][2]

  • Polymorphism: The existence of different crystalline forms with varying physical properties like solubility and stability.

  • Compound Stability: Degradation of the compound due to improper storage (exposure to light, moisture, or temperature fluctuations).[3]

  • Experimental Procedure Drift: Minor, often unnoticed, changes in experimental protocols, cell passage number, or reagent sources over time.[1]

How should this compound be stored? As a general best practice for small molecules, especially those containing a thioamide group which can be susceptible to oxidation, store the compound as a solid in a desiccator at -20°C, protected from light. For solutions, prepare fresh dilutions from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

What is the known mechanism of action for this compound? While the specific molecular targets of this compound are not extensively documented in publicly available literature, related thiobenzanilide compounds are known to possess a wide spectrum of biological activities, including antimicrobial effects.[8][9] Structurally related phenethylamines are known to interact with serotonergic receptors.[10] The lack of a well-defined mechanism of action makes it imperative for researchers to perform rigorous quality control on each new batch to ensure that the observed biological effects are attributable to the compound itself.

Analytical and Biological Validation Workflows

To systematically resolve inconsistencies, a two-pronged approach involving both analytical chemistry and comparative biology is required.

Workflow for Troubleshooting Inconsistent Biological Activity

This diagram illustrates a logical workflow to diagnose the source of variability when a new batch of a compound yields unexpected results.

TroubleshootingWorkflow start Inconsistent Biological Activity Observed check_compound Step 1: Verify Compound Integrity start->check_compound check_assay Step 2: Verify Assay Performance start->check_assay hplc Purity & Identity Check (HPLC, LC-MS, NMR) check_compound->hplc side_by_side Side-by-Side Assay (Old vs. New Batch) check_compound->side_by_side controls Check Positive/Negative Assay Controls check_assay->controls purity_ok Purity & Identity Match Old Batch? hplc->purity_ok side_by_side->purity_ok assay_ok Assay Controls Behaving as Expected? controls->assay_ok purity_ok->assay_ok Yes batch_issue Root Cause: Batch Quality Issue. Contact Vendor. Do Not Use. purity_ok->batch_issue No assay_issue Root Cause: Assay Drift or Reagent Issue. Troubleshoot Experimental Protocol. assay_ok->assay_issue No complex_issue Root Cause: Subtle Compound or Assay Issue. Requires Deeper Investigation. assay_ok->complex_issue Yes

Caption: A decision-tree workflow for troubleshooting inconsistent results.

Table 1: Example Analytical Comparison of Two Batches

This table shows hypothetical data from analytical tests comparing a "good" historical batch with a "bad" new batch.

Analytical Test Batch A (Historical) Batch B (New) Interpretation
Appearance White crystalline solidOff-white powderA color change may indicate an impurity or degradation.
¹H NMR Conforms to structureConforms to structureBoth batches are the correct primary compound.
HPLC Purity (254 nm) 99.2%95.5%Batch B has lower purity.
Impurity Profile (HPLC) Single impurity at 0.3%Impurity 1: 2.5%Impurity 2: 1.8%Batch B contains significant new impurities.
Mass Spec (LC-MS) m/z = 198.05 [M+H]⁺m/z = 198.05 [M+H]⁺m/z = 214.04 [Impurity+H]⁺Confirms identity of the main peak. Detects mass of a major impurity in Batch B.

Experimental Protocols

Protocol 1: HPLC Purity and Impurity Profiling

This protocol provides a general method for assessing the purity of this compound. Specific parameters may need optimization.

Objective: To quantify the purity of the main compound and identify the presence of any impurities.

Materials:

  • This compound (Batches A and B)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA) or Formic Acid (FA)

  • HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of each batch in Acetonitrile.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or FA) in Water

    • Mobile Phase B: 0.1% TFA (or FA) in Acetonitrile

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 254 nm (or a wavelength scan to find the absorbance maximum)

    • Gradient:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: 5% B (re-equilibration)

  • Analysis: Inject each sample. Integrate the peak areas of the main compound and all impurity peaks. Calculate the percent purity as: (Area of main peak / Total area of all peaks) x 100%. Compare the chromatograms of the two batches, noting differences in the number, retention time, and area of impurity peaks.

Causality Note: Reverse-phase HPLC separates compounds based on their hydrophobicity. The presence of extra peaks in one batch directly indicates the presence of other chemical entities.[11]

Protocol 2: Comparative Cell-Based Viability Assay

This protocol describes a general workflow to directly compare the biological activity of two batches.

Objective: To determine if there is a statistically significant difference in the potency of two different batches of this compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well clear-bottom plates

  • This compound (Batches A and B), prepared as 10 mM stock solutions in DMSO

  • Positive control (e.g., Staurosporine)

  • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, MTT)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Preparation: Perform a serial dilution of each batch of this compound and the positive control in culture medium. Include a vehicle control (DMSO at the highest concentration used).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the diluted compounds. Treat cells for a predetermined time (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the output on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a media-only blank (0% viability).

    • Plot the normalized response versus the log of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter variable slope) to calculate the IC50 for each batch.

    • Perform statistical analysis to determine if the IC50 values are significantly different.

Self-Validation Note: The inclusion of a positive control and a vehicle control helps validate the assay's performance.[12] If the controls behave as expected, but the results for the two batches differ, the compound is the source of the variability.

References

Technical Support Center: Enhancing the In Vivo Stability of 2,5-Dimethoxythiobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for researchers working with 2,5-Dimethoxythiobenzamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in preclinical and in vivo research settings. As a thioamide, this compound offers unique chemical properties that can be advantageous for drug development, but it also presents specific stability challenges that must be addressed to ensure reliable and reproducible experimental outcomes.[1][2][3][4] This resource, grounded in established principles of medicinal chemistry and drug metabolism, will equip you with the knowledge to anticipate and overcome these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Inherent Instability of this compound

Question 1: My this compound seems to degrade in my aqueous formulation buffer. What are the likely degradation pathways?

Answer: this compound, like other thioamides, is susceptible to degradation in aqueous environments, particularly under non-neutral pH conditions.[5] The primary degradation pathway is likely hydrolysis of the thioamide bond to the corresponding amide, 2,5-dimethoxybenzamide. This reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the sulfur atom of the thioamide can be protonated, making the thiocarbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: In alkaline media, hydroxide ions can directly attack the thiocarbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down to the amide and a hydrosulfide ion.

Another potential degradation pathway, especially in the presence of oxidizing agents, is the oxidation of the thioamide group. This can lead to the formation of a thioamide S-oxide and subsequently a thioamide S,S-dioxide, which are generally more reactive and can undergo further transformations.[6][7]

Experimental Protocol: Preliminary Stability Assessment of this compound in Aqueous Buffers

  • Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 3, 5, 7.4, and 9).

  • Stock Solution: Prepare a concentrated stock solution of this compound in a stable organic solvent like acetonitrile or DMSO.[5]

  • Incubation: Dilute the stock solution into each buffer to a final concentration suitable for your analytical method. Incubate the solutions at a controlled temperature (e.g., 37°C) and protect from light.

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quenching: Immediately quench any further degradation by adding an equal volume of cold acetonitrile.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and identify any major degradation products.

Question 2: I'm observing high variability in my in vivo efficacy studies. Could this be related to the metabolic instability of this compound?

Answer: Yes, high variability in in vivo studies is a common consequence of metabolic instability. Thioamides can be extensively metabolized by various enzymes, primarily in the liver.[8] The metabolic pathways for thioamides can be complex and may vary between species, leading to inconsistent drug exposure.[9]

The primary metabolic routes for thioamides involve oxidation of the sulfur atom by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs).[7] This leads to the formation of reactive intermediates, such as thioamide S-oxides and S,S-dioxides, which can then be detoxified or lead to toxicity.[6] Additionally, the methoxy groups on the benzene ring of this compound could be susceptible to O-demethylation, another common metabolic transformation.[9]

Diagram: Potential Metabolic Pathways of this compound

G This compound This compound Thioamide S-Oxide Thioamide S-Oxide This compound->Thioamide S-Oxide Oxidation (CYPs, FMOs) 2,5-Dimethoxybenzamide 2,5-Dimethoxybenzamide This compound->2,5-Dimethoxybenzamide Direct Hydrolysis O-Demethylated Metabolites O-Demethylated Metabolites This compound->O-Demethylated Metabolites O-Demethylation Thioamide S,S-Dioxide Thioamide S,S-Dioxide Thioamide S-Oxide->Thioamide S,S-Dioxide Oxidation Thioamide S,S-Dioxide->2,5-Dimethoxybenzamide Hydrolysis

Caption: Potential metabolic fate of this compound in vivo.

Section 2: Strategies for Enhancing Stability

Question 3: How can I improve the stability of this compound in my formulation for in vivo studies?

Answer: Enhancing the formulation is a critical first step to improve the stability of your compound. Here are several strategies to consider:

  • pH Optimization: Based on your preliminary stability assessment, choose a buffer system where this compound exhibits maximum stability. For many compounds, this is often in the slightly acidic to neutral pH range.

  • Use of Co-solvents: Incorporating organic co-solvents such as polyethylene glycol (PEG), propylene glycol (PG), or ethanol can reduce the activity of water and thereby slow down hydrolysis.

  • Excipients: Certain excipients can enhance stability. For instance, antioxidants can be added to mitigate oxidative degradation. Complexing agents like cyclodextrins can encapsulate the thioamide group, protecting it from the aqueous environment.

  • Lyophilization: For long-term storage, lyophilizing the compound with suitable cryoprotectants can prevent degradation in the solid state. The formulation can then be reconstituted immediately before use.

Table: Example Formulation Components for Enhancing Thioamide Stability

Component Function Typical Concentration Range Considerations
Buffers pH control10-50 mMCitrate, phosphate, acetate
Co-solvents Increase solubility, decrease water activity10-40% (v/v)PEG 300/400, Propylene Glycol
Antioxidants Prevent oxidation0.01-0.1% (w/v)Ascorbic acid, BHT, Vitamin E
Surfactants Improve wetting and solubility0.1-2% (w/v)Tween® 80, Cremophor® EL
Tonicity Modifiers Adjust for physiological osmolalityAs neededSaline, Dextrose

Question 4: Are there any chemical modification strategies, like a prodrug approach, that could enhance the in vivo stability of this compound?

Answer: Yes, a prodrug strategy is an excellent approach to overcome the inherent instability of a parent drug.[10] For thioamides, a common strategy is to temporarily modify the thioamide group to a more stable linkage that is cleaved in vivo to release the active compound.

One such approach is the formation of a thioimidate . The thioamide can be alkylated to form a thioimidate, which is generally more resistant to hydrolysis.[11][12] This protecting group can be designed to be cleaved by enzymes in the body, releasing the active this compound at the target site.

Another strategy could involve creating a prodrug that releases the thioamide upon a specific physiological trigger. However, this requires significant medicinal chemistry efforts and a thorough understanding of the compound's structure-activity relationship.

Diagram: Thioimidate Prodrug Strategy

G cluster_0 In Vitro (Synthesis) cluster_1 In Vivo (Metabolism) This compound This compound Thioimidate Prodrug Thioimidate Prodrug This compound->Thioimidate Prodrug Alkylation Thioimidate Prodrug_in_vivo Thioimidate Prodrug Thioimidate Prodrug->Thioimidate Prodrug_in_vivo Administration Active Compound This compound Thioimidate Prodrug_in_vivo->Active Compound Enzymatic Cleavage

Caption: A thioimidate prodrug approach for enhanced stability.

Section 3: Analytical Considerations

Question 5: What are the key considerations for developing a stability-indicating analytical method for this compound?

Answer: A robust, stability-indicating analytical method is crucial for accurately assessing the stability of your compound. Here are the key considerations for developing such a method, typically using High-Performance Liquid Chromatography (HPLC):

  • Specificity: The method must be able to resolve this compound from its potential degradation products and any formulation excipients. This is typically achieved through forced degradation studies.

  • Forced Degradation: Subject the compound to harsh conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[13] This will help in identifying the retention times of potential degradants and ensuring the analytical method can separate them from the parent compound.

  • Linearity, Accuracy, and Precision: The method must be validated according to standard guidelines to ensure it provides reliable and reproducible results over a specific concentration range.

  • Detector Wavelength: Thioamides have a characteristic UV absorbance that is different from their corresponding amides, which can be exploited for selective detection.[14] A diode array detector (DAD) is highly recommended to assess peak purity and identify co-eluting species.

Experimental Protocol: Forced Degradation Study

  • Prepare Samples: Prepare solutions of this compound in:

    • 0.1 N HCl (acid hydrolysis)

    • 0.1 N NaOH (base hydrolysis)

    • 3% H₂O₂ (oxidation)

    • Water (neutral hydrolysis)

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Also, expose a solid sample and a solution to UV light.

  • Analysis: Analyze the stressed samples by HPLC-DAD.

  • Method Development: Optimize the mobile phase composition, gradient, column, and flow rate to achieve baseline separation of the parent peak from all degradation product peaks.

This technical support guide provides a framework for addressing the stability challenges associated with this compound. By systematically evaluating its degradation pathways, optimizing formulations, and employing robust analytical methods, researchers can enhance the reliability and success of their in vivo studies.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 2,5-Dimethoxythiobenzamide and 2,5-Dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzamide scaffold is a cornerstone for the development of a diverse array of therapeutic agents. The substitution of the carbonyl oxygen with sulfur to form a thioamide can significantly alter a molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of the known and potential biological activities of 2,5-Dimethoxybenzamide and its thio-analog, 2,5-Dimethoxythiobenzamide, with a focus on their potential as anticancer and antifungal agents.

While direct comparative studies are limited, this document synthesizes available data on these specific compounds and their close structural analogs to provide a scientifically grounded perspective. We will delve into their potential mechanisms of action, present relevant experimental data from related compounds, and provide detailed protocols for key biological assays.

The Benzamide Moiety: A Privileged Scaffold in Drug Discovery

Benzamide derivatives are integral to a multitude of approved drugs and clinical candidates, exhibiting a wide spectrum of biological activities, including antiemetic, antipsychotic, and anticancer properties. The 2,5-dimethoxy substitution pattern on the phenyl ring has been of particular interest in the context of cancer research, as it is a feature in several compounds known to interfere with microtubule dynamics.

2,5-Dimethoxybenzamide: A Potential Anticancer Agent

The biological activity of 2,5-Dimethoxybenzamide has been primarily investigated in the context of its potential as an anticancer agent. While data on the specific molecule is not abundant, extensive research on structurally similar compounds, particularly those with a 3,4,5-trimethoxy substitution pattern, provides valuable insights into its likely mechanism of action.

Anticancer Activity: Targeting the Cytoskeleton

A significant body of evidence points towards benzamide derivatives with methoxy substitutions on the phenyl ring acting as tubulin polymerization inhibitors .[1][2][3] Microtubules are dynamic cytoskeletal polymers essential for cell division, and their disruption is a clinically validated strategy in cancer therapy. These compounds are believed to bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).

Compound/AnalogCancer Cell LineIC50 (nM)Assay Type
2-amino-3,4,5-trimethoxybenzophenone analogVarious human cancer cell lines7-16Not Specified

Table 1: In Vitro Cytotoxicity of a Structurally Related Benzophenone Analog.[2]

Potential Antifungal Activity

Research on 2,5-dimethoxybenzoic acid, a closely related compound, has demonstrated its potential as an antifungal agent. A study showed that it completely inhibited the in vitro spore germination and mycelial growth of Botrytis cinerea and Rhizopus stolonifer at a concentration of 5 x 10-3 M.[4] This suggests that 2,5-Dimethoxybenzamide may also possess antifungal properties, warranting further investigation.

This compound: Exploring the Impact of Thionation

The replacement of the oxygen atom in the amide group with sulfur to form a thioamide can profoundly influence a molecule's biological profile. Thioamides are known to be more polarizable, have different hydrogen bonding capabilities, and can exhibit enhanced metabolic stability compared to their amide counterparts.[5][6]

Anticipated Enhancement of Biological Activity

In many instances, the thionation of an active amide compound leads to an enhancement of its biological activity.[5] This can be attributed to several factors:

  • Increased Potency: The altered electronic and steric properties of the thioamide group can lead to stronger interactions with biological targets.[6]

  • Improved Pharmacokinetics: Thioamides can exhibit different metabolic profiles, potentially leading to improved bioavailability and duration of action.

  • Novel Mechanisms of Action: While often acting on the same target, the thioamide analog may exhibit a modified mechanism of inhibition.

Potential Anticancer and Antifungal Activities

Given the potential of 2,5-Dimethoxybenzamide as an anticancer and antifungal agent, it is plausible that this compound could exhibit similar or even enhanced activities. Studies on other thiobenzamide derivatives have shown promising results. For example, a series of N,N-cyclic-2,4-dihydroxythiobenzamide derivatives displayed antiproliferative activity against HCV29T cancer cell lines, with IC50 values in the range of 10.51–33.98 µg/mL.[7] These same compounds also demonstrated antifungal properties.[7]

While specific cytotoxicity data for this compound is not available in the current literature, the general trend of thioamides exhibiting potent biological activities suggests that it is a promising candidate for further investigation.

Head-to-Head Comparison: A Theoretical Framework

In the absence of direct comparative experimental data, a theoretical comparison can be constructed based on the fundamental differences between amides and thioamides.

Property2,5-Dimethoxybenzamide (Amide)This compound (Thioamide)Implication for Biological Activity
Hydrogen Bonding Weaker H-bond donor, Stronger H-bond acceptorStronger H-bond donor, Weaker H-bond acceptor[5][6]May alter binding affinity and selectivity for target proteins.
Polarizability Less polarizableMore polarizableCan influence van der Waals interactions with the target.
Lipophilicity Generally lowerGenerally higherMay affect cell membrane permeability and bioavailability.
Metabolic Stability Susceptible to hydrolysis by amidasesGenerally more resistant to hydrolysisCould lead to a longer half-life in vivo.
Reactivity Less reactiveMore reactiveMay allow for different types of interactions with biological targets.

Table 2: Theoretical Comparison of Physicochemical Properties and Their Potential Biological Implications.

Experimental Protocols

To facilitate further research and a direct comparison of these two compounds, detailed protocols for key in vitro assays are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of 2,5-Dimethoxybenzamide and this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well plate prepare_compounds Prepare Compound Dilutions treat_cells Treat Cells with Compounds prepare_compounds->treat_cells incubate_treatment Incubate (48-72h) treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for In Vitro Cytotoxicity Screening using MTT Assay.

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin is monitored by an increase in fluorescence as a reporter molecule incorporates into the growing microtubules.[8]

Protocol:

  • Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a general tubulin buffer containing GTP and a fluorescent reporter. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a pre-warmed 96-well plate, add the test compounds to the wells.

  • Initiation of Polymerization: Add the cold tubulin solution to the wells to initiate polymerization.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C and measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter.

  • Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Determine the rate of polymerization and the maximum polymer mass. Calculate the IC50 value for the inhibition of tubulin polymerization.

Tubulin_Polymerization_Assay cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis prepare_tubulin Prepare Tubulin Solution with GTP & Reporter prepare_compounds Prepare Compound Dilutions add_compounds Add Compounds to Plate prepare_compounds->add_compounds initiate_polymerization Add Tubulin to Initiate add_compounds->initiate_polymerization read_fluorescence Read Fluorescence over Time at 37°C initiate_polymerization->read_fluorescence plot_curves Plot Polymerization Curves read_fluorescence->plot_curves calculate_ic50 Calculate IC50 plot_curves->calculate_ic50

Caption: Workflow for Tubulin Polymerization Inhibition Assay.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

Principle: A standardized suspension of a fungus is exposed to serial dilutions of the test compound in a liquid medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the fungus.[9]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in a suitable broth medium (e.g., RPMI-1640).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: Visually or spectrophotometrically determine the lowest concentration of the compound that causes a significant reduction in fungal growth compared to the growth control.

Antifungal_Susceptibility_Test cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prepare_inoculum Prepare Fungal Inoculum prepare_dilutions Prepare Compound Serial Dilutions inoculate_wells Inoculate Wells prepare_dilutions->inoculate_wells incubate_plates Incubate (24-48h) inoculate_wells->incubate_plates determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate_plates->determine_mic

Caption: Workflow for Antifungal Susceptibility Testing via Broth Microdilution.

Signaling Pathway Visualization

The following diagram illustrates the hypothesized signaling pathway for tubulin polymerization inhibitors, leading to apoptosis in cancer cells.

Tubulin_Inhibition_Pathway compound 2,5-Dimethoxybenzamide / this compound tubulin β-Tubulin (Colchicine Site) compound->tubulin Binds to polymerization Tubulin Polymerization compound->polymerization Inhibits tubulin->polymerization microtubules Microtubule Formation polymerization->microtubules spindle Mitotic Spindle Assembly microtubules->spindle mitosis Mitosis spindle->mitosis g2m_arrest G2/M Phase Arrest mitosis->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces

Caption: Hypothesized mechanism of action for tubulin polymerization inhibitors.

Conclusion

While direct comparative data for this compound and 2,5-Dimethoxybenzamide is currently lacking in the scientific literature, this guide provides a comprehensive overview of their potential biological activities based on the established knowledge of related compounds. The 2,5-dimethoxybenzoyl moiety is a promising pharmacophore for the development of anticancer agents, likely acting through the inhibition of tubulin polymerization. The thioamide analog, this compound, holds the potential for enhanced potency and improved pharmacokinetic properties.

The provided experimental protocols offer a clear roadmap for researchers to conduct direct comparative studies and elucidate the full therapeutic potential of these compounds. Further investigation into the anticancer and antifungal activities of both molecules is warranted to expand our understanding of their structure-activity relationships and to pave the way for the development of novel therapeutic agents.

References

A Comparative Guide to Thioamides in Antibacterial Research: Evaluating 2,5-Dimethoxythiobenzamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive comparison of thioamides as potential antibacterial agents, with a specific focus on the structural class represented by 2,5-Dimethoxythiobenzamide. While specific experimental data for this compound is not extensively available in publicly accessible literature, this guide will provide a thorough analysis of the broader thioamide and thiobenzamide classes, supported by experimental data for representative compounds. We will delve into their mechanisms of action, comparative efficacy against key bacterial pathogens, and the standardized protocols for evaluating their antibacterial potential. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.

Introduction: The Enduring Potential of Thioamides in an Era of Antibiotic Resistance

The relentless rise of antibiotic-resistant bacteria necessitates a continuous search for novel chemical scaffolds with potent antibacterial activity. Thioamides, organic compounds characterized by the presence of a thioamide functional group (R-CS-NR'R''), have long been a subject of interest in medicinal chemistry. The substitution of the carbonyl oxygen in an amide with a sulfur atom imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and a distinct reactivity profile. These properties have, in several instances, translated into significant biological activity, including potent antibacterial effects.

The clinical relevance of thioamides is perhaps best exemplified by ethionamide and prothionamide, second-line drugs used in the treatment of multidrug-resistant tuberculosis.[1][2] These drugs underscore the potential of the thioamide scaffold to combat challenging pathogens. The core hypothesis driving research into new thioamide derivatives, such as this compound, is that modifications to the aromatic ring and the substituents on the nitrogen atom can modulate the antibacterial spectrum and potency, potentially leading to compounds with improved efficacy and a better safety profile.

Mechanisms of Action: Diverse Molecular Targets of Thioamides

A key strength of the thioamide class is the diversity of bacterial targets they can be engineered to inhibit. This contrasts with many established antibiotic classes that are limited to a single mechanism of action, making them susceptible to target-based resistance.

Inhibition of Mycolic Acid Synthesis in Mycobacteria

The most well-characterized mechanism of action for thioamides is the inhibition of mycolic acid biosynthesis in Mycobacterium tuberculosis. Ethionamide and prothionamide are prodrugs that are activated by the monooxygenase EthA within the bacterium.[1] The activated form then covalently modifies NAD+, forming an adduct that is a potent inhibitor of InhA, an enoyl-ACP reductase essential for the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.[1][2]

Diagram: Activation and Mechanism of Action of Ethionamide

Ethionamide_Mechanism Ethionamide Ethionamide (Prodrug) Activated_Ethionamide Activated Ethionamide Ethionamide->Activated_Ethionamide Activation Ethionamide_NAD_Adduct Ethionamide-NAD Adduct Activated_Ethionamide->Ethionamide_NAD_Adduct EthA EthA (Monooxygenase) EthA->Activated_Ethionamide NAD NAD+ NAD->Ethionamide_NAD_Adduct InhA InhA (Enoyl-ACP Reductase) Ethionamide_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Bacterial_Cell_Death Bacterial Cell Death Mycolic_Acid_Synthesis->Bacterial_Cell_Death Leads to

Caption: Activation cascade and inhibitory action of Ethionamide.

Inhibition of DNA Gyrase and Topoisomerase IV

Beyond mycobacteria, certain thioamides have been shown to target bacterial DNA replication. Closthioamide, a natural product containing six thioamide bonds, is a potent inhibitor of bacterial DNA gyrase.[3] The replacement of the thioamide moieties with amides completely abrogates its antibiotic activity, highlighting the critical role of the sulfur atom in its mechanism of action.[3] DNA gyrase and the related enzyme topoisomerase IV are essential for relieving topological stress in DNA during replication and are validated targets for antibacterial drugs.

Inhibition of Other Essential Bacterial Enzymes

Recent research has expanded the known targets of thioamides to other essential bacterial enzymes. For instance, a series of thioamide-containing compounds have been developed as potent inhibitors of urease, an enzyme crucial for the survival of certain pathogenic bacteria like Helicobacter pylori and some urinary tract pathogens.[3] These compounds demonstrated strong inhibitory activity against both Gram-positive and Gram-negative bacteria.[3]

Comparative Antibacterial Efficacy: A Review of Experimental Data

The antibacterial efficacy of thioamides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the reported MIC values for a selection of thioamide derivatives against common Gram-positive and Gram-negative bacteria. It is important to note the absence of specific data for this compound in the reviewed literature.

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference(s)
Thioamide-containing Urease Inhibitors Staphylococcus aureus< 0.003 - 0.097[3]
Escherichia coli< 0.003 - 0.097[3]
Pseudomonas aeruginosa< 0.003 - 0.097[3]
N-piperidine thioamide analog Methicillin-resistant Staphylococcus aureus (MRSA)30[3]
Copper (II) complex of N-piperidine thioamide Methicillin-resistant Staphylococcus aureus (MRSA)20[3]
2,2'-dithiobis(benzamide) derivatives Mycobacterium tuberculosis H37RvPotent activity reported[4]
Thiopyrimidine-Benzenesulfonamide Compounds Klebsiella pneumoniae375[5]
Pseudomonas aeruginosa375[5]
N-Benzamide Derivatives Bacillus subtilis6.25[6]
Escherichia coli3.12[6]
Thiosemicarbazide Derivatives Staphylococcus aureus ATCC 25923 (MSSA)62.5[7]
Staphylococcus aureus ATCC 43300 (MRSA)62.5[7]
Benzothiazole Inhibitors Staphylococcus aureus<0.03125–0.25[8]
Escherichia coli1-8[8]
Pseudomonas aeruginosa1-4[8]
Klebsiella pneumoniae1-4[8]

Note: The presented MIC values are from various studies and experimental conditions may differ. Direct comparison should be made with caution. The table highlights the potential of thioamide derivatives against a range of bacteria, including drug-resistant strains.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

To ensure the generation of reliable and comparable data, the determination of MIC values should adhere to standardized protocols. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and robust technique.

Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period.

Materials
  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2 °C)

  • Multichannel pipette

Step-by-Step Methodology
  • Preparation of Test Compound Stock Solution:

    • Accurately weigh the test compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of the solvent in the assay should be non-inhibitory to the bacteria (typically ≤1%).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Serial Dilutions in the Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (appropriately diluted in CAMHB to twice the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).

  • Inoculation of the Microtiter Plate:

    • Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to their final test concentrations.

  • Incubation:

    • Seal the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.

    • The growth control (column 11) should show distinct turbidity, and the sterility control (column 12) should remain clear.

Diagram: Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Prep_Compound Prepare Compound Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Compound->Serial_Dilution Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plate with Bacteria Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation->Read_MIC

Caption: A streamlined workflow for MIC determination.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for this compound is not possible without specific data, general trends can be inferred from the broader thioamide and thiobenzamide literature.

  • The Thioamide Moiety is Crucial: As demonstrated with closthioamide, the presence of the sulfur atom is often essential for antibacterial activity.[3]

  • Aromatic Ring Substituents: The nature and position of substituents on the aromatic ring significantly influence activity. Electron-withdrawing or -donating groups can affect the electronic properties of the thioamide group and the overall lipophilicity of the molecule, which in turn impacts its ability to penetrate bacterial membranes and interact with its target.

  • N-Substituents: Modifications to the substituents on the thioamide nitrogen can also modulate activity. These changes can affect the compound's steric profile and its ability to form hydrogen bonds with the target enzyme.

Conclusion and Future Directions

The thioamide scaffold remains a promising area for the discovery of new antibacterial agents. While this guide could not provide a direct comparative analysis of this compound due to a lack of available data, the exploration of the broader thioamide class reveals significant potential. The diverse mechanisms of action, including the inhibition of mycolic acid synthesis, DNA replication, and other essential enzymatic pathways, offer multiple avenues for drug development.

Future research should focus on the systematic synthesis and evaluation of novel thiobenzamide derivatives, including this compound, to build a comprehensive structure-activity relationship profile. The standardized protocols outlined in this guide provide a robust framework for such investigations. By combining rational drug design with rigorous experimental evaluation, the scientific community can continue to unlock the full therapeutic potential of the thioamide class in the ongoing fight against antibiotic resistance.

References

A Comparative Guide to the Structure-Activity Relationships of 2,5-Dimethoxythiobenzamide Analogs: An Inquiry into a Promising Chemical Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the search for novel pharmacophores with potent and selective biological activities is a perpetual endeavor. The 2,5-dimethoxythiobenzamide scaffold has emerged as a molecule of interest, combining the bio-functional thioamide group with the electronically rich 2,5-dimethoxy substitution pattern. While comprehensive structure-activity relationship (SAR) studies on this specific analog series are still nascent in publicly available literature, a comparative analysis of related structures provides invaluable insights into its potential as a therapeutic agent. This guide synthesizes data from studies on analogous thiobenzamides, benzamides, and other 2,5-dimethoxy-substituted compounds to construct a predictive SAR framework, offering a valuable resource for researchers and drug development professionals.

The Significance of the Thioamide Moiety and 2,5-Dimethoxy Phenyl Ring

The thioamide group, a bioisostere of the amide bond, imparts unique physicochemical properties to a molecule, including altered hydrogen bonding capabilities, increased lipophilicity, and different metabolic stability.[1] These characteristics can lead to enhanced pharmacological profiles. Thioamide-containing compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and antiviral effects.[1]

The 2,5-dimethoxy substitution on the phenyl ring is another key feature. The methoxy groups are electron-donating, which can influence the electronic distribution of the entire molecule, affecting receptor binding and metabolic pathways. The positions of these groups can also create specific steric hindrances or favorable interactions within a biological target.

This guide will explore the SAR of analogs by dissecting the core structure into three key components: the thioamide functional group, the 2,5-dimethoxy substituted phenyl ring, and potential substitutions on the amide nitrogen.

Comparative SAR Analysis of Thiobenzamide and Related Analogs

The Thioamide vs. Amide Core: Impact on Cytotoxicity

A pivotal aspect of the this compound scaffold is the presence of the thioamide group. Direct comparisons with their amide (benzamide) counterparts often reveal significant differences in biological activity. For instance, studies on a series of thiobenzanilides have shown that these compounds induce higher cytotoxicity in human melanoma A375 cells compared to their nitrobenzanilide analogs.[2] This suggests that the sulfur atom plays a crucial role in the molecule's anticancer properties.

The proposed mechanism for the enhanced cytotoxicity of thiobenzanilides involves the induction of apoptosis through the disruption of mitochondrial function.[2] This is characterized by a loss of mitochondrial membrane potential, a reduction in ATP synthesis, increased generation of reactive oxygen species (ROS), and activation of caspase-3.[2]

Table 1: Comparison of Cytotoxicity between Thiobenzanilides and Nitrobenzanilides

CompoundFunctional GroupCell LineKey EffectReference
Thiobenzanilides (4a-c)ThioamideA375 (Melanoma)Higher cytotoxicity, G2/M phase arrest, apoptosis[2]
Nitrobenzanilides (3a-c)AmideA375 (Melanoma)Lower cytotoxicity[2]
Influence of Substitutions on the Phenyl Ring

While our focus is on the 2,5-dimethoxy pattern, understanding the impact of other substituents on the phenyl ring of thiobenzamides and benzamides can provide a broader SAR context.

In a series of sulfamoyl benzamide analogs investigated as enzyme inhibitors, the nature of the substituent on the N-phenyl ring of the benzamide core significantly influenced both potency and selectivity.[3] For instance, a 4-bromophenyl group led to potent inhibition of certain enzyme isoforms.[3] This highlights the importance of the electronic and steric properties of substituents on the phenyl ring for biological activity.

For 2,5-disubstituted benzoxazoles, another class of compounds with a related structural motif, a large spectrum of antimicrobial activity was observed with varying substitutions.[4] Quantitative structure-activity relationship (QSAR) analysis revealed that the activity contributions of different substituents could be correlated with their physicochemical properties, aiding in the prediction of lead optimization.[4]

N-Substitution on the Thioamide/Amide Nitrogen

Modification of the nitrogen atom of the thioamide or amide group is a common strategy in medicinal chemistry to modulate activity and pharmacokinetic properties. In a study of bis-benzamides as inhibitors of androgen receptor-coactivator interaction, substitutions at the N-terminus were found to be critical for antiproliferative activity.

Similarly, for a series of benzamide derivatives acting as smoothened antagonists, modifications on the amide portion of the molecule led to compounds with significant inhibitory effects on the Hedgehog signaling pathway.[5]

Potential Therapeutic Applications and Mechanisms of Action

Based on the activities of structurally related compounds, this compound analogs hold promise in several therapeutic areas:

  • Anticancer Activity: The demonstrated cytotoxicity and pro-apoptotic effects of thiobenzanilides suggest that this compound analogs could be potent anticancer agents.[2] The mechanism may involve the induction of oxidative stress and mitochondrial dysfunction, leading to cell cycle arrest and apoptosis.[2]

  • Antimicrobial Activity: The broad-spectrum antimicrobial activity of various substituted benzoxazoles and other heterocyclic compounds suggests that this compound analogs could be explored for their antibacterial and antifungal properties.[4]

Below is a diagram illustrating a potential mechanism of action for anticancer activity based on related thiobenzamide compounds.

G cluster_cell Cancer Cell Analog This compound Analog Mitochondrion Mitochondrion Analog->Mitochondrion disrupts function CellCycleArrest G2/M Phase Cell Cycle Arrest Analog->CellCycleArrest ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP ATP ↓ ATP Synthesis Mitochondrion->ATP Caspase3 ↑ Caspase-3 Activation ROS->Caspase3 MMP->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Reactant 2,5-Dimethoxybenzamide Reagent Lawesson's Reagent in dry Toluene Reactant->Reagent Condition Reflux Reagent->Condition Product This compound Condition->Product

References

Cross-validation of in silico predictions with in vitro results for 2,5-Dimethoxythiobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Integrating In Silico Predictions with In Vitro Experimental Realities for Novel Drug Candidates

In the fast-paced world of drug discovery, the mantra "fail early, fail cheap" reigns supreme.[1] The journey from a promising molecule to a market-ready therapeutic is long and fraught with peril, with many candidates failing due to unforeseen toxicity or poor pharmacokinetic profiles.[1][2] To de-risk this process, researchers are increasingly turning to a powerful synergy: the cross-validation of in silico (computer-based) predictions with in vitro (laboratory-based) results.[3][4][5] This guide uses 2,5-Dimethoxythiobenzamide, a novel thiobenzamide derivative, as a case study to illustrate how this integrated approach can accelerate discovery, optimize resource allocation, and ultimately, increase the probability of success.

Thiobenzamides are a class of organic compounds containing a thioamide group attached to a benzene ring, known for a range of biological activities, including potential antiretroviral and antitubercular effects.[6] While specific data on this compound is limited, its structural relatives have garnered significant interest, making it an ideal candidate for a predictive and validation workflow.[7][8]

The Drug Discovery & Validation Workflow

The modern drug discovery pipeline is no longer a linear path but an iterative cycle of prediction, testing, and refinement.[3] Computational models provide a rapid, high-throughput first pass, flagging potential liabilities and highlighting promising characteristics before a single pipette is lifted.[1][9] These predictions, however, are not infallible and must be anchored in biological reality through rigorous experimental validation.

G cluster_0 In Silico Prediction Phase cluster_1 In Vitro Validation Phase cluster_2 Cross-Validation & Decision in_silico In Silico ADMET & Activity Prediction data_analysis Data Analysis & Candidate Prioritization in_silico->data_analysis Predicted Properties synthesis Compound Synthesis (this compound) data_analysis->synthesis Select Candidate for Validation cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) synthesis->cytotoxicity target_assay Target Engagement Assay (e.g., Enzyme Inhibition) synthesis->target_assay comparison Compare Predicted vs. Experimental Data cytotoxicity->comparison Experimental IC50 Data target_assay->comparison Experimental Potency Data decision Decision Point: Proceed, Optimize, or Terminate comparison->decision G start Start: Plate HepG2 Cells treat Add Serial Dilutions of This compound start->treat incubate1 Incubate for 48 hours treat->incubate1 add_mtt Add MTT Reagent to Each Well incubate1->add_mtt incubate2 Incubate for 4 hours (Formazan Formation) add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read end End: Calculate IC50 read->end G cluster_decision Decision Pathways start Cross-Validation Results proceed Proceed to In Vivo (Therapeutic Index Acceptable) start->proceed IC50 > 50 µM (Low Toxicity) optimize Optimize Structure (Reduce Toxicity, Retain Potency) start->optimize 1 µM < IC50 < 50 µM (Moderate Toxicity) terminate Terminate Project (Toxicity Too High) start->terminate IC50 < 1 µM (High Toxicity)

References

Comparative analysis of the synthetic efficiency of different thionating reagents for 2,5-Dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient conversion of amides to their corresponding thioamides is a critical transformation. Thioamides are versatile intermediates and are present in numerous biologically active compounds. This guide provides an in-depth comparative analysis of the synthetic efficiency of various thionating reagents for the conversion of 2,5-Dimethoxybenzamide to 2,5-Dimethoxythiobenzamide. We will delve into the mechanistic nuances, practical advantages, and limitations of each reagent, supported by experimental data and protocols to aid in your synthetic strategy.

Introduction to Thionation

The thionation of a carbonyl group, specifically an amide, involves the replacement of the oxygen atom with a sulfur atom. This transformation significantly alters the electronic and steric properties of the molecule, opening avenues for further functionalization or imparting specific biological activities. The choice of thionating reagent is paramount and depends on factors such as substrate reactivity, desired yield, reaction conditions, and ease of purification.

This guide will focus on the following widely used thionating reagents:

  • Lawesson's Reagent (LR)

  • Phosphorus Pentasulfide (P₄S₁₀)

  • Modified P₄S₁₀ Reagents:

    • P₄S₁₀/Hexamethyldisiloxane (HMDO)

    • P₄S₁₀/Pyridine Complex

We will assess their performance in the context of synthesizing this compound, a key building block in medicinal chemistry.

Reagent Analysis and Performance Comparison

Lawesson's Reagent (LR)

Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a popular, mild, and often highly effective thionating agent for a wide range of carbonyl compounds, including amides.[1][2]

Mechanism: In solution, Lawesson's Reagent exists in equilibrium with a more reactive dithiophosphine ylide monomer. The reaction with an amide proceeds through a [2+2] cycloaddition to form a four-membered oxathia-phosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion, driven by the formation of a stable P=O bond, to yield the desired thioamide and a phosphorus-containing byproduct.[2]

Diagram of Lawesson's Reagent Mechanism:

lawesson_mechanism cluster_reagents Reagents cluster_reaction Reaction Pathway cluster_products Products amide 2,5-Dimethoxybenzamide (R-C(O)NH2) intermediate Oxathia-phosphetane Intermediate amide->intermediate + LR LR Lawesson's Reagent LR->intermediate thioamide This compound (R-C(S)NH2) intermediate->thioamide Cycloreversion byproduct Phosphorus Byproduct intermediate->byproduct

Caption: Mechanism of amide thionation using Lawesson's Reagent.

Advantages:

  • Mild Reaction Conditions: Often effective at or slightly above room temperature, which helps in preserving sensitive functional groups.[3]

  • High Selectivity: Generally, amides react faster than esters, allowing for selective thionation in multifunctional molecules.[1]

  • Good to Excellent Yields: Frequently provides high yields of the desired thioamide.

Disadvantages:

  • Byproduct Removal: The phosphorus-containing byproducts can sometimes be challenging to separate from the desired product, often necessitating column chromatography.[4]

  • Unpleasant Odor: Lawesson's Reagent and its byproducts are known for their strong, unpleasant smell.

  • Thermal Instability: Can decompose at higher temperatures (above 110 °C).[2]

Phosphorus Pentasulfide (P₄S₁₀)

Phosphorus pentasulfide is a traditional and powerful thionating agent. It exists as a stable adamantane-like cage structure, P₄S₁₀.

Mechanism: For thionation to occur, the P₄S₁₀ cage must first dissociate into more reactive P₂S₅ monomers, a process that typically requires elevated temperatures. The subsequent mechanism is thought to be similar to that of Lawesson's Reagent, involving the formation of a transient intermediate.

Advantages:

  • Cost-Effective: P₄S₁₀ is generally less expensive than Lawesson's Reagent.

  • High Reactivity: Its high reactivity can be advantageous for less reactive amides.

Disadvantages:

  • Harsh Conditions: Often requires high temperatures (refluxing in high-boiling solvents like toluene or xylene) and a larger excess of the reagent.[1]

  • Lower Selectivity: The harsh conditions can lead to side reactions and lower selectivity compared to Lawesson's Reagent.

  • Difficult Workup: The workup can be complicated due to the formation of various phosphorus-sulfur byproducts.

Modified P₄S₁₀ Reagents

To overcome the drawbacks of using P₄S₁₀ alone, several modified reagent systems have been developed.

The addition of HMDO to P₄S₁₀ has been shown to dramatically improve its utility as a thionating agent, often providing yields comparable or superior to Lawesson's Reagent.[5][6]

Advantages:

  • Improved Yields and Selectivity: This combination often leads to higher yields and better selectivity.[7]

  • Simplified Workup: A significant advantage is the simplified workup. The reagent-derived byproducts can often be removed by a simple hydrolytic workup or filtration through silica gel, avoiding the need for extensive chromatography.[5][6]

The complex formed between P₄S₁₀ and pyridine is a storable, crystalline solid that serves as a highly effective and selective thionating agent.[8][9]

Advantages:

  • Cleaner Reactions: This reagent often provides cleaner reaction profiles and purer products, simplifying purification.[8]

  • High Thermal Stability: The complex is stable at higher temperatures where Lawesson's Reagent might decompose, allowing for a broader range of reaction conditions.[8][9]

  • Odorless: The crystalline reagent is odorless, which is a significant practical advantage.[8]

Comparative Performance Data

The following table summarizes the typical reaction conditions and expected yields for the thionation of aromatic amides, which can be considered representative for 2,5-Dimethoxybenzamide.

ReagentSolventTemperature (°C)Time (h)Yield (%)Workup
Lawesson's Reagent Toluene/THF80-1101-485-95Chromatography
P₄S₁₀ Toluene/Xylene110-1406-1260-80Difficult
P₄S₁₀/HMDO DichloromethaneRoom Temp.4~84Hydrolytic/Filtration
P₄S₁₀-Pyridine AcetonitrileReflux0.5-2>90Simple

Note: The data presented is based on general procedures for aromatic amides and may require optimization for 2,5-Dimethoxybenzamide.

Experimental Protocols

General Workflow for Thionation

Diagram of the General Experimental Workflow:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Amide and Thionating Reagent in Solvent heat Heat to Desired Temperature and Monitor by TLC reagents->heat quench Quench Reaction heat->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify

Caption: A generalized workflow for the thionation of amides.

Protocol 1: Thionation using Lawesson's Reagent

  • To a solution of 2,5-Dimethoxybenzamide (1.0 eq) in anhydrous toluene or THF, add Lawesson's Reagent (0.5-0.6 eq).

  • Heat the reaction mixture to 80-110 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.[3][10]

Protocol 2: Thionation using P₄S₁₀/HMDO

  • To a suspension of P₄S₁₀ (0.25-0.33 eq) in dichloromethane, add 2,5-Dimethoxybenzamide (1.0 eq) followed by hexamethyldisiloxane (HMDO, ~1.7 eq).

  • Stir the mixture at room temperature and monitor the reaction by TLC.[11]

  • After completion, the reaction can be worked up by pouring into a saturated aqueous solution of sodium bicarbonate and extracting with an organic solvent.

  • The organic layer is then dried and concentrated. The crude product can often be purified by simple filtration or recrystallization.[5][6]

Protocol 3: Thionation using P₄S₁₀-Pyridine Complex

  • Add the P₄S₁₀-Pyridine complex to a solution of 2,5-Dimethoxybenzamide (1.0 eq) in anhydrous acetonitrile.

  • Reflux the reaction mixture and monitor its progress by TLC.[9]

  • Once the reaction is complete, cool the mixture and add water.

  • The product can then be extracted with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated to yield the crude thioamide, which can be further purified if necessary.[12]

Conclusion and Recommendations

The choice of thionating reagent for the synthesis of this compound from 2,5-Dimethoxybenzamide depends on the specific requirements of the synthesis, including scale, purity requirements, and available equipment.

  • For general laboratory-scale synthesis with a focus on high yield and mild conditions, Lawesson's Reagent remains a reliable choice , provided that chromatographic purification is acceptable.[1][3]

  • For a more cost-effective and scalable process with a simplified workup, the P₄S₁₀/HMDO reagent system is highly recommended. [5][6] It often provides comparable or even superior yields to Lawesson's Reagent without the need for tedious chromatography.

  • The P₄S₁₀-Pyridine complex stands out for its clean reaction profile, high thermal stability, and ease of handling. [8][9] It is an excellent alternative, particularly when dealing with substrates that are sensitive to the impurities in other reagents or when higher reaction temperatures are required.

Ultimately, the optimal reagent and conditions should be determined through small-scale experimental evaluation for the specific application.

References

A Comparative Guide to the Efficacy of Substituted Benzamide and Thiobenzamide Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the benzamide and thiobenzamide scaffolds have emerged as privileged structures, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of derivatives within this class, with a particular focus on the influence of methoxy substitutions. While direct comparative efficacy studies on 2,5-dimethoxythiobenzamide derivatives are not extensively available in current literature, this guide will synthesize data from closely related analogues to provide a comprehensive framework for researchers. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Rationale for Investigating Substituted Benzamides and Thiobenzamides

The core appeal of the benzamide and thiobenzamide scaffold lies in its synthetic tractability and its ability to interact with various biological targets implicated in cancer progression. The introduction of different substituents, such as methoxy groups, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. These modifications can influence cell permeability, target binding affinity, and metabolic stability, ultimately impacting both in vitro cytotoxicity and in vivo antitumor efficacy.

In Vitro Efficacy Assessment: From Cytotoxicity to Mechanistic Insights

The initial evaluation of any potential anticancer compound begins with a thorough in vitro assessment. This stage is critical for establishing a preliminary understanding of a compound's potency and mechanism of action.

Foundational Cytotoxicity Screening

A primary measure of a compound's potential is its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.

Table 1: Comparative In Vitro Cytotoxicity of Representative Benzamide and Chalcone Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Citation
2',5'-DimethoxychalconeCompound 13NTUB1 (Bladder)Not Specified[1]
PC3 (Prostate)Not Specified[1]
Compound 17NTUB1 (Bladder)Not Specified[1]
PC3 (Prostate)Not Specified[1]
2,5-DiaminobenzamideCompound 7Various Human Cancer Cell Lines1.0[2]

Note: Specific IC50 values for the 2',5'-dimethoxychalcone derivatives were not explicitly provided in the abstract, but potent inhibitory effects were noted.[1]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Expert Insight: The choice of incubation time is critical and should be optimized based on the doubling time of the specific cancer cell line being used.

Delving Deeper: Mechanism of Action Studies

Understanding how a compound exerts its cytotoxic effects is paramount. Key mechanistic investigations include cell cycle analysis and evaluation of apoptosis induction.

Cell Cycle Analysis via Flow Cytometry

Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to cell growth arrest and eventual cell death.

Workflow for Cell Cycle Analysis:

Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.

Studies on 2',5'-dimethoxychalcone derivatives have shown that they can induce G1 or G2/M phase arrest in different cancer cell lines, ultimately leading to apoptosis.[1]

Apoptosis Induction

The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer therapies.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cancer cells with the compound of interest at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Research has demonstrated that active 2,5-diaminobenzamide derivatives increase the sub-G1 population and the number of Annexin V-positive cells, indicating apoptosis induction.[2]

Transitioning to In Vivo Models: Assessing Efficacy in a Biological System

Promising in vitro results are the gateway to the more complex and resource-intensive in vivo studies. These experiments are crucial for evaluating a compound's efficacy, toxicity, and pharmacokinetics in a living organism.

Xenograft Models: A Standard for Preclinical Evaluation

Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical anticancer drug evaluation.

Workflow for a Xenograft Study:

Caption: Workflow for a typical human tumor xenograft study.

For instance, a study on 2-amino-5-(thiophen-2-yl)benzamide derivatives demonstrated their ability to reduce tumor volume in HCT116 cell xenografts in nude mice.[3]

Table 2: Representative In Vivo Efficacy of a Benzamide Derivative

CompoundAnimal ModelCancer TypeDosingResultCitation
8b (a 2-amino-5-(thiophen-2-yl)benzamide derivative)Nude Mice XenograftHCT116 (Colon)45 mg/kg60% Tumor Growth Inhibition[3]
80 mg/kg47% Tumor Growth Inhibition[3]

Expert Insight: It is crucial to monitor for signs of toxicity in the animal models, such as weight loss, as this provides an initial assessment of the therapeutic window of the compound. The aforementioned study noted that compound 8b did not induce the weight loss observed with the comparator drug, MS-275.[3]

Bridging In Vitro and In Vivo: The Path Forward

The ultimate goal of preclinical studies is to identify compounds with a favorable balance of potent anticancer activity and minimal toxicity. The journey from in vitro screening to in vivo validation is a rigorous process of elimination and optimization. While the specific efficacy of this compound derivatives remains an area for future investigation, the methodologies and insights presented in this guide provide a robust framework for the evaluation of this and other promising classes of anticancer compounds. The continued exploration of structure-activity relationships within the benzamide and thiobenzamide families holds significant promise for the development of next-generation cancer therapeutics.

References

A Senior Application Scientist's Guide: Assessing the Off-Target Effects of 2,5-Dimethoxythiobenzamide in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, the identification of a potent "on-target" molecule is only the beginning. The complex intracellular environment presents a vast landscape of potential unintended binding partners. These "off-target" interactions are a primary driver of compound attrition, leading to unforeseen toxicity or diminished efficacy.[1] For compounds like 2,5-Dimethoxythiobenzamide, a member of the thioamide class, a thorough off-target assessment is not merely a precautionary step but a critical component of its development. Thioamides are known bioisosteres of amides and are found in various pharmaceuticals; however, the thioamide functional group can also be metabolically activated to form reactive species, leading to potential hepatotoxicity through covalent binding to cellular proteins.[2][3][4]

This guide provides a comparative framework for designing and executing a robust off-target assessment strategy for this compound. We will move beyond simple protocols to explore the causal logic behind experimental choices, enabling researchers to build a self-validating data package that rigorously defines the compound's selectivity profile.

The Strategic Funnel: An Integrated Workflow for Off-Target Profiling

A successful off-target assessment strategy is not a single experiment but a multi-pronged, tiered approach. We begin with broad, high-throughput screens to cast a wide net, followed by more focused, hypothesis-driven assays to validate and characterize initial findings. This "funnel" approach ensures efficient use of resources while building a comprehensive understanding of the compound's behavior.

Off_Target_Workflow Compound This compound (Test Compound) Broad_Screen Tier 1: Broad Screening (High-Throughput) Compound->Broad_Screen Kinase_Profiling Kinase Panel Screen (>400 Kinases) Broad_Screen->Kinase_Profiling Receptor_Screen Receptor Binding Panel (GPCRs, Ion Channels) Broad_Screen->Receptor_Screen Cell_Panel Phenotypic Screen (Diverse Cell Line Panel) Broad_Screen->Cell_Panel Decision_1 Analyze Hits & Phenotypes Kinase_Profiling->Decision_1 Receptor_Screen->Decision_1 Cell_Panel->Decision_1 Validation Tier 2: Hit Validation & Mechanistic Assays Decision_1->Validation Hits Identified IC50 Dose-Response (IC50) Determination Validation->IC50 Cellular_TE Cellular Target Engagement (e.g., NanoBRET, CETSA) Validation->Cellular_TE MitoTox Mitochondrial Toxicity Assays Validation->MitoTox Decision_2 Confirm Off-Target Activity? IC50->Decision_2 Cellular_TE->Decision_2 MitoTox->Decision_2 Characterization Tier 3: Functional Characterization Decision_2->Characterization Yes Output Comprehensive Selectivity Profile (On-Target vs. Off-Target Potency) Decision_2->Output No Pathway_Analysis Downstream Signaling (Phospho-Proteomics, Western Blot) Characterization->Pathway_Analysis Gene_Expression Transcriptomic Profiling (RNA-Seq) Characterization->Gene_Expression Reactive_Metabolite Reactive Metabolite Trapping Characterization->Reactive_Metabolite Characterization->Output

Caption: Integrated workflow for assessing off-target effects.

Comparative Analysis of Primary Screening Platforms

The initial screening phase aims to quickly identify potential areas of concern. The choice of platform depends on the predicted physicochemical properties of the compound and known liabilities of its chemical class.

MethodologyPrincipleInformation GainedStrengthsLimitations
Kinase Profiling Measures the compound's effect on the enzymatic activity of a large panel of purified kinases.[5]Kinome-wide selectivity profile; identifies potential inhibition or activation of specific kinases.High-throughput, quantitative, and directly assesses functional impact on a critical enzyme class often implicated in off-target effects.[1]Limited to the kinases in the panel; biochemical assays may not fully reflect cellular activity due to factors like membrane permeability and intracellular ATP concentration.[6]
Receptor Binding Quantifies the displacement of a radiolabeled or fluorescent ligand from a specific receptor by the test compound.[7]Affinity (Ki) for a wide range of receptors (e.g., GPCRs, ion channels, transporters).Broad coverage of major drug target families; highly standardized and reproducible.[8]Provides binding data but no functional information (agonist vs. antagonist); can be prone to artifacts from fluorescent compounds.[7][9]
Phenotypic Screening Assesses the compound's impact on a cellular phenotype (e.g., viability, morphology) across a panel of diverse cell lines.[10]Identifies cell-type specific sensitivities and provides an integrated readout of all on- and off-target effects leading to a specific phenotype.High biological relevance; unbiased discovery of unexpected activities.[11]Lacks specificity; does not identify the molecular target(s) responsible for the observed phenotype, requiring extensive deconvolution.[1]

Experimental Deep Dive: Protocols and Rationale

Here, we detail the methodologies for key assays, emphasizing the scientific reasoning behind our choices.

Tier 1: Kinase Selectivity Profiling

Given that a significant portion of FDA-approved drugs target kinases, and the pyridine motif common in many structures is a known kinase binder, assessing kinome-wide selectivity is a prudent first step.[12]

Objective: To identify unintended interactions between this compound and the human kinome.

Recommended Platform: A large-scale biochemical panel (e.g., >400 kinases) using a radiometric or TR-FRET format at a single high concentration (e.g., 10 µM). Radiometric assays are considered a gold standard as they directly measure enzyme activity, reducing false positives compared to indirect detection methods.[13]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 100 µM intermediate dilution in the appropriate kinase assay buffer.

  • Assay Plate Setup: In a 384-well plate, add purified kinase, the specific peptide/protein substrate, and assay buffer.

  • Compound Addition: Add the compound to a final concentration of 10 µM. Include a "no inhibitor" (DMSO vehicle) control and a known inhibitor for each kinase as a positive control.

  • Reaction Initiation: Start the reaction by adding an ATP solution (often containing γ-³³P-ATP for radiometric assays) at the Km concentration for each specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination & Detection: Stop the reaction and measure the incorporation of the labeled phosphate into the substrate. For radiometric assays, this involves capturing the substrate on a filter membrane and quantifying with a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control: % Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO)).

Causality & Rationale:

  • Why 10 µM? This high concentration serves as a stringent test to reveal even weak interactions that might become relevant at higher therapeutic doses or due to bioaccumulation.

  • Why ATP at Km? Using a physiological ATP concentration is crucial. Compounds that are ATP-competitive will appear less potent in cellular environments where ATP levels are high. Testing at Km provides a standardized baseline for comparison.[5]

Kinase Target% Inhibition @ 10 µMClassification
Target X (Hypothetical On-Target) 95%On-Target Hit
SRC 82%Potential Off-Target
VEGFR2 65%Potential Off-Target
p38α (MAPK14) 51%Potential Off-Target
CDK2 15%No Significant Hit
EGFR 8%No Significant Hit

Any kinase showing >50% inhibition should be flagged for follow-up IC50 determination.

Tier 2: Cellular Viability and Mitochondrial Health Assessment

Given the potential for thioamide-containing compounds to cause hepatotoxicity, assessing cytotoxicity in a relevant cell line like HepG2 is essential.[2] Mitochondrial toxicity is a common mechanism of drug-induced liver injury, making it a critical follow-up investigation.[14][15][16]

Objective: To determine the compound's general cytotoxicity and specifically probe for mitochondrial dysfunction.

  • Cell Seeding: Seed HepG2 cells (a human liver carcinoma cell line) into a 96-well clear-bottom black plate at a density of 10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Perform a serial dilution of this compound (e.g., from 100 µM down to 1 nM) in cell culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • Reagent Addition: Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 1-4 hours.

  • Detection: Measure fluorescence (Ex/Em ~560/590 nm) using a plate reader.

  • Data Analysis: Normalize the fluorescence data to the vehicle control and plot the dose-response curve to calculate the IC50 value.

  • Cell Treatment: Seed and treat cells with the compound at concentrations around the viability IC50 (e.g., 0.5x, 1x, 2x IC50) for a shorter duration (e.g., 24 hours). Include a known mitochondrial toxin like CCCP as a positive control.

  • Dye Loading: Remove the treatment medium and incubate the cells with a fluorescent MMP dye such as JC-1 or TMRE according to the manufacturer's instructions.

  • Detection: Measure fluorescence using a plate reader, fluorescence microscope, or flow cytometer. For JC-1, a loss of MMP is indicated by a shift from red to green fluorescence.

  • Data Analysis: Quantify the change in fluorescence signal relative to the vehicle control. A significant decrease in the signal (for TMRE) or the red/green ratio (for JC-1) indicates mitochondrial depolarization.[17]

Causality & Rationale:

  • Why HepG2 cells? They are a widely accepted model for liver toxicity studies because they retain many of the metabolic enzymes found in primary hepatocytes.

  • Why compare viability and mitochondrial assays? If the loss of mitochondrial membrane potential occurs at concentrations lower than the overall cytotoxicity IC50, it strongly suggests that mitochondrial dysfunction is a primary mechanism of toxicity, rather than a secondary consequence of cell death.[18]

Cell LinePrimary TissueViability IC50 (µM)
HepG2 Liver12.5
HEK293 Kidney45.8
A549 (On-Target Model) Lung> 100

Tier 3: Characterizing Confirmed Off-Target Interactions

If a reproducible off-target hit is confirmed (e.g., SRC kinase inhibition), the next step is to understand its functional consequence in a cellular context.

Objective: To determine if the off-target interaction with SRC kinase leads to the inhibition of its downstream signaling pathway.

Signaling_Pathway RTK Growth Factor Receptor (e.g., PDGFR) SRC SRC Kinase RTK->SRC Activates STAT3 STAT3 SRC->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Regulates Compound 2,5-Dimethoxy- thiobenzamide Compound->SRC Inhibits

Caption: Hypothetical off-target inhibition of the SRC/STAT3 pathway.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., one known to have active SRC signaling) and serum-starve overnight.

  • Stimulation and Inhibition: Pre-treat cells with this compound (at 1x and 5x its SRC IC50) for 2 hours. Then, stimulate the pathway with an appropriate growth factor (e.g., PDGF) for 15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. Follow with HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal to determine the degree of inhibition.

Causality & Rationale: This experiment directly links the biochemical off-target finding (SRC inhibition) to a functional cellular outcome (decreased STAT3 phosphorylation). Observing a dose-dependent decrease in p-STAT3 provides strong evidence that the off-target interaction is meaningful within a living cell.

Conclusion: Building a Defensible Selectivity Profile

Assessing the off-target effects of a compound like this compound is a systematic process of de-risking. By employing a tiered strategy that begins with broad screening and progresses to specific mechanistic studies, researchers can build a comprehensive data package. This guide provides a framework for not only generating high-quality data but also for understanding the causal links between experimental design, the results obtained, and their implications for the compound's therapeutic potential. An ideal compound will exhibit a large window between its on-target potency and any off-target liabilities. Objectively defining this window is the ultimate goal of this comparative assessment.

References

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 2,5-Dimethoxythiobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of 2,5-Dimethoxythiobenzamide (CAS No. 351065-79-7), a compound utilized in specialized industrial and scientific research applications.[1][2] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The high acute toxicity of this compound necessitates a rigorous and well-documented disposal pathway, managed from the point of generation to its final disposition by a certified hazardous waste facility.

The foundation of this guide rests on the principle that waste management is an integral part of the experimental process. A disposal plan must be in place before any work with this compound begins. This protocol synthesizes information from Safety Data Sheets (SDS), along with federal and state regulations established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4][5]

Hazard Profile and Regulatory Framework

Understanding the specific risks associated with this compound is the first step in managing its waste stream effectively. The compound's hazard classification dictates the stringent handling and disposal requirements.

Regulatory Imperative: The disposal of this chemical falls under the EPA's Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle-to-grave".[4] In the laboratory setting, OSHA's standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the establishment of a Chemical Hygiene Plan (CHP) that includes specific procedures for waste disposal.[5][6] Your institution's Environmental Health and Safety (EHS) department is responsible for implementing these regulations.

Data Summary Table:

ParameterInformationSource
Chemical Name This compound[1][2]
CAS Number 351065-79-7[1][2]
Signal Word Danger [1]
Hazard Classifications Acute Toxicity, Oral (Category 3)Acute Toxicity, Dermal (Category 3)Acute Toxicity, Inhalation (Category 4)[1]
Key Hazard Statements H301: Toxic if swallowedH311: Toxic in contact with skinH332: Harmful if inhaled[1]
Required PPE Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.[7][8]
Engineering Controls Work in a certified chemical fume hood.[9][10]
Primary Disposal Route Approved Hazardous Waste Disposal Plant via Institutional EHS.[7][11]

Procedural Guide for Disposal

This section outlines the operational steps for safely collecting, storing, and preparing this compound waste for final disposal.

Personal Protective Equipment (PPE) and Engineering Controls

Causality: The compound's high toxicity, particularly via ingestion and dermal contact, requires robust physical barriers to prevent exposure.

  • Eye Protection: Wear safety goggles with side-shields conforming to ANSI Z87.1 or EN166 standards.[7][8]

  • Hand Protection: Use chemically resistant, disposable gloves (nitrile is a suitable option). Always inspect gloves for tears or punctures before use.[7] Contaminated gloves must be disposed of as hazardous waste; do not reuse them.

  • Body Protection: A standard laboratory coat must be worn and kept fully buttoned.

  • Engineering Control: All handling of solid this compound and its waste must be conducted within a properly functioning chemical fume hood to minimize the risk of inhaling harmful dust.[9][10]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that waste is handled safely and in compliance with regulatory standards at each stage.

Step 1: Waste Segregation at the Point of Generation Immediately segregate waste into designated containers. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process.

  • Solid Waste: This includes any unreacted this compound, contaminated spatulas, weigh boats, and disposable PPE (e.g., gloves). This waste is considered acutely hazardous.

  • Liquid Waste: Solvents used to dissolve the compound or rinsate from cleaning contaminated glassware must be collected. Do not pour any solution containing this compound down the drain.[9][12]

  • Sharps Waste: Contaminated needles or other sharps must be placed in a designated, puncture-proof sharps container.[13]

Step 2: Waste Containment Choose containers that are chemically compatible and will not leak.

  • For Solids: Use a high-density polyethylene (HDPE) container with a screw-top lid or a securely sealed, labeled bag placed inside a rigid outer container.

  • For Liquids: Use a compatible solvent waste container, ensuring it is properly vented if necessary.

  • Integrity: All containers must be in good condition, kept closed when not in use, and stored in a designated satellite accumulation area within the laboratory.[14]

Step 3: Hazardous Waste Labeling Proper labeling is a legal requirement and is critical for safety.

  • Affix a hazardous waste tag to the container as soon as the first piece of waste is added.

  • The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound Waste"

    • The specific hazards: "Toxic"

    • The date of accumulation.[6][15]

Step 4: Decontamination of Laboratory Equipment Properly cleaning reusable equipment prevents unintentional cross-contamination and exposure.

  • Glassware/Hardware: Rinse contaminated items with a suitable solvent (e.g., acetone or ethanol) three times.

  • Collect Rinsate: Crucially, all solvent rinsate must be collected and disposed of as hazardous liquid waste.[16]

  • Final Cleaning: After the solvent rinse, glassware can be washed with soap and water.

  • Empty Containers: The original container of this compound, once empty, must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then typically be disposed of in normal laboratory glass waste, but confirm this with your institution's EHS policy.[16]

Step 5: Spill Management In the event of a small spill within the fume hood:

  • Ensure appropriate PPE is worn.

  • Carefully sweep up the solid material, avoiding the generation of dust.[7][10]

  • Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into the designated solid hazardous waste container.

  • Decontaminate the spill area with a solvent-moistened towel, and dispose of the towel as solid hazardous waste.

Step 6: Storage and Final Disposal

  • Storage: Store the sealed and labeled waste container in your lab's designated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[11][15]

  • Coordination: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical through any other means.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Institutional Disposal A Waste Generation (Solid, Liquid, Sharps) B Step 1: Segregate Waste (Keep Incompatibles Separate) A->B Immediate Action E Decontaminate Equipment (Triple Rinse, Collect Rinsate) A->E C Step 2: Contain Waste (Use Compatible, Sealed Containers) B->C D Step 3: Label Container ('Hazardous Waste', Name, Hazard) C->D F Store in Satellite Accumulation Area D->F E->C Rinsate G Contact EHS for Pickup F->G Request Pickup H EHS Transports to Central Accumulation Area G->H I Final Disposal by Licensed Facility H->I

Caption: Logical workflow for the safe disposal of this compound waste.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.